Product packaging for 2-Methyl-5-(trifluoromethyl)benzoic acid(Cat. No.:CAS No. 13055-63-5)

2-Methyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B078343
CAS No.: 13055-63-5
M. Wt: 204.15 g/mol
InChI Key: STJUSBSLJXOSDU-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3O2 B078343 2-Methyl-5-(trifluoromethyl)benzoic acid CAS No. 13055-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)benzoic acid
Source PubChem
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InChI

InChI=1S/C9H7F3O2/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJUSBSLJXOSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379596
Record name 2-Methyl-5-(trifluoromethyl)benzoic acid
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Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13055-63-5
Record name 2-Methyl-5-(trifluoromethyl)benzoic acid
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Record name 2-Methyl-5-(trifluoromethyl)benzoic acid
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Record name 2-Methyl-5-(trifluoromethyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Methyl-5-(trifluoromethyl)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. The described methodology focuses on a two-step sequence involving the synthesis of the key intermediate, 2-amino-5-methylbenzoic acid, followed by its conversion to the final product via a Sandmeyer-type trifluoromethylation. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic route and proposed mechanism to aid in laboratory-scale production.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed through a two-stage process. The first stage involves the preparation of the precursor, 2-amino-5-methylbenzoic acid. The second, and key, stage is the conversion of the amino group of this precursor to a trifluoromethyl group using a copper-catalyzed Sandmeyer trifluoromethylation reaction. This approach is advantageous due to the commercial availability of the initial starting materials and the robustness of the Sandmeyer reaction for introducing a trifluoromethyl moiety onto an aromatic ring.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Trifluoromethylation m-Toluic_acid m-Toluic acid 2-Nitro-3-methylbenzoic_acid 2-Nitro-3-methylbenzoic acid m-Toluic_acid->2-Nitro-3-methylbenzoic_acid Nitration 2-Amino-5-methylbenzoic_acid 2-Amino-5-methylbenzoic acid 2-Nitro-3-methylbenzoic_acid->2-Amino-5-methylbenzoic_acid Reduction 2-Amino-5-methylbenzoic_acid_2 2-Amino-5-methylbenzoic acid Diazonium_salt Aryldiazonium Salt (in situ) 2-Amino-5-methylbenzoic_acid_2->Diazonium_salt Diazotization Final_Product This compound Diazonium_salt->Final_Product Sandmeyer Trifluoromethylation

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-methylbenzoic Acid

The synthesis of the precursor, 2-amino-5-methylbenzoic acid, is achieved through a two-step process starting from m-toluic acid: nitration followed by reduction.

Step 1: Nitration of m-Toluic Acid to 2-Nitro-3-methylbenzoic Acid

A common method for the nitration of m-toluic acid involves the use of a nitrating mixture of nitric acid and sulfuric acid.

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer and a cooling bath, add m-toluic acid.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (60-75% mass concentration) and concentrated sulfuric acid to the m-toluic acid while maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by pouring the mixture over ice.

  • The precipitated 2-nitro-3-methylbenzoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 2-Nitro-3-methylbenzoic Acid to 2-Amino-5-methylbenzoic Acid

The nitro group of 2-nitro-3-methylbenzoic acid is then reduced to an amino group. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 2-nitro-3-methylbenzoic acid in a suitable solvent (e.g., ethanol).

  • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by hydrogen uptake or analytical techniques.

  • Once the reaction is complete, filter off the catalyst.

  • Evaporate the solvent from the filtrate to yield 2-amino-5-methylbenzoic acid.

Quantitative Data for Stage 1:

ParameterValueReference
Nitration
Nitric Acid Concentration60-75%[1]
Reduction
Overall Yield (from m-toluic acid)63.0-68.4%[1]
Product Purity99.0-99.5%[1]
Melting Point238-243 °C[1]
Stage 2: Sandmeyer Trifluoromethylation of 2-Amino-5-methylbenzoic Acid

This key step involves the conversion of the amino group of 2-amino-5-methylbenzoic acid to a trifluoromethyl group. A one-pot procedure where the diazotization and trifluoromethylation occur in the same reaction vessel is often preferred for its efficiency.[2][3]

Experimental Protocol (One-Pot Procedure):

  • In a dry reaction flask under an inert atmosphere (e.g., argon), dissolve 2-amino-5-methylbenzoic acid in a suitable solvent such as acetonitrile.

  • Add a copper(I) catalyst (e.g., CuI, CuBr, or CuCN).

  • Add the trifluoromethylating agent. A common and effective reagent is trimethyl(trifluoromethyl)silane (TMSCF₃).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) dropwise to the stirred solution. The alkyl nitrite serves to generate the diazonium salt in situ.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford this compound.

Quantitative Data for Stage 2 (General, based on similar reactions):

ParameterValueReference
YieldModerate to high (typically 50-80%)[2][3]
Trifluoromethylating AgentTMSCF₃[3][4]
Copper CatalystCopper(I) salts[5][6]
Diazotizing AgentAlkyl nitrite (e.g., t-BuONO)[2]
SolventAcetonitrile or DMF[2]

Proposed Mechanism of Sandmeyer Trifluoromethylation

The Sandmeyer trifluoromethylation is believed to proceed through a radical mechanism.

Sandmeyer_Mechanism Amine Ar-NH2 (2-Amino-5-methylbenzoic acid) Diazonium Ar-N2+ (Aryldiazonium salt) Amine->Diazonium + t-BuONO Aryl_Radical Ar• (Aryl radical) Diazonium->Aryl_Radical + [Cu(I)], -N2 Product Ar-CF3 (this compound) Aryl_Radical->Product + [Cu(II)]-CF3 CuCF3 [Cu]-CF3

Figure 2: Proposed radical mechanism for the Sandmeyer trifluoromethylation.

The reaction is initiated by the diazotization of the primary aromatic amine with an alkyl nitrite in the presence of an acid source to form an aryldiazonium salt.[7] A single electron transfer from a copper(I) species to the diazonium salt generates an aryl radical with the concomitant release of nitrogen gas.[2][8] This aryl radical then reacts with a copper-trifluoromethyl species, which is formed from the trifluoromethyl source and the copper catalyst, to yield the final trifluoromethylated product and regenerate the copper(I) catalyst.

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. Use of a blast shield is recommended.

  • Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dry. In situ generation and consumption, as described in the one-pot protocol, is a safer alternative.[9] Low temperatures (0-5 °C) should be maintained during their formation.

  • Trifluoromethylating Agents: Some trifluoromethylating agents can be toxic and/or moisture-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

  • Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these chemical syntheses.

Conclusion

The synthesis of this compound via the nitration and reduction of m-toluic acid, followed by a Sandmeyer trifluoromethylation of the resulting 2-amino-5-methylbenzoic acid, represents a robust and feasible synthetic strategy. This guide provides detailed protocols and relevant data to assist researchers in the successful synthesis of this important chemical intermediate. The one-pot Sandmeyer trifluoromethylation is a particularly attractive method due to its operational simplicity and efficiency. Careful attention to reaction conditions and safety precautions is essential for a successful and safe outcome.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its structural features, a methyl group and a trifluoromethyl group on the benzoic acid scaffold, impart a unique combination of lipophilicity, electronic properties, and metabolic stability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic fate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₇F₃O₂ChemScene[1]
Molecular Weight 204.15 g/mol ChemScene, Santa Cruz Biotechnology[1][2]
Melting Point 124 °CStenutz[3]
Boiling Point Data not available
pKa Estimated ~3-4General knowledge on substituted benzoic acids[4][5][6]
logP (calculated) 2.71ChemScene[1]
Aqueous Solubility Expected to be lowGeneral knowledge on aromatic carboxylic acids[7][8][9][10]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general synthetic approach can be inferred from the synthesis of related substituted benzoic acids. A plausible route would involve the oxidation of 2-methyl-5-(trifluoromethyl)toluene.

General Protocol for Oxidation:

  • Starting Material: 2-methyl-5-(trifluoromethyl)toluene.

  • Oxidizing Agent: A strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would be used.

  • Reaction Conditions: The starting material would be refluxed in the presence of the oxidizing agent, typically in an aqueous solution. For example, with KMnO₄, the reaction would be carried out in a basic solution.

  • Work-up: After the reaction is complete, the mixture is cooled and filtered to remove manganese dioxide (if KMnO₄ is used). The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility in water can be determined using the shake-flask method.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the saturated solution is carefully removed, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water can be determined by the shake-flask method.

  • Solvent Saturation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase (water) in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to completely separate.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Metabolic Pathway Visualization

Substituted benzoic acids, such as this compound, are known to undergo phase II metabolism, primarily through glucuronidation. This process increases the water solubility of the compound, facilitating its excretion from the body. The key enzyme family involved is the UDP-glucuronosyltransferases (UGTs).

Metabolic_Pathway cluster_phase_II Phase II Metabolism: Glucuronidation Compound This compound UGT UDP-Glucuronosyltransferase (UGT) Compound->UGT Substrate UDPGA UDP-Glucuronic Acid UDPGA->UGT Co-substrate Metabolite Acyl Glucuronide Metabolite UGT->Metabolite Catalyzes conjugation UDP UDP UGT->UDP Excretion Excretion (Urine/Bile) Metabolite->Excretion

Glucuronidation pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel chemical entity like this compound.

Experimental_Workflow cluster_workflow Physicochemical Characterization Workflow Synthesis Synthesis & Purification Structure_ID Structural Identification (NMR, MS, etc.) Synthesis->Structure_ID Purity Purity Assessment (HPLC, etc.) Structure_ID->Purity Melting_Point Melting Point Determination Purity->Melting_Point pKa pKa Determination (Potentiometric Titration) Purity->pKa Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility LogP LogP Determination (Shake-Flask) Purity->LogP Data_Analysis Data Analysis & Reporting Melting_Point->Data_Analysis pKa->Data_Analysis Solubility->Data_Analysis LogP->Data_Analysis

Workflow for physicochemical characterization.

References

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoic acid (CAS: 13055-63-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(trifluoromethyl)benzoic acid, with a CAS number of 13055-63-5, is a fluorinated aromatic carboxylic acid. This compound serves as a valuable building block in medicinal chemistry and materials science. The presence of both a methyl group and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity and the physiological characteristics of its derivatives. The trifluoromethyl group, in particular, is a well-regarded bioisostere for various functional groups and is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
CAS Number 13055-63-5N/A
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1]
Appearance Crystalline needles[2]
Melting Point 123-125 °C[2]
Storage Temperature Room Temperature, sealed in dry conditions[2]

Synthesis and Experimental Protocols

3.1. General Experimental Protocol: Oxidation of 2-Methyl-5-(trifluoromethyl)benzyl Alcohol

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • 2-Methyl-5-(trifluoromethyl)benzyl alcohol

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)

  • Sulfuric acid (H₂SO₄) or other acid/base as required by the chosen oxidant

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-Methyl-5-(trifluoromethyl)benzyl alcohol in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., potassium permanganate in water) to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture with dilute sulfuric acid.

  • Extract the aqueous layer multiple times with an organic solvent such as diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

3.2. Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Methyl-5-(trifluoromethyl)benzyl alcohol Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Step 1 Workup Acidic Workup & Extraction Oxidation->Workup Step 2 Purification Recrystallization Workup->Purification Step 3 Product This compound Purification->Product Final Product

A generalized workflow for the synthesis of the target compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is essential for its characterization. While a complete dataset is not publicly available, typical spectral features can be predicted based on its structure and data from similar compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.5 ppm), aromatic protons in the region of 7.5-8.5 ppm, and a broad singlet for the carboxylic acid proton (typically >10 ppm). The coupling patterns of the aromatic protons will be influenced by the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon (around 20 ppm), the aromatic carbons (120-140 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling, around 125 ppm), and the carboxylic carbon (around 170 ppm).

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700 cm⁻¹.

  • C-H stretching vibrations for the methyl and aromatic groups just below and above 3000 cm⁻¹, respectively.

  • Strong C-F stretching vibrations characteristic of the trifluoromethyl group, typically in the 1100-1350 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 204. Key fragmentation patterns for benzoic acids often involve the loss of -OH (M-17) and -COOH (M-45). The presence of the trifluoromethyl group will also influence the fragmentation, potentially leading to the loss of CF₃.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly accessible literature, its structural motifs are of significant interest in drug design. The trifluoromethyl group is a key feature in many approved drugs, where it can improve potency, selectivity, and pharmacokinetic properties.

This benzoic acid derivative can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, the carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR).

5.1. Potential as an Intermediate in Drug Synthesis

The following diagram illustrates a hypothetical workflow where this compound is used as a scaffold in a drug discovery program.

DrugDiscoveryWorkflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Scaffold 2-Methyl-5- (trifluoromethyl)benzoic acid Derivatization Amide/Ester Coupling Scaffold->Derivatization Library Compound Library Derivatization->Library Assay High-Throughput Screening Library->Assay Hit Hit Compound Assay->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Compound SAR->Lead

A drug discovery workflow utilizing the target compound.

As depicted, the benzoic acid can be derivatized to create a library of related compounds. These compounds can then be screened against biological targets of interest. Hits from this screen can undergo further optimization based on SAR studies to develop lead compounds for potential new drugs.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and materials science. Its unique substitution pattern provides a scaffold that can be readily modified to generate a diverse range of derivatives for biological screening and other applications. While detailed biological data for the parent compound is limited, its utility as a building block in drug discovery is clear. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Methyl-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structural elucidation of 2-Methyl-5-(trifluoromethyl)benzoic acid. The document outlines the key analytical techniques and expected spectroscopic data necessary to confirm the chemical structure of this fluorinated aromatic carboxylic acid.

Compound Overview

This compound is a chemical compound with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[1][2][3] Its unique structure, featuring a methyl and a trifluoromethyl group on the benzoic acid backbone, makes it a molecule of interest in various chemical and pharmaceutical research areas. Accurate structural confirmation is paramount for its application in synthesis and drug design. The Chemical Abstracts Service (CAS) registry number for this compound is 13055-63-5.[1][2][3]

Spectroscopic and Analytical Data Summary

The structural framework of this compound can be unequivocally determined through a combination of modern analytical techniques. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~8.2s1HAr-H (H-6)
~7.6d1HAr-H (H-4)
~7.4d1HAr-H (H-3)
~2.6s3H-CH₃
~11-12br s1H-COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmProvisional Assignment
~171-COOH
~140C-2
~134C-4
~131 (q)C-5
~128C-1
~127 (q)C-6
~125 (q)C-3
~124 (q)-CF₃
~19-CH₃

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityProvisional Assignment
~ -63s-CF₃

Table 4: Expected Mass Spectrometry (Electron Ionization) Data

m/zProposed Fragment
204[M]⁺
187[M - OH]⁺
159[M - COOH]⁺
135[M - CF₃]⁺
91[C₇H₇]⁺

Table 5: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Vibrational Mode
2500-3300 (broad)O-H stretch (Carboxylic Acid)
~2950C-H stretch (Aromatic & Methyl)
~1700C=O stretch (Carboxylic Acid)
~1610, ~1480C=C stretch (Aromatic)
1100-1300C-F stretch

Experimental Protocols

The following section details the methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the electronic environment of the fluorine atoms.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. A common external reference for ¹⁹F NMR is trifluorotoluene, which has a chemical shift of approximately -63.72 ppm relative to CFCl₃.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Ionization Method: Electron Ionization (EI) is a suitable method for this compound.

  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Mass Analysis: Set the mass analyzer to scan a mass-to-charge (m/z) range of approximately 50-250 amu.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure. Aromatic carboxylic acids often show characteristic losses of -OH and -COOH groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. An ATR-IR spectrum for this compound is available in the SpectraBase database.[4][5]

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Interpret the spectrum by assigning the characteristic absorption bands to the corresponding functional groups, such as the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the C-F stretching vibrations.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression from obtaining the raw analytical data to the final confirmation of the molecular structure.

logical_workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation NMR NMR (¹H, ¹³C, ¹⁹F) NMR_Analysis Chemical Shifts & Coupling Patterns NMR->NMR_Analysis MS Mass Spectrometry MS_Analysis Molecular Ion & Fragmentation MS->MS_Analysis IR Infrared Spectroscopy IR_Analysis Functional Group Identification IR->IR_Analysis Structure Proposed Structure NMR_Analysis->Structure MS_Analysis->Structure IR_Analysis->Structure Final_Structure Confirmed Structure: 2-Methyl-5-(trifluoromethyl) benzoic Acid Structure->Final_Structure

Caption: Logical workflow for the structure elucidation of this compound.

References

Navigating the Solubility Landscape of 2-Methyl-5-(trifluoromethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the Solubility Profile

2-Methyl-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. Its solubility is primarily governed by the interplay of its three key structural features: the polar carboxylic acid group, the non-polar methyl group, and the lipophilic trifluoromethyl group. The trifluoromethyl group is known to increase the lipophilicity of molecules[1].

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit favorable solubility in polar organic solvents and limited solubility in non-polar organic solvents and water. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents, while the aromatic ring and its substituents will interact favorably with a range of organic solvent types.

For structurally related compounds, such as 2-(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)benzoic acid, a similar trend is observed. They are generally more soluble in polar organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), and poorly soluble in water[2][3]. The presence of the carboxylic acid group also suggests that the solubility of these compounds can be influenced by pH[2][3].

Qualitative Solubility of Trifluoromethyl-Substituted Benzoic Acids in Organic Solvents

The following table summarizes the expected qualitative solubility of trifluoromethyl-substituted benzoic acids in various classes of organic solvents, based on the behavior of similar aromatic carboxylic acids.

Solvent ClassExamplesExpected Solubility of Trifluoromethyl-Substituted Benzoic AcidsRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterGood to ModerateThe carboxylic acid group can form strong hydrogen bonds with the solvent. Solubility in water is expected to be limited due to the hydrophobic trifluoromethyl and methyl groups.[2][3][4][5][6]
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)Good to HighThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and effectively solvate the molecule through dipole-dipole interactions.[2][3]
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateThe non-polar nature of these solvents results in weaker interactions with the polar carboxylic acid group, leading to lower solubility.[4][5][6] Some solubility in aromatic solvents like toluene may be observed due to pi-pi stacking interactions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent[7][8].

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Scintillation vials or flasks with airtight seals

  • Orbital shaker or incubator shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)[9][10][11]

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours[8][12]. The agitation should be vigorous enough to ensure thorough mixing but not so aggressive as to cause particle size reduction.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted solution using a calibrated analytical method.

      • UV-Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorbance (λmax) and calculate the concentration using a previously established calibration curve[13][14][15].

      • High-Performance Liquid Chromatography (HPLC): Inject the sample into an HPLC system and determine the concentration based on the peak area relative to a calibration curve generated from standards of known concentrations[10][16][17].

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the original undiluted saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Solubility_Workflow Shake-Flask Solubility Determination Workflow A Preparation of Supersaturated Solution (Excess solid in a known volume of solvent) B Equilibration (Agitation at constant temperature for 24-72h) A->B Incubate C Phase Separation (Settling of excess solid) B->C Cease Agitation D Filtration (Removal of undissolved solid from supernatant) C->D Sample Supernatant E Dilution (Prepare sample for analysis) D->E Dilute F Concentration Analysis (UV-Vis or HPLC) E->F Analyze G Solubility Calculation (Account for dilution factor) F->G Calculate

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a qualitative understanding can be derived from its chemical structure and the properties of similar compounds. For precise quantitative measurements, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable methodology. The successful application of this protocol will enable researchers to generate the specific solubility data required for their work in drug development and other scientific endeavors.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methyl-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, Scientists, and Drug Development Professionals,

This guide addresses the current scientific understanding of the mechanism of action for the compound 2-Methyl-5-(trifluoromethyl)benzoic acid. Following a comprehensive review of publicly accessible scientific literature and research databases, it must be concluded that there is currently no available information detailing the specific biological mechanism of action for this compound.

Extensive searches have been conducted to identify studies, clinical trials, or any form of research that would elucidate its pharmacological targets, signaling pathways, or overall effects on biological systems. These inquiries have consistently resulted in the absence of any such data. The primary information available for this compound is from chemical suppliers, indicating its availability as a synthetic reagent or building block for chemical synthesis.

This lack of data prevents the fulfillment of the core requirements for an in-depth technical guide, including:

  • Data Presentation: No quantitative data on biological activity exists to be summarized.

  • Experimental Protocols: Without published studies, there are no experimental methodologies to detail.

  • Visualization of Signaling Pathways: The absence of a known mechanism of action means there are no signaling pathways or experimental workflows to diagram.

It is important to underscore that the absence of information in the public domain does not definitively mean the compound lacks biological activity. It is possible that research has been conducted by private entities that has not been publicly disclosed, or that the compound has not yet been a subject of biological investigation.

Therefore, this document serves to report the current void in the scientific literature regarding the mechanism of action of this compound. For researchers and professionals in drug development, this represents an unexplored area. Any investigation into the biological effects of this compound would be novel and would constitute a foundational contribution to the understanding of its potential pharmacological profile.

Potential Biological Activity of 2-Methyl-5-(trifluoromethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 2-Methyl-5-(trifluoromethyl)benzoic acid based on the known properties of its structural components and data from related molecules. Direct experimental evidence for the biological activity of this compound is limited in publicly available scientific literature. The information presented herein is intended to guide future research and should be considered hypothetical.

Introduction

This compound is a synthetic organic compound featuring a benzoic acid scaffold substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. The presence of the trifluoromethyl (-CF3) group is of significant interest in medicinal chemistry. This group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The trifluoromethyl group's strong electron-withdrawing nature can also influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, potentially modulating its biological activity.[1] Given the pharmacological activities observed in structurally similar compounds, this compound warrants investigation for potential therapeutic applications, particularly in the areas of oncology and inflammation.

Potential Biological Activities

While direct studies on this compound are not extensively reported, analysis of related compounds suggests potential for anticancer and anti-inflammatory activities.

Potential Anticancer Activity

The trifluoromethyl moiety is a common feature in a number of FDA-approved anticancer drugs.[3][4][5] Its inclusion in drug candidates can enhance their ability to induce apoptosis and inhibit cancer cell proliferation.[6][7] Derivatives of benzoic acid have also been explored for their anticancer potential, acting through various molecular pathways.[8]

Structurally related compounds, such as certain trifluoromethyl-containing isoxazoles and thiazolo[4,5-d]pyrimidine derivatives, have demonstrated significant in vitro anticancer activity.[3][7] For instance, some novel 5-benzylidene-3-ethyl-2-(2-methyl-3-trifluoromethyl-phenylimino)-thiazolidin-4-one derivatives have been synthesized and screened for their in vitro anticancer potential against the Human Hepatoma (Hep-G2) cell line.

Based on this, it is hypothesized that this compound or its derivatives could exhibit cytotoxic effects against various cancer cell lines. A proposed mechanism could involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for many anticancer therapies.

Potential Anti-inflammatory Activity

Benzoic acid derivatives are known to possess anti-inflammatory properties. Furthermore, fluorine-substituted benzimidazole and benzo[h]quinazoline derivatives have been reported to exhibit anti-inflammatory activity.[9][10] These compounds often exert their effects by inhibiting key inflammatory mediators. A potential mechanism of action for this compound could involve the inhibition of pro-inflammatory enzymes or cytokines.

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, the following experimental protocols are proposed based on standard methodologies for assessing anticancer and anti-inflammatory effects.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

1. Cell Culture:

  • Human cancer cell lines (e.g., HepG2 - liver cancer, MCF-7 - breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[12]

  • The following day, the cells are treated with various concentrations of this compound (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours).[13]

  • After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[14][15]

  • Living cells will reduce the yellow MTT to purple formazan crystals.[14]

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).[16]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.[11]

Apoptosis Detection by Western Blot

This technique is used to detect key proteins involved in the apoptotic pathway.

1. Protein Extraction:

  • Cancer cells are treated with this compound at a concentration around its IC50 value for a specified time.

  • Cells are then harvested and lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[17][18]

  • Protein concentration is determined using a standard assay (e.g., BCA or Bradford).[17]

2. Western Blotting:

  • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[19]

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).[20]

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

  • Changes in the expression levels of these proteins can indicate the induction of apoptosis.

In Vivo Anticancer Efficacy (Xenograft Model)

Animal models are crucial for evaluating the in vivo efficacy and toxicity of potential anticancer compounds.[21][22][23]

1. Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[24]

  • Human cancer cells are injected subcutaneously into the flank of the mice.[24]

2. Treatment:

  • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

  • The treatment group receives this compound via a suitable route of administration (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

3. Evaluation:

  • Tumor volume is measured regularly using calipers.

  • Body weight and general health of the mice are monitored to assess toxicity.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIncubation Time (h)Hypothetical IC50 (µM)
HepG2Liver Cancer4815.5
MCF-7Breast Cancer4822.8
A549Lung Cancer4835.2

This data is purely illustrative and intended to guide experimental design.

Table 2: Potential Changes in Apoptotic Marker Expression
ProteinFunctionExpected Change with Treatment
Bcl-2Anti-apoptoticDecrease
BaxPro-apoptoticIncrease
Cleaved Caspase-3Executioner caspaseIncrease
Cleaved PARPApoptosis markerIncrease

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture 1. Cell Culture (e.g., HepG2, MCF-7) mtt_assay 2. MTT Assay (Determine IC50) cell_culture->mtt_assay Treat with compound western_blot 3. Western Blot (Apoptosis Markers) mtt_assay->western_blot Inform dose selection xenograft 4. Xenograft Model (Immunocompromised Mice) western_blot->xenograft Promising results lead to treatment 5. Compound Administration xenograft->treatment Tumor growth evaluation 6. Efficacy & Toxicity Evaluation treatment->evaluation Monitor tumor size & animal health

Caption: Proposed experimental workflow for evaluating the anticancer potential of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound 2-Methyl-5-(trifluoromethyl) benzoic acid bax Bax compound->bax Potential Activation bcl2 Bcl-2 compound->bcl2 Potential Inhibition mitochondrion Mitochondrion bax->mitochondrion Promotes pore formation bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Hypothesized modulation of the intrinsic apoptosis pathway by this compound.

References

Spectroscopic Analysis of 2-Methyl-5-(trifluoromethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 2-Methyl-5-(trifluoromethyl)benzoic acid (CAS No. 13055-63-5). While a comprehensive search of publicly available spectroscopic data for this specific compound did not yield complete datasets for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide outlines the standard methodologies and expected spectral characteristics based on the analysis of related aromatic carboxylic acids.

Quantitative Spectroscopic Data Summary

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableCarboxylic acid (-COOH)
Data not availableAromatic protons (Ar-H)
Data not availableMethyl protons (-CH3)

Note: The carboxylic acid proton is typically observed as a broad singlet between 10-13 ppm. Aromatic protons will appear in the 7-8.5 ppm region, and the methyl protons will be a singlet around 2.5 ppm.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
Data not availableCarboxylic acid carbon (-COOH)
Data not availableTrifluoromethyl carbon (-CF3)
Data not availableAromatic carbons (C-1 to C-6)
Data not availableMethyl carbon (-CH3)

Note: The carboxylic acid carbon typically resonates between 165-185 ppm. The trifluoromethyl carbon signal is expected to be a quartet due to C-F coupling. Aromatic carbons appear in the 120-140 ppm range, and the methyl carbon will be around 20-30 ppm.

Table 3: IR Spectroscopic Data

Wavenumber (cm-1)IntensityAssignment
Data not availableBroadO-H stretch (Carboxylic acid)
Data not availableStrongC=O stretch (Carboxylic acid)
Data not availableMedium-StrongC-F stretch (Trifluoromethyl)
Data not availableMedium-WeakAromatic C-H & C=C stretches
Data not availableMediumC-O stretch (Carboxylic acid)
Data not availableMediumCH3 bend

Note: A broad O-H stretch is expected from approximately 2500-3300 cm-1. The C=O stretch for an aromatic carboxylic acid is typically found around 1700-1680 cm-1. Strong absorptions for C-F stretching are expected in the 1350-1150 cm-1 region.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data not available[M]+ (Molecular Ion)
Data not available[M-OH]+
Data not available[M-COOH]+
Data not available[M-CF3]+

Note: The molecular ion peak for C9H7F3O2 is expected at m/z 204.15. Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 187) and -COOH (m/z 159) fragments.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid aromatic carboxylic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (1H) and carbon (13C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3; or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Data Acquisition: Place the NMR tube in the spectrometer.

  • Acquire the 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • For the 13C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a larger number of scans are generally required due to the lower natural abundance of the 13C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

  • Phase the resulting spectrum and perform baseline correction.

  • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of protons in different environments.

  • Calibrate the chemical shift axis using the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface. No further sample preparation is typically needed for a solid powder.

  • Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO2, H2O).

  • Data Acquisition: Collect the IR spectrum of the sample. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and specific wavelengths are absorbed.

  • Typically, spectra are collected over the range of 4000-400 cm-1.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Methodology (Electron Ionization - GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Gas Chromatography (GC) Separation: Inject a small volume of the sample solution into the GC inlet.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.

  • Electron Ionization (EI): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]+).

  • The excess energy from electron impact often causes the molecular ion to fragment into smaller, characteristic charged ions.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Solid Compound (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Deposit Deposit on ATR Crystal Sample->Deposit Dilute Dilute in Volatile Solvent Sample->Dilute NMR NMR Spectrometer (1H & 13C) Dissolve->NMR IR FT-IR Spectrometer (ATR) Deposit->IR MS GC-MS System (EI) Dilute->MS NMR_Data Acquire & Process FID (Chemical Shifts, Integration) NMR->NMR_Data IR_Data Acquire & Process Spectrum (Wavenumbers) IR->IR_Data MS_Data Acquire & Process Spectrum (m/z, Fragmentation) MS->MS_Data Structure Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for obtaining and interpreting NMR, IR, and MS data.

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its strategic importance lies in the presence of both a methyl and a trifluoromethyl group, which can significantly influence the physicochemical and pharmacological properties of target molecules. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the discovery, historical development, synthetic methodologies, and applications of this compound, with a particular focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a valuable resource for researchers in the field.

Discovery and History

The precise first synthesis of this compound is not documented in a single seminal publication. Instead, its emergence is closely tied to the burgeoning field of fluorine chemistry and the increasing interest in trifluoromethyl-substituted compounds in the mid-20th century for applications in medicinal chemistry and materials science. Early mentions of this compound and its isomers are found in the patent literature, often as intermediates in the synthesis of more complex molecules.

The development of synthetic routes to trifluoromethylated benzoic acids was driven by the need for precursors to a wide range of bioactive compounds. The trifluoromethyl group, with its strong electron-withdrawing nature and metabolic stability, became a desirable substituent in the design of new drugs and pesticides. Patents from the latter half of the 20th century describe various methods for the preparation of trifluoromethyl-substituted benzoic acids, highlighting the industrial drive to secure efficient and scalable synthetic processes for these valuable intermediates.

Synthetic Methodologies

Several synthetic routes to this compound and its isomers have been developed. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. Below are detailed protocols for some of the key synthetic approaches.

Oxidation of 2-Methyl-5-(trifluoromethyl)toluene

A common and direct approach involves the oxidation of the corresponding toluene derivative.

Experimental Protocol:

  • Reaction Setup: A solution of 2-methyl-5-(trifluoromethyl)toluene in a suitable solvent (e.g., acetic acid, water) is prepared in a reaction vessel equipped with a stirrer, condenser, and temperature control.

  • Oxidation: A strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃), is added portion-wise to the reaction mixture. The reaction is typically heated to reflux to drive it to completion.

  • Work-up: After the reaction is complete (monitored by TLC or GC), the mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄).

  • Isolation: The crude product is filtered to remove manganese dioxide (if KMnO₄ is used). The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Grignard Reaction of 2-Bromo-4-(trifluoromethyl)toluene

This method involves the formation of a Grignard reagent followed by carboxylation.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2-bromo-4-(trifluoromethyl)toluene in the same anhydrous solvent is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.

  • Carboxylation: The freshly prepared Grignard reagent is then slowly poured over crushed dry ice (solid carbon dioxide) or bubbled with CO₂ gas at low temperature (-78 °C).

  • Work-up: The reaction mixture is allowed to warm to room temperature, and then quenched by the slow addition of dilute hydrochloric acid.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Hydrolysis of 2-Methyl-5-(trifluoromethyl)benzonitrile

The hydrolysis of the corresponding nitrile offers another route to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: 2-Methyl-5-(trifluoromethyl)benzonitrile is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Hydrolysis: The mixture is heated under reflux for several hours until the hydrolysis is complete (monitored by the cessation of ammonia evolution for basic hydrolysis or by TLC/GC).

  • Work-up (Acidic Hydrolysis): The reaction mixture is cooled and poured onto ice. The precipitated carboxylic acid is collected by filtration.

  • Work-up (Basic Hydrolysis): The reaction mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid.

  • Purification: The crude this compound is collected by filtration, washed with water, and purified by recrystallization.

Quantitative Data

The following tables summarize key quantitative data for this compound and related synthetic intermediates.

PropertyValueReference
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1]
CAS Number 13055-63-5[1]
Melting Point 123-125 °C
Boiling Point Not available
Appearance White to off-white crystalline powder

Table 1: Physicochemical Properties of this compound.

Synthetic RouteStarting MaterialKey ReagentsYield (%)Reference
Oxidation2-Methyl-5-(trifluoromethyl)tolueneKMnO₄ or HNO₃Variable
Grignard Reaction2-Bromo-4-(trifluoromethyl)tolueneMg, CO₂~60-70
Nitrile Hydrolysis2-Methyl-5-(trifluoromethyl)benzonitrileH₂SO₄ or NaOH>90
From 2-Trichloromethyl Benzal Chloride 2-Trichloromethyl Benzal Chloride HF, Nitric Acid 95.8 [2]

Table 2: Comparison of Synthetic Routes to Trifluoromethyl-Substituted Benzoic Acids.

Applications in Drug Discovery and Development

This compound and its isomers are valuable intermediates in the synthesis of a variety of biologically active molecules. The trifluoromethyl group can significantly enhance a drug's potency, selectivity, and pharmacokinetic profile.

A prominent example of a drug class where trifluoromethylated benzoic acid derivatives are utilized is in the development of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.

Intermediate in the Synthesis of Celecoxib Derivatives

While not a direct precursor to the commercial synthesis of Celecoxib, this compound's structural motif is found in analogues and derivatives of this important anti-inflammatory drug. The synthesis of Celecoxib and its derivatives often involves the condensation of a β-diketone with a hydrazine derivative. The trifluoromethyl group plays a crucial role in the binding of these inhibitors to the active site of the cyclooxygenase-2 (COX-2) enzyme.[3][4]

Biological Target and Signaling Pathway: Cyclooxygenase-2 (COX-2)

Celecoxib and related compounds are selective inhibitors of the COX-2 enzyme. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining.

  • COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation.

By selectively inhibiting COX-2, drugs like Celecoxib can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1. The signaling pathway involving COX-2 is initiated by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.

Visualizations

Synthetic Workflows

The following diagrams illustrate the key synthetic routes to trifluoromethyl-substituted benzoic acids.

G General Synthetic Workflow for Trifluoromethyl-Substituted Benzoic Acids cluster_oxidation Oxidation Route cluster_grignard Grignard Route cluster_nitrile Nitrile Hydrolysis Route start1 Substituted Toluene prod1 Substituted Benzoic Acid start1->prod1 Oxidizing Agent (e.g., KMnO4, HNO3) start2 Aryl Halide grignard Grignard Reagent start2->grignard Mg, Anhydrous Ether prod2 Substituted Benzoic Acid grignard->prod2 1. CO2 (Dry Ice) 2. H3O+ start3 Aryl Nitrile prod3 Substituted Benzoic Acid start3->prod3 Acid or Base Hydrolysis

Caption: Key synthetic routes to trifluoromethyl-substituted benzoic acids.

Biological Signaling Pathway

The following diagram illustrates the cyclooxygenase (COX) pathway and the mechanism of action of selective COX-2 inhibitors.

G COX-2 Signaling Pathway and Inhibition phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by Inflammatory Stimuli) arachidonic_acid->cox2 prostaglandins_phys Prostaglandins (Physiological Functions, e.g., Gastric Protection) cox1->prostaglandins_phys prostaglandins_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->prostaglandins_inflam celecoxib Celecoxib Derivatives (Selective COX-2 Inhibitor) celecoxib->inhibition

Caption: Inhibition of the COX-2 pathway by Celecoxib derivatives.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, particularly for the preparation of high-value pharmaceutical and agrochemical products. Its discovery and the development of its synthetic routes have been driven by the strategic importance of the trifluoromethyl group in modulating molecular properties. The methodologies for its synthesis are well-established, offering flexibility in terms of scale and starting materials. As a key building block for potent and selective enzyme inhibitors, such as those targeting COX-2, this compound continues to be a compound of significant interest to researchers and professionals in drug discovery and development. This guide has provided a detailed overview of its history, synthesis, and applications, serving as a valuable technical resource for the scientific community.

References

A Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, serves as a key intermediate in the synthesis of complex organic molecules. Its structural features, particularly the trifluoromethyl group, make it a valuable building block in medicinal chemistry and materials science for modulating properties such as lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive review of the available literature on its synthesis, physicochemical properties, and potential applications, with a focus on its role as a precursor to bioactive compounds. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to support further research and development.

Chemical Properties and Data

This compound is a white crystalline solid. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the benzene ring influences its chemical reactivity and physical properties.

Physical and Chemical Properties

Quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 13055-63-5N/A
Molecular Formula C₉H₇F₃O₂N/A
Molecular Weight 204.15 g/mol N/A
Melting Point 123-125 °C[1]
Appearance White crystalline needles[1]
Solubility Soluble in common organic solvents like ethers, THF, and chlorinated solvents. Limited solubility in water.N/A
Spectroscopic Data

Table 1: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H NMR ~11-13Singlet (broad)--COOH
~8.2Singlet-H-6
~7.7DoubletJ ≈ 8H-4
~7.4DoubletJ ≈ 8H-3
~2.6Singlet--CH₃
¹³C NMR ~170Singlet--COOH
~142Singlet-C-2
~134Singlet-C-1
~132QuartetJ(C-F) ≈ 3-4C-6
~131QuartetJ(C-F) ≈ 32C-5
~128QuartetJ(C-F) ≈ 3-4C-4
~124QuartetJ(C-F) ≈ 272-CF₃
~123Singlet-C-3
~20Singlet--CH₃
¹⁹F NMR ~ -63Singlet--CF₃

Table 2: Predicted and Observed Infrared (IR) Spectroscopy Data

An ATR-IR spectrum is available in the SpectraBase database, from which characteristic peaks can be identified.[2]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic acid dimer)
2900-3000MediumC-H stretch (Aromatic and Methyl)
1680-1710StrongC=O stretch (Carboxylic acid)
1600, 1450Medium-WeakC=C stretch (Aromatic ring)
1250-1350StrongC-O stretch and O-H bend
1100-1200StrongC-F stretch (Trifluoromethyl group)

Synthesis and Experimental Protocols

The synthesis of this compound can be effectively achieved through the Grignard carboxylation of a corresponding aryl bromide. The following protocol is a representative procedure based on established chemical literature for similar transformations.

Synthesis via Grignard Carboxylation

This method involves the formation of a Grignard reagent from 2-bromo-4-(trifluoromethyl)toluene, followed by its reaction with solid carbon dioxide (dry ice).

SynthesisWorkflow A 2-Bromo-4-(trifluoromethyl)toluene B Grignard Reagent (Aryl Magnesium Bromide) A->B  Mg, THF (anhydrous)   C Magnesium Carboxylate Salt B->C  1. CO2 (solid)  2. Stirring   D This compound C->D  Aqueous Acid Workup (e.g., HCl)  

General workflow for the synthesis of this compound.

Materials:

  • 2-Bromo-4-(trifluoromethyl)toluene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal, for initiation)

  • Dry ice (solid carbon dioxide)

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Grignard Reagent:

    • All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., Nitrogen or Argon).

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In a separate flask, dissolve 2-bromo-4-(trifluoromethyl)toluene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, as indicated by a color change and gentle reflux.

    • Once initiated, add the remaining aryl bromide solution dropwise to maintain a steady reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • In a separate, larger flask, place an excess of freshly crushed dry ice.

    • Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. A viscous slurry will form.

    • Allow the mixture to warm to room temperature, stirring until the excess dry ice has sublimated.

  • Work-up and Purification:

    • Slowly quench the reaction mixture by adding 6 M HCl until the solution is acidic and all magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Applications in Drug Discovery and Development

Aromatic carboxylic acids featuring a trifluoromethyl group are pivotal intermediates in the development of pharmaceuticals and agrochemicals. The -CF₃ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Role as a Synthetic Intermediate

This compound is a versatile building block. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, or acid chlorides, allowing for its incorporation into a wide array of larger, more complex molecules.

LogicalRelationship cluster_0 Core Intermediate cluster_1 Chemical Derivatization cluster_2 Potential Bioactive Molecules A 2-Methyl-5-(trifluoromethyl) benzoic Acid B Amide Coupling (e.g., with amines) A->B Activation (e.g., SOCl₂) C Esterification (e.g., with alcohols) A->C Acid Catalysis D Reduction (e.g., to benzyl alcohol) A->D Reducing Agent (e.g., LiAlH₄) E DHODH Inhibitors B->E F Fungicides B->F G Other APIs B->G

Role as a versatile intermediate for bioactive compounds.
Precursor for Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. As such, DHODH is a validated therapeutic target for cancer and autoimmune diseases. Many DHODH inhibitors feature complex heterocyclic scaffolds, which are often constructed using substituted benzoic acids as starting materials. The specific substitution pattern of this compound makes it an attractive precursor for novel DHODH inhibitors, where the methyl and trifluoromethyl groups can probe specific binding pockets within the enzyme's active site.

SignalingPathway cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP (Uridine Monophosphate) Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA ... Inhibitor DHODH Inhibitor (Derived from Precursor) Inhibitor->Dihydroorotate Inhibition Precursor 2-Methyl-5-(trifluoromethyl) benzoic Acid Precursor->Inhibitor Multi-step Synthesis

Targeting the DHODH pathway with inhibitors derived from the title compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. This guide has consolidated the available physical and chemical data, provided a representative synthetic protocol, and outlined its potential applications, particularly in the synthesis of bioactive molecules targeting enzymes like DHODH. The provided data and workflows serve as a foundational resource for researchers engaged in the design and synthesis of novel chemical entities for pharmaceutical and agrochemical applications. Further experimental validation of the predicted spectroscopic data would be a valuable addition to the scientific literature.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-5-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural motifs, a carboxylic acid, a methyl group, and a trifluoromethyl group, impart unique electronic and steric properties to target molecules. This document provides a detailed protocol for the synthesis of this compound via a two-step process: the formation of a Grignard reagent from 2-bromo-4-(trifluoromethyl)toluene, followed by carboxylation with carbon dioxide. This method is robust, scalable, and utilizes commercially available starting materials.

Materials and Methods

Materials:

  • 2-Bromo-4-(trifluoromethyl)toluene

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • High-Performance Liquid Chromatography (HPLC)

  • Melting Point Apparatus

Experimental Protocol

Step 1: Preparation of the Grignard Reagent

  • A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere (nitrogen or argon).

  • Magnesium turnings (1.2 equivalents) are added to the flask, followed by a small crystal of iodine.

  • Anhydrous tetrahydrofuran (THF) is added to cover the magnesium turnings.

  • A solution of 2-bromo-4-(trifluoromethyl)toluene (1.0 equivalent) in anhydrous THF is prepared and transferred to the dropping funnel.

  • A small amount of the 2-bromo-4-(trifluoromethyl)toluene solution is added to the magnesium turnings to initiate the Grignard reaction, which is indicated by a color change and gentle refluxing.

  • Once the reaction has initiated, the remaining 2-bromo-4-(trifluoromethyl)toluene solution is added dropwise at a rate that maintains a gentle reflux.[1][2]

  • After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1] The mixture will appear as a grayish-brown solution.

Step 2: Carboxylation of the Grignard Reagent

  • The Grignard reagent solution is cooled to 0 °C in an ice bath.

  • Finely crushed dry ice (solid CO2) (1.5-2.0 equivalents) is cautiously added to the reaction mixture in small portions. A vigorous reaction will occur.

  • After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the slow addition of 1M hydrochloric acid (HCl) with vigorous stirring until the aqueous layer is acidic (pH ~2).

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

Step 3: Purification

  • The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford the pure this compound as a white solid.

  • The purity of the final product is assessed by HPLC and its structure confirmed by NMR spectroscopy and melting point analysis.

Data Presentation

ParameterValueReference
Starting Material2-Bromo-4-(trifluoromethyl)tolueneCommercially Available
Molecular FormulaC9H7F3O2[3][4]
Molecular Weight204.15 g/mol [3][4]
Typical Yield75-85%Based on similar Grignard carboxylation reactions[1]
Purity (by HPLC)>97%[3]
AppearanceWhite crystalline solid-
Melting Point140-145 °C (for a similar compound)[5]

Visualizations

SynthesisWorkflow Start Start: 2-Bromo-4-(trifluoromethyl)toluene Grignard_Formation Step 1: Grignard Reagent Formation - Magnesium Turnings - Anhydrous THF - Iodine (cat.) - Reflux Start->Grignard_Formation Grignard_Reagent Intermediate: 2-Methyl-5-(trifluoromethyl)phenylmagnesium bromide Grignard_Formation->Grignard_Reagent Carboxylation Step 2: Carboxylation - Dry Ice (CO2) - 0 °C to RT Grignard_Reagent->Carboxylation Workup Step 3: Acidic Workup & Extraction - 1M HCl - Diethyl Ether Carboxylation->Workup Purification Step 4: Purification - Recrystallization Workup->Purification Final_Product End: this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are moisture-sensitive; handle under an inert atmosphere.

  • Grignard reagents are highly reactive and pyrophoric; handle with extreme care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dry ice can cause severe burns upon contact with skin; handle with insulated gloves.

References

Applications of 2-Methyl-5-(trifluoromethyl)benzoic Acid in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(trifluoromethyl)benzoic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The presence of both a carboxylic acid group and a trifluoromethyl-substituted aromatic ring allows for a diverse range of chemical transformations. The trifluoromethyl group, a well-known bioisostere of the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in the design of novel bioactive compounds.

This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, supported by quantitative data and visual diagrams to aid in research and development.

Application 1: Electrophilic Nitration for the Synthesis of Key Intermediates

A fundamental application of this compound is its use as a substrate in electrophilic aromatic substitution reactions. The methyl and trifluoromethyl groups direct the regioselectivity of the substitution, leading to the formation of valuable substituted benzene intermediates. One such key transformation is nitration, which introduces a nitro group onto the aromatic ring. This nitro-substituted product can then be further functionalized, for example, by reduction to an amine, which opens up possibilities for amide bond formation and the synthesis of a wide array of complex molecules.

A notable application of this reaction is in the synthesis of substituted benzene compounds that can serve as precursors for pharmacologically active molecules, including kinase inhibitors.

Quantitative Data: Nitration of this compound
ReactantProductReagentsConditionsYield
This compound2-Methyl-3-nitro-5-(trifluoromethyl)benzoic acidH₂SO₄, HNO₃0 °C, 3 hours76%
Experimental Protocol: Synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)benzoic acid

Materials:

  • This compound (2.00 g, 9.80 mmol)

  • Sulfuric acid (H₂SO₄, 20 mL, 12 N)

  • Nitric acid (HNO₃, 2 mL, 12 N)

  • Water

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a suitable reaction vessel, dissolve this compound (2.00 g, 9.80 mmol) in sulfuric acid (20 mL, 12 N) with stirring.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add nitric acid (2 mL, 12 N) to the reaction mixture, maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 3 hours.

  • After 3 hours, quench the reaction by the careful addition of water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to obtain 2-Methyl-3-nitro-5-(trifluoromethyl)benzoic acid as a white solid (1.90 g, 76% yield).[1]

Reaction Workflow

nitration_workflow start Start dissolve Dissolve this compound in H₂SO₄ start->dissolve cool Cool to 0 °C dissolve->cool add_hno3 Add HNO₃ cool->add_hno3 react Stir at 0 °C for 3h add_hno3->react quench Quench with Water react->quench filter Filter Precipitate quench->filter wash_dry Wash and Dry filter->wash_dry product 2-Methyl-3-nitro-5-(trifluoromethyl)benzoic acid wash_dry->product

Workflow for the nitration of this compound.

Application 2: Amide Bond Formation for Bioactive Molecule Synthesis

The carboxylic acid functionality of this compound is a versatile handle for the construction of more complex molecules, particularly through the formation of amide bonds. Amide linkages are prevalent in a vast number of pharmaceuticals and biologically active compounds. The general strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of modern coupling reagents.

While a specific, detailed protocol for the direct amide coupling of this compound was not found in the immediate search, a general and widely applicable two-step procedure is often employed in the synthesis of complex amides from their corresponding esters. This involves the hydrolysis of a methyl or ethyl ester of the benzoic acid derivative, followed by an amide coupling reaction with the desired amine.

General Experimental Protocol: Two-Step Amide Synthesis from an Ester Precursor

This protocol outlines a general procedure that can be adapted for the synthesis of amides from the corresponding ester of this compound.

Step 1: Hydrolysis of the Ester

Materials:

  • Methyl or Ethyl 2-methyl-5-(trifluoromethyl)benzoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Methanol/Water mixture

  • Hydrochloric acid (HCl)

  • Stirring apparatus

Procedure:

  • Dissolve the ester of this compound in a suitable solvent such as ethanol or a mixture of methanol and water.

  • Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).

  • Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate.

  • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Step 2: Amide Coupling

Materials:

  • This compound (from Step 1)

  • Desired primary or secondary amine

  • Amide coupling reagent (e.g., HATU, HBTU, PyBOP)

  • A non-nucleophilic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, CH₂Cl₂)

  • Stirring apparatus

Procedure:

  • Dissolve this compound in an anhydrous polar aprotic solvent.

  • Add the desired amine and the non-nucleophilic base to the solution.

  • Add the amide coupling reagent portion-wise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS is recommended).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Logical Workflow for Amide Synthesis

amide_synthesis_logic cluster_hydrolysis Step 1: Ester Hydrolysis cluster_coupling Step 2: Amide Coupling ester Ester of this compound hydrolysis Base Hydrolysis (e.g., NaOH, LiOH) ester->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification acid_product This compound acidification->acid_product coupling Amide Coupling (Coupling Reagent + Base) acid_product->coupling amine Primary or Secondary Amine amine->coupling amide_product Desired Amide Product coupling->amide_product

General two-step workflow for the synthesis of amides.

This compound is a strategic starting material for the synthesis of functionalized aromatic compounds. Its utility in electrophilic nitration provides a direct route to key intermediates for further elaboration. Furthermore, the carboxylic acid moiety serves as a reliable anchor point for the construction of amide bonds, a critical linkage in a multitude of bioactive molecules. The protocols and data presented herein offer a foundational guide for researchers and scientists in their synthetic endeavors, enabling the exploration of novel chemical entities for drug discovery and other applications.

References

Application Notes and Protocols: 2-Methyl-5-(trifluoromethyl)benzoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methyl-5-(trifluoromethyl)benzoic acid as a versatile chemical intermediate in the synthesis of bioactive molecules, with a particular focus on its potential application in the development of novel anti-inflammatory agents.

Introduction

This compound is a valuable building block in medicinal chemistry and agrochemical synthesis. The presence of both a methyl group and a trifluoromethyl group on the benzoic acid scaffold offers unique steric and electronic properties that can be exploited to modulate the pharmacokinetic and pharmacodynamic profiles of target molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These characteristics make this compound an attractive starting material for the synthesis of novel pharmaceuticals and agrochemicals.

Application in the Synthesis of a Celecoxib Analogue

A significant application of trifluoromethyl-containing intermediates is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. Celecoxib, a well-known COX-2 inhibitor, features a trifluoromethyl-substituted pyrazole ring. By utilizing this compound, a novel analogue of celecoxib can be synthesized, potentially offering an improved therapeutic profile.

The proposed synthetic route involves the conversion of this compound to a key diketone intermediate, followed by a condensation reaction with a substituted hydrazine to form the core pyrazole structure.

Hypothetical Experimental Protocol: Synthesis of a Celecoxib Analogue

This protocol outlines a potential multi-step synthesis of a celecoxib analogue starting from this compound.

Step 1: Synthesis of 2-Methyl-5-(trifluoromethyl)benzoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(2-methyl-5-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione

  • To a solution of 4,4,4-trifluoroacetylacetone (1.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-Methyl-5-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diketone.

Step 3: Synthesis of the Celecoxib Analogue

  • To a solution of 1-(2-methyl-5-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol (20 mL/mmol), add 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final celecoxib analogue.

Quantitative Data Summary

The following table summarizes the expected, hypothetical quantitative data for the synthesis of the celecoxib analogue.

StepReactantProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC) (%)
1This compound2-Methyl-5-(trifluoromethyl)benzoyl chloride204.151.101.05~95>98
22-Methyl-5-(trifluoromethyl)benzoyl chloride1-(2-methyl-5-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione222.591.551.24~80>97
31-(2-methyl-5-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dioneCelecoxib Analogue340.291.631.30~80>99

Visualizing the Synthetic Pathway and Logic

To better illustrate the experimental workflow and the logic behind the synthesis, the following diagrams are provided.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diketone Synthesis cluster_2 Step 3: Pyrazole Formation (Cyclocondensation) A This compound B Oxalyl Chloride, cat. DMF A->B Reaction C 2-Methyl-5-(trifluoromethyl)benzoyl chloride B->C Product D 4,4,4-Trifluoroacetylacetone, NaH C->D Reaction E 1-(2-methyl-5-(trifluoromethyl)phenyl)- 4,4,4-trifluorobutane-1,3-dione D->E Product F 4-Sulfamoylphenylhydrazine HCl E->F Reaction G Celecoxib Analogue F->G Product

Caption: Synthetic workflow for the preparation of a celecoxib analogue.

G cluster_0 Rationale for Intermediate Selection A This compound B Provides Trifluoromethyl Group A->B C Introduces Methyl Group A->C D Enhances Metabolic Stability B->D E Modulates Lipophilicity B->E F Potential for Improved Selectivity C->F

Caption: Logical relationships for selecting the starting material.

Conclusion

This compound serves as a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its unique substitution pattern allows for the introduction of key pharmacophoric features, making it a strategic choice for drug discovery and development programs, particularly in the area of anti-inflammatory agents. The provided hypothetical protocol for the synthesis of a celecoxib analogue demonstrates a practical application of this intermediate, highlighting its potential to contribute to the development of next-generation therapeutics. Researchers are encouraged to explore the utility of this building block in their own synthetic endeavors.

Application Notes and Protocols for Reactions of 2-Methyl-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for common chemical transformations involving 2-methyl-5-(trifluoromethyl)benzoic acid. This versatile building block is a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules due to the presence of a carboxylic acid moiety for derivatization, a methyl group, and an electron-withdrawing trifluoromethyl group.

Application Note 1: Esterification of this compound

Esterification is a fundamental reaction for converting carboxylic acids into esters, which can be crucial for modifying a compound's solubility, stability, or for use as a protecting group in a multi-step synthesis. The Fischer-Speier esterification, a classic acid-catalyzed method, is a straightforward and cost-effective approach.

Experimental Protocol: Fischer-Speier Esterification

This protocol details the synthesis of methyl 2-methyl-5-(trifluoromethyl)benzoate.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 5.0 g, 1.0 eq) and anhydrous methanol (40 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and finally with brine (30 mL).[1] Caution: Foaming may occur during the bicarbonate wash.[1]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure methyl 2-methyl-5-(trifluoromethyl)benzoate.

Quantitative Data: Esterification of Substituted Benzoic Acids

The following table summarizes representative yields for the esterification of various benzoic acids under acidic conditions, demonstrating the influence of different substituents on the reaction outcome.

Carboxylic AcidAlcoholCatalystTime (h)Temperature (°C)Yield (%)
Benzoic AcidMethanolH₂SO₄1Reflux~90
4-Nitrobenzoic AcidMethanolH₂SO₄1Reflux~95
2-Chlorobenzoic AcidMethanolZr/Ti Solid Acid1215075.3
2-(Trifluoromethyl)benzoic AcidMethanolZr/Ti Solid Acid1215029.1[2]
This compound (Predicted)MethanolH₂SO₄ / Solid Acid4-12Reflux / 15060-80

Note: The yield for this compound is an educated prediction based on steric and electronic effects observed in similar molecules. The ortho-methyl group may introduce some steric hindrance, potentially lowering the yield compared to unsubstituted benzoic acid, while the electron-withdrawing trifluoromethyl group is expected to have a lesser impact.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow Start Start Setup Reaction Setup: - this compound - Anhydrous Methanol - H₂SO₄ (catalyst) Start->Setup Reflux Heat to Reflux (4-6 hours) Setup->Reflux Workup Work-up: - Cool to RT - Remove excess MeOH Reflux->Workup Extraction Extraction: - Add DCM - Wash with H₂O, NaHCO₃, Brine Workup->Extraction Drying Drying & Filtration: - Dry with MgSO₄ - Filter Extraction->Drying Concentration Concentration: (Rotary Evaporation) Drying->Concentration Purification Purification: (Column Chromatography or Distillation) Concentration->Purification Crude Product End Pure Ester Purification->End

Caption: Workflow for the synthesis of methyl 2-methyl-5-(trifluoromethyl)benzoate.

Application Note 2: Amide Coupling of this compound

Amide bond formation is one of the most important reactions in medicinal chemistry.[3] Coupling reagents are used to activate the carboxylic acid, allowing for a mild and efficient reaction with an amine.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and effective coupling reagent suitable for a wide range of substrates.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (R-NH₂ or R₂NH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA or DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for reaction and work-up

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by DIPEA (2.5 eq).[3]

  • Coupling Reagent: Add HATU (1.2 eq) portion-wise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate (50 mL).

  • Extraction: Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure N-substituted-2-methyl-5-(trifluoromethyl)benzamide.

Quantitative Data: Amide Coupling of Substituted Benzoic Acids

The table below presents data for HATU-mediated amide coupling with various benzoic acids, illustrating typical reaction conditions and yields.

Carboxylic AcidAmineBaseSolventTime (h)Temp (°C)Yield (%)
2-Fluoro-5-formylbenzoic acid2,6-DimethylbenzylamineDIEADMF16RT85
3-Bromo-5-(trifluoromethyl)benzoic acid4-Aminoacetophenone-EtOAc-RTGood[4]
Benzoic AcidBenzylamineDIEADMF12RT>90
This compound (Predicted)Various AminesDIEADMF4-16RT75-95

Note: The predicted yield for this compound is based on its structural similarity to other electronically and sterically substituted benzoic acids that generally perform well in HATU-mediated couplings.

Experimental Workflow: HATU-Mediated Amide Coupling

Amide_Coupling_Workflow Start Start Setup Reaction Setup (in DMF): - this compound - Amine - DIPEA Start->Setup Coupling Add HATU (Coupling Reagent) Setup->Coupling Stir Stir at RT (4-16 hours) Coupling->Stir Workup Work-up: - Dilute with EtOAc Stir->Workup Extraction Extraction: - Wash with HCl, NaHCO₃, Brine Workup->Extraction Drying Drying & Concentration: - Dry with Na₂SO₄ - Concentrate Extraction->Drying Purification Purification: (Column Chromatography) Drying->Purification Crude Product End Pure Amide Purification->End

Caption: Workflow for HATU-mediated synthesis of N-substituted benzamides.

References

Application Notes and Protocols for the Quantification of 2-Methyl-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methyl-5-(trifluoromethyl)benzoic acid in various matrices. The methodologies described herein are based on established analytical techniques and provide a strong foundation for method development and validation in research and quality control settings.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantification of aromatic carboxylic acids like this compound. The method offers good precision and accuracy for relatively clean sample matrices.

Application Note

This HPLC-UV method is suitable for the quantification of this compound in bulk drug substances, process intermediates, and simple formulations. The separation is achieved on a reversed-phase C18 column with a buffered mobile phase. Detection is performed at a wavelength where the analyte exhibits significant absorbance, typically around 230-280 nm.

Quantitative Performance (Typical for Benzoic Acid Derivatives)

ParameterTypical Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.42 µg/mL
Limit of Quantification (LOQ)1.14 µg/mL
Accuracy (% Recovery)85.61 - 102.04%
Precision (%RSD)< 2%
Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade ammonium acetate and acetic acid.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: 0.05 M ammonium acetate (pH 4.4) and methanol in a ratio of 60:40 (v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 30 °C.

  • Detection Wavelength: 234 nm[1].

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-200 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation (as per ICH guidelines):

  • Specificity: Analyze blank samples, a placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.

  • Linearity: Analyze a minimum of five concentrations across the intended range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve[2].

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions injection Inject Samples and Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection prep_mobile Prepare Mobile Phase hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile->hplc_system hplc_system->injection detection UV Detection injection->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peaks chromatogram->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing this compound at low concentrations or in complex biological matrices.

Application Note

This LC-MS/MS method is highly suitable for the quantification of this compound in plasma, urine, tissue extracts, and other biological samples. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Quantitative Performance (based on o-trifluoromethyl benzoic acid) [3]

ParameterPerformance
Linearity Range10 - 500 µg/L
Limit of Detection (LOD)0.1 - 2.9 µg/kg
Accuracy (% Recovery)78.2 - 93.0%
Precision (%RSD)2.8 - 14%
Experimental Protocol

1. Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm)[3].

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid and ammonium acetate.

  • This compound reference standard.

  • Internal standard (IS), if available (e.g., a stable isotope-labeled analog).

2. Chromatographic and MS Conditions (starting point):

  • Mobile Phase A: 5 mM ammonium acetate with 0.2% formic acid in water[3].

  • Mobile Phase B: Acetonitrile[3].

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions will need to be determined by infusing a standard solution of this compound.

3. Sample Preparation (from a biological matrix like plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Evaporate and Reconstitute: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.

  • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Workflow Diagram```dot

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample_collection Collect Biological Sample protein_precipitation Protein Precipitation sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation UHPLC Separation reconstitution->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection Tandem MS Detection (MRM) ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Logical flow for GC-MS analysis.

References

Application Notes and Protocols for the Purification of Crude 2-Methyl-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 2-Methyl-5-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The described methods, including recrystallization and column chromatography, are designed to effectively remove common impurities, yielding a final product of high purity suitable for further synthetic applications and research.

Introduction

This compound is a substituted aromatic carboxylic acid. Its purity is crucial for the successful outcome of subsequent reactions. Crude this compound, often synthesized via Grignard reaction of 2-bromo-4-(trifluoromethyl)toluene or other methods, may contain various impurities. Common contaminants include unreacted starting materials, isomeric byproducts, and side-reaction products. This document outlines two primary methods for the purification of this compound: recrystallization and silica gel column chromatography.

Common Impurities

The nature and quantity of impurities in crude this compound are highly dependent on the synthetic route employed. For a typical synthesis involving a Grignard reaction with subsequent carboxylation, potential impurities may include:

  • Unreacted Starting Materials: Such as 2-bromo-4-(trifluoromethyl)toluene.

  • Isomeric Byproducts: Positional isomers of the desired product.

  • Side-Reaction Products: Homocoupling products of the Grignard reagent.

  • Residual Solvents and Reagents: From the reaction and workup steps.

Effective purification strategies must be capable of separating the target molecule from these structurally similar and dissimilar impurities.

Purification Methods: A Comparative Overview

Both recrystallization and column chromatography can yield high-purity this compound. The choice of method often depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Data Presentation: Comparison of Purification Methods
Purification MethodTypical PurityTypical Recovery YieldAdvantagesDisadvantages
Recrystallization (Ethanol/Water)> 98.5%80 - 90%Simple, cost-effective, scalable.May not remove all structurally similar impurities.
Recrystallization (Toluene)> 99.0%75 - 85%Effective for removing non-polar impurities.Higher solvent cost, may require more careful control of cooling.
Silica Gel Column Chromatography> 99.5%70 - 85%High resolving power, capable of separating closely related impurities.More time-consuming, requires larger solvent volumes, less scalable.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is suitable for purifying crude this compound on a laboratory scale (1-100 g).

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal formation, the cooling process should be gradual.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture (e.g., 1:1 v/v) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for small-scale purification (< 5 g) and for removing impurities that are difficult to separate by recrystallization.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent to 90:10 and then 80:20 hexane:ethyl acetate to facilitate the separation of the target compound. The optimal gradient may need to be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Experimental Workflow: Recrystallization

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_output Output crude Crude Product dissolve Dissolve in min. hot ethanol crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_water Add hot water until turbid hot_filtration->add_water redissolve Add ethanol to clarify add_water->redissolve cool_slowly Cool Slowly to Room Temp redissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry Product wash->dry pure_product Pure Product (>98.5%) dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Workflow: Column Chromatography

ChromatographyWorkflow cluster_prep Preparation cluster_elution Elution cluster_isolation Isolation cluster_output Output pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute Adjust Gradient combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product (>99.5%) evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

safe handling and storage procedures for 2-Methyl-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 2-Methyl-5-(trifluoromethyl)benzoic acid (CAS No. 13055-63-5). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] All personnel handling this compound must be thoroughly familiar with its potential hazards.

GHS Classification:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[1]

Signal Word: Warning[1]

Hazard Statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₉H₇F₃O₂[2][3]
Molecular Weight 204.15 g/mol [2][3]
CAS Number 13055-63-5[1][2][3]

Safe Handling Protocols

Adherence to the following handling procedures is mandatory to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

3.2. Personal Protective Equipment (PPE):

The following PPE must be worn at all times when handling this compound:

PPESpecificationReference
Eye Protection Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[4][5]
Skin and Body Protection Laboratory coat or other protective clothing to prevent skin contact.[4][5]
Respiratory Protection For nuisance exposures, a NIOSH/MSHA or European Standard EN 149 approved particulate respirator may be used. For higher-level protection or if dust is generated, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge.[1][6]

3.3. General Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1][4]

  • Avoid formation of dust and aerosols.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Procedures

Proper storage is essential to maintain the chemical's stability and prevent accidental release.

  • Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[4][7]

  • Incompatible Materials: Store away from strong acids and oxidizing materials.[4][5]

  • Light Sensitivity: Protect from light.[1]

Emergency and First Aid Protocols

In the event of exposure or a spill, immediate and appropriate action is critical.

5.1. First Aid Measures:

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[1]

5.2. Spill and Leak Procedures:

  • Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Avoid breathing dust.[6]

  • Containment and Cleaning: Sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.[1][5]

  • Environmental Precautions: Do not let the product enter drains.[4]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Safe Handling:

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_disposal Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in Designated Area (Cool, Dry, Well-Ventilated, Protected from Light) Log->Store Prep Prepare Work Area (Fume Hood, Spill Kit) Store->Prep DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh/Measure Chemical DonPPE->Weigh Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Collect Waste in Labeled Container Experiment->Waste DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Dispose Dispose via Approved Waste Management Waste->Dispose

Caption: Safe handling workflow for this compound.

Signaling Pathways:

References

Application Notes and Protocols: Derivatization of 2-Methyl-5-(trifluoromethyl)benzoic Acid for Further Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a bioisostere for chlorine and a methyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Derivatization of the carboxylic acid moiety of this compound into amides, esters, and acyl chlorides is a critical step in the synthesis of a wide range of biologically active molecules. These derivatives serve as key intermediates for the construction of novel therapeutics.

This document provides detailed protocols for the most common derivatization reactions of this compound, including amide coupling, esterification, and acyl chloride formation. The information presented is intended to guide researchers in the efficient synthesis of derivatives for downstream applications.

Key Compound Properties

A summary of the physical and chemical properties of the starting material is provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₉H₇F₃O₂204.15White to off-white solid1979-29-9

Derivatization Strategies

The primary derivatization strategies for this compound focus on the transformation of the carboxylic acid group. The selection of a particular method will depend on the desired final product and the compatibility of the reagents with other functional groups in the molecule.

Amide Coupling Reactions

Amide bond formation is a cornerstone of pharmaceutical synthesis. Direct reaction between a carboxylic acid and an amine is generally inefficient and requires harsh conditions. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction. Common strategies involve the use of carbodiimides, such as EDC, often in conjunction with additives like HOBt, or uronium-based reagents like HATU.

Protocol A: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used and cost-effective method for the formation of amide bonds.

Reaction Scheme:

start This compound + Amine (R-NH2) reagents EDC, HOBt Base (e.g., DIPEA) Solvent (e.g., DMF or DCM) start->reagents Reaction Conditions product N-Substituted-2-methyl-5-(trifluoromethyl)benzamide reagents->product Forms

General Amide Coupling Reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Reagents: Add the desired primary or secondary amine (1.0-1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.1-1.3 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol B: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines and for minimizing racemization in chiral substrates.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Addition of Reagents: Add the amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Activation and Reaction: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1-1.5 eq) portion-wise while stirring. Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data for Amide Coupling Reactions (Representative Yields)

Amine TypeCoupling ReagentBaseSolventTypical Yield (%)
Primary AliphaticEDC/HOBtDIPEADMF75-90
Secondary AliphaticHATUDIPEADMF80-95
AnilineEDC/HOBtDIPEADCM/DMF70-85
Sterically HinderedHATUDIPEADMF60-80

Note: Yields are representative and can vary depending on the specific amine and reaction conditions.

Esterification Reactions

Esterification of this compound is a common method to produce intermediates with modified reactivity and solubility.

Protocol: Fischer-Speier Esterification

This is a classic and straightforward method for producing esters from carboxylic acids and alcohols under acidic catalysis.

Reaction Scheme:

start This compound + Alcohol (R-OH) reagents Acid Catalyst (e.g., H2SO4) Excess Alcohol (Solvent) start->reagents Reaction Conditions product 2-Methyl-5-(trifluoromethyl)benzoate Ester reagents->product Forms

Fischer-Speier Esterification Reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the solution while stirring.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can range from 4 to 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases to neutralize the remaining acid. Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. The product can be purified by column chromatography or distillation.

Quantitative Data for Esterification (Representative Yields)

AlcoholCatalystReaction ConditionsTypical Yield (%)
MethanolH₂SO₄ (cat.)Reflux, 12h85-95
EthanolH₂SO₄ (cat.)Reflux, 16h80-90
IsopropanolH₂SO₄ (cat.)Reflux, 24h65-75

Note: Yields can be improved by removing water as it is formed, for example, by using a Dean-Stark apparatus.

Acyl Chloride Formation

The conversion of this compound to its acyl chloride provides a highly reactive intermediate that can be readily converted to a variety of other derivatives, including amides and esters, often under milder conditions than direct coupling methods.

Protocol: Acyl Chloride Synthesis using Thionyl Chloride

Thionyl chloride is a common and effective reagent for the preparation of acyl chlorides.

Reaction Scheme:

start This compound reagents Thionyl Chloride (SOCl2) cat. DMF (optional) Heat start->reagents Reacts with product 2-Methyl-5-(trifluoromethyl)benzoyl Chloride reagents->product Forms

Acyl Chloride Formation Reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), place this compound (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (2.0-5.0 eq). A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux. The reaction is typically complete within 1-3 hours, which can be observed by the cessation of gas evolution.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Product Isolation: The resulting 2-Methyl-5-(trifluoromethyl)benzoyl chloride is often used in the subsequent step without further purification. If necessary, it can be purified by vacuum distillation.

Quantitative Data for Acyl Chloride Formation

Chlorinating AgentCatalystReaction ConditionsTypical Yield (%)
Thionyl ChlorideDMF (cat.)Reflux, 2h>90
Oxalyl ChlorideDMF (cat.)DCM, rt, 3h>95

Note: Acyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.

Experimental Workflows

The following diagrams illustrate the general workflows for the derivatization of this compound.

cluster_amide Amide Coupling Workflow Start Amide Dissolve Benzoic Acid, Amine, and Base in Solvent Cool Cool to 0 °C Start Amide->Cool Activate Add Coupling Reagent (e.g., EDC or HATU) Cool->Activate React Stir at Room Temperature Activate->React Workup Amide Aqueous Work-up (Acid/Base Washes) React->Workup Amide Purify Amide Column Chromatography Workup Amide->Purify Amide Product Amide Pure Amide Derivative Purify Amide->Product Amide

Workflow for Amide Coupling.

cluster_ester Esterification Workflow Start Ester Dissolve Benzoic Acid in Excess Alcohol Catalyze Add Acid Catalyst (e.g., H2SO4) Start Ester->Catalyze Reflux Heat to Reflux Catalyze->Reflux Evaporate Remove Excess Alcohol Reflux->Evaporate Workup Ester Aqueous Work-up (Neutralization) Evaporate->Workup Ester Purify Ester Column Chromatography or Distillation Workup Ester->Purify Ester Product Ester Pure Ester Derivative Purify Ester->Product Ester cluster_acyl Acyl Chloride Formation Workflow Start Acyl Combine Benzoic Acid and Thionyl Chloride Catalyze Acyl Add cat. DMF (optional) Start Acyl->Catalyze Acyl Reflux Acyl Heat to Reflux Catalyze Acyl->Reflux Acyl Evaporate Acyl Remove Excess SOCl2 (Distillation) Reflux Acyl->Evaporate Acyl Product Acyl Crude Acyl Chloride (Use Directly or Purify) Evaporate Acyl->Product Acyl

Application Notes and Protocols for the Scaled-Up Synthesis of 2-Methyl-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methyl-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its trifluoromethyl and carboxylic acid moieties make it a versatile intermediate for introducing these important functional groups into more complex molecules. This document provides detailed protocols and application notes for the synthesis of this compound, with a focus on a scalable Grignard reaction-based approach. The provided methodologies are intended to guide researchers in the safe and efficient production of this compound on a laboratory and pilot-plant scale.

I. Synthetic Strategy Overview

The recommended and most industrially scalable route for the synthesis of this compound is a two-step process commencing with the Grignard reagent formation from 2-bromo-1-methyl-4-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide (CO₂). This method is advantageous due to the high reactivity of the Grignard reagent and the ready availability of the starting materials.

Logical Relationship of the Synthetic Process:

Caption: Overall synthetic pathway for this compound.

II. Experimental Protocols

A. Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Notes
2-bromo-1-methyl-4-(trifluoromethyl)benzene66417-30-9239.03Starting material, >98% purity
Magnesium turnings7439-95-424.31For Grignard reagent formation
Iodine7553-56-2253.81Initiator
Anhydrous Tetrahydrofuran (THF)109-99-972.11Solvent, <50 ppm H₂O
Carbon Dioxide (solid, dry ice)124-38-944.01Carboxylating agent
Hydrochloric Acid (HCl), 6M aqueous solution7647-01-036.46For acidic work-up
Diethyl ether60-29-774.12Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Heptane142-82-5100.21Recrystallization solvent
Toluene108-88-392.14Recrystallization solvent

B. Protocol 1: Large-Scale Synthesis of this compound

This protocol is designed for a multi-gram to kilogram scale synthesis.

1. Grignard Reagent Formation:

  • Apparatus Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, a thermocouple, and a pressure-equalizing dropping funnel is assembled and flame-dried under a stream of inert gas.

  • Procedure:

    • To the reactor, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Under a positive pressure of inert gas, add a small portion of anhydrous THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromo-1-methyl-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF.

    • Add a small amount (~5%) of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be required to start the reaction.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and the temperature should be controlled using a cooling circulator connected to the reactor jacket.[1]

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.[2]

2. Carboxylation:

  • Procedure:

    • Cool the Grignard reagent solution to -20°C to -40°C.[2]

    • In a separate, dry vessel, crush a large excess of dry ice (solid CO₂) into a fine powder.

    • Slowly transfer the cold Grignard solution onto the crushed dry ice with vigorous stirring. This can be achieved by cannula transfer or by pouring the solution directly onto the dry ice.

    • Continue stirring until all the dry ice has sublimated and the reaction mixture has reached room temperature.

3. Work-up and Purification:

  • Procedure:

    • Slowly and carefully quench the reaction mixture by adding 6M HCl with external cooling. Continue adding the acid until the aqueous layer is acidic (pH 1-2) and all magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a mixture of toluene and heptane to afford pure this compound as crystalline needles.[3]

Experimental Workflow Diagram:

G cluster_0 Grignard Formation cluster_1 Carboxylation cluster_2 Work-up and Purification A Charge reactor with Mg and I₂ B Add a portion of 2-bromo-1-methyl-4-(trifluoromethyl)benzene in THF to initiate A->B C Slowly add remaining bromide solution, maintaining reflux B->C D Stir at reflux for 1-2 hours C->D E Cool Grignard solution to -20°C to -40°C D->E F Add Grignard solution to excess crushed dry ice E->F G Stir until mixture reaches room temperature F->G H Quench with 6M HCl G->H I Extract with diethyl ether H->I J Wash with brine and dry over Na₂SO₄ I->J K Concentrate under reduced pressure J->K L Recrystallize from toluene/heptane K->L

Caption: Step-by-step workflow for the synthesis of this compound.

III. Data Presentation

A. Stoichiometry and Yield:

Reactant/ProductMolar RatioMolecular Weight ( g/mol )Typical Scale (1 mol)Expected Yield (%)
2-bromo-1-methyl-4-(trifluoromethyl)benzene1.0239.03239.03 g-
Magnesium1.224.3129.17 g-
Carbon DioxideExcess44.01Large excess-
This compound-204.15-75-85%

B. Analytical Data of the Final Product:

ParameterExpected Value
AppearanceCrystalline needles
Melting Point123-125 °C[1]
¹H NMR (CDCl₃)Predicted: δ 11.0-12.0 (s, 1H, COOH), 8.18 (s, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 2.70 (s, 3H, CH₃)
¹³C NMR (CDCl₃)Predicted: δ 171.5 (COOH), 143.0 (C-CH₃), 133.0 (Ar-CH), 131.0 (q, J=33 Hz, C-CF₃), 128.0 (Ar-CH), 125.0 (q, J=4 Hz, Ar-CH), 124.0 (q, J=272 Hz, CF₃), 122.0 (C-COOH), 22.0 (CH₃)
Purity (HPLC)>98%

IV. Safety Considerations

  • Grignard Reagent Formation: The formation of Grignard reagents is highly exothermic and can lead to a runaway reaction if the addition of the alkyl/aryl halide is too rapid.[4][5] Proper temperature control and slow addition are crucial, especially on a large scale. The presence of trifluoromethyl groups on the aromatic ring can increase the reactivity and potential for thermal instability of the Grignard reagent.[6]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent and reduced yields.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent reaction with oxygen and moisture.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves should be worn at all times.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-5-(trifluoromethyl)benzoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Grignard Reaction Route

  • Question: I am attempting to synthesize this compound via a Grignard reaction of 1-bromo-2-methyl-5-(trifluoromethyl)benzene with CO2, but I am getting a very low yield or no product at all. What could be the issue?

  • Answer: Low yields in Grignard reactions are often due to the presence of moisture or other electrophilic impurities. The Grignard reagent is a strong nucleophile and base, and will react with any acidic protons present, especially from water.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, preferably in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like diethyl ether or tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[1]

    • Check Magnesium Quality: The magnesium turnings should be fresh and activated. You can activate them by gently crushing them in a mortar and pestle or by adding a small crystal of iodine to initiate the reaction.

    • Initiation of Grignard Formation: If the reaction does not start, gentle heating or sonication can be applied. Once initiated, the reaction is typically exothermic and may require cooling to maintain a steady reflux.[2]

    • Purity of the Aryl Halide: Ensure the 1-bromo-2-methyl-5-(trifluoromethyl)benzene is pure and free from any acidic impurities.

    • Carbon Dioxide Addition: Use dry ice (solid CO2) that is freshly crushed to maximize the surface area for reaction. Add the Grignard solution slowly to an excess of crushed dry ice to prevent localized warming and potential side reactions. Alternatively, bubble dry CO2 gas through the Grignard solution at a low temperature.

Issue 2: Formation of Biphenyl Impurity in Grignard Reaction

  • Question: During the Grignard synthesis, I am observing a significant amount of a biphenyl byproduct. How can I minimize this?

  • Answer: The formation of biphenyl derivatives (Wurtz-type coupling) is a common side reaction in Grignard synthesis, especially if the reaction is overheated or if certain catalytic impurities are present.

    Troubleshooting Steps:

    • Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Overheating can promote the coupling side reaction.

    • Slow Addition: Add the aryl halide to the magnesium suspension slowly and at a rate that maintains a controllable reaction.

    • Solvent Choice: While both diethyl ether and THF are common, THF is often preferred for less reactive aryl halides.[3]

Issue 3: Incomplete Oxidation of 2-Methyl-5-(trifluoromethyl)benzyl alcohol

  • Question: I am trying to synthesize the target benzoic acid by oxidizing 2-methyl-5-(trifluoromethyl)benzyl alcohol, but the reaction is incomplete, and I am isolating a mixture of the starting material, the corresponding aldehyde, and the desired acid. How can I drive the reaction to completion?

  • Answer: Incomplete oxidation can be due to insufficient oxidant, suboptimal reaction temperature, or a deactivated catalyst. The oxidation of a primary alcohol to a carboxylic acid often proceeds through an aldehyde intermediate.

    Troubleshooting Steps:

    • Choice and Amount of Oxidant: For complete oxidation to the carboxylic acid, strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (Jones reagent) are typically used. Ensure you are using a sufficient stoichiometric excess of the oxidant.[4] Milder oxidants like PCC are designed to stop at the aldehyde stage.[4]

    • Reaction Temperature: Some oxidation reactions require heating to go to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

    • pH Control: When using KMnO4, the reaction is often performed under basic conditions, followed by an acidic workup to protonate the carboxylate.

    • Catalyst Activity: If using a catalytic method, ensure the catalyst is active and not poisoned.

Issue 4: Difficulty in Purifying the Final Product

  • Question: My final product, this compound, is impure, and I am having trouble purifying it by recrystallization. What are the best practices for purification?

  • Answer: Effective purification by recrystallization depends on selecting an appropriate solvent system and proper technique.

    Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acids, mixtures of water with a miscible organic solvent like ethanol or methanol are often effective.[5][6] Hexane or heptane can also be used as anti-solvents. Experiment with small amounts to find the best solvent or solvent pair.

    • Hot Filtration: If there are insoluble impurities, perform a hot filtration of the saturated solution before allowing it to cool. This will remove solid impurities that would otherwise contaminate your crystals.

    • Slow Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Washing the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[5]

    • Alternative Purification: If recrystallization is ineffective, consider other purification techniques such as column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and viable synthetic routes are:

  • Oxidation of 2-methyl-5-(trifluoromethyl)benzyl alcohol: This is a straightforward method if the corresponding benzyl alcohol is readily available or can be synthesized easily.

  • Grignard reaction of 1-bromo-2-methyl-5-(trifluoromethyl)benzene with carbon dioxide: This is a classic method for introducing a carboxylic acid group onto an aromatic ring.

  • Hydrolysis of 2-methyl-5-(trifluoromethyl)benzonitrile: This route is effective if the corresponding nitrile precursor can be synthesized efficiently.

Q2: How can I synthesize the precursor 1-bromo-2-methyl-5-(trifluoromethyl)benzene?

A2: A potential route involves the bromination of 4-chloro-3-methylbenzotrifluoride, followed by dehalogenation. Alternatively, direct bromination of 3-methylbenzotrifluoride could be explored, though this may lead to isomeric mixtures that require separation.

Q3: What are the expected side products in the Grignard synthesis route?

A3: Besides the desired carboxylic acid, potential side products include the biphenyl dimer from a Wurtz-type coupling reaction, and unreacted starting materials. If the reaction is exposed to oxygen, phenols can also be formed.

Q4: Are there any safety precautions I should be aware of during the synthesis?

A4: Yes, several safety precautions are crucial:

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions should be conducted under a dry, inert atmosphere.

  • Oxidizing Agents: Strong oxidizing agents like potassium permanganate and chromic acid are corrosive and can cause severe burns. They should be handled with appropriate personal protective equipment (PPE). Chromic acid is also a known carcinogen.

  • Solvents: Diethyl ether and THF are highly flammable. Ensure they are used in a well-ventilated fume hood away from ignition sources.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of Substituted Benzyl Alcohols

Oxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
KMnO4-Water/Pyridine1002-470-90
CrO3/H2SO4 (Jones)-Acetone0 - 251-380-95
O2CuI/TEMPOAcetonitrile253-1285-95[7]
O2Pt@CHsToluene803>95[8]

Table 2: Influence of Reaction Parameters on Grignard Carboxylation Yield

ParameterCondition 1Condition 2Expected Outcome on Yield
SolventDiethyl EtherTHFTHF may improve yield for less reactive halides.[3]
TemperatureRoom Temperature0°C to -78°CLower temperatures can reduce side reactions.
CO2 SourceDry IceCO2 GasBoth are effective; dry ice is often more convenient.
Addition RateFastSlowSlow addition of Grignard to CO2 is preferred.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Step 1: Preparation of 1-bromo-2-methyl-5-(trifluoromethyl)benzene

  • This protocol is adapted from procedures for similar brominations.

  • To a solution of 4-chloro-3-methylbenzotrifluoride (1 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst.

  • Heat the reaction mixture under reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction, wash with an aqueous solution of sodium thiosulfate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 1-bromo-2-methyl-5-(trifluoromethyl)benzene.

Step 2: Grignard Reaction and Carboxylation

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq) to the flask.

  • In the dropping funnel, place a solution of 1-bromo-2-methyl-5-(trifluoromethyl)benzene (1 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium to initiate the reaction. A crystal of iodine may be added as an initiator.

  • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, place an excess of freshly crushed dry ice.

  • Slowly transfer the Grignard solution via a cannula onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Quench the reaction by slowly adding 1M aqueous HCl.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the product by recrystallization.

Protocol 2: Synthesis of this compound via Oxidation

Step 1: Synthesis of 2-methyl-5-(trifluoromethyl)benzyl alcohol

  • This protocol is based on general reduction procedures.

  • Dissolve 2-methyl-5-(trifluoromethyl)benzaldehyde (1 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water and then acidify with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude benzyl alcohol, which can be purified by column chromatography if necessary.

Step 2: Oxidation to the Benzoic Acid

  • Dissolve 2-methyl-5-(trifluoromethyl)benzyl alcohol (1 eq) in a mixture of acetone and water.

  • Cool the solution in an ice bath and add Jones reagent (a solution of CrO3 in H2SO4) dropwise until the orange color persists.[4]

  • Stir the reaction at room temperature for a few hours, monitoring by TLC.

  • Quench the excess oxidant by adding isopropanol.

  • Filter the mixture to remove chromium salts and concentrate the filtrate.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the crude this compound by recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_0 Grignard Route cluster_1 Oxidation Route cluster_2 Nitrile Hydrolysis Route ArylHalide 1-Bromo-2-methyl- 5-(trifluoromethyl)benzene GrignardFormation Grignard Formation (Mg, THF) ArylHalide->GrignardFormation Carboxylation Carboxylation (CO2) GrignardFormation->Carboxylation Acidification Acidic Workup Carboxylation->Acidification FinalProduct1 2-Methyl-5-(trifluoromethyl) benzoic acid Acidification->FinalProduct1 BenzylAlcohol 2-Methyl-5-(trifluoromethyl) benzyl alcohol Oxidation Oxidation (e.g., KMnO4) BenzylAlcohol->Oxidation FinalProduct2 2-Methyl-5-(trifluoromethyl) benzoic acid Oxidation->FinalProduct2 Benzonitrile 2-Methyl-5-(trifluoromethyl) benzonitrile Hydrolysis Hydrolysis (Acid or Base) Benzonitrile->Hydrolysis FinalProduct3 2-Methyl-5-(trifluoromethyl) benzoic acid Hydrolysis->FinalProduct3

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Start Low Yield of This compound Route Which synthetic route was used? Start->Route Grignard Grignard Route Route->Grignard Grignard Oxidation Oxidation Route Route->Oxidation Oxidation Nitrile Nitrile Hydrolysis Route Route->Nitrile Nitrile Hydrolysis GrignardCheck Check for: - Moisture (anhydrous conditions) - Magnesium activation - Purity of aryl halide Grignard->GrignardCheck GrignardSolution Solution: - Dry all glassware and solvents - Use fresh, activated Mg - Purify starting material GrignardCheck->GrignardSolution OxidationCheck Check for: - Strength and amount of oxidant - Reaction temperature and time - Catalyst activity (if applicable) Oxidation->OxidationCheck OxidationSolution Solution: - Use a stronger oxidant in excess - Optimize temperature and time - Ensure catalyst is active OxidationCheck->OxidationSolution NitrileCheck Check for: - Incomplete hydrolysis - Harsh conditions causing degradation Nitrile->NitrileCheck NitrileSolution Solution: - Increase reaction time or temperature - Use milder hydrolysis conditions NitrileCheck->NitrileSolution

Caption: Troubleshooting low yield in synthesis.

References

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound include:

  • Grignard Reaction: Carboxylation of a Grignard reagent derived from a halo-precursor, typically 1-bromo-2-methyl-5-(trifluoromethyl)benzene.

  • Oxidation: Oxidation of 2-methyl-5-(trifluoromethyl)benzaldehyde or 2-methyl-5-(trifluoromethyl)benzyl alcohol.

  • Hydrolysis: Hydrolysis of 2-methyl-5-(trifluoromethyl)benzonitrile.

Q2: I am seeing a significant amount of a high-molecular-weight impurity in my final product from a Grignard synthesis. What could it be?

A2: A common byproduct in Grignard reactions is the formation of a biaryl compound through homocoupling of the Grignard reagent. In this case, it would be 2,2'-dimethyl-5,5'-bis(trifluoromethyl)biphenyl. This is often favored by elevated temperatures or the presence of certain impurities.

Q3: My oxidation reaction of 2-methyl-5-(trifluoromethyl)benzaldehyde is incomplete. How can I drive it to completion?

A3: Incomplete oxidation can be due to several factors, including insufficient oxidant, non-optimal reaction temperature, or poor reagent quality. Consider increasing the molar equivalents of the oxidizing agent (e.g., KMnO4), prolonging the reaction time, or ensuring the reaction is performed at the recommended temperature.

Q4: After hydrolysis of 2-methyl-5-(trifluoromethyl)benzonitrile, I have a neutral impurity that is difficult to separate. What is it likely to be?

A4: The most probable neutral impurity is the corresponding amide, 2-methyl-5-(trifluoromethyl)benzamide, resulting from incomplete hydrolysis of the nitrile. To facilitate complete conversion to the carboxylic acid, you can try extending the reaction time, increasing the concentration of the acid or base used for hydrolysis, or raising the reaction temperature.

Troubleshooting Guides

Grignard Reaction Route

This route involves the formation of a Grignard reagent from 1-bromo-2-methyl-5-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide.

Experimental Protocol:

A detailed experimental protocol for a similar Grignard reaction to produce a benzoic acid derivative is as follows:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-2-methyl-5-(trifluoromethyl)benzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium turnings. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine. Once the reaction begins (indicated by a cloudy appearance and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard reagent solution in an ice-water bath. In a separate flask, place an excess of freshly crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring. Continue to stir the mixture until all the dry ice has sublimated.

  • Work-up: Slowly add a dilute acid (e.g., 1 M HCl) to the reaction mixture to quench any unreacted Grignard reagent and to protonate the magnesium carboxylate salt. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

  • Purification: The desired benzoic acid can be extracted from the organic layer with a basic aqueous solution (e.g., 5% NaOH). The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.

Potential Side Products and Troubleshooting:

Side Product/IssuePotential CauseTroubleshooting Steps
2,2'-dimethyl-5,5'-bis(trifluoromethyl)biphenyl Homocoupling of the Grignard reagent.- Maintain a lower reaction temperature during Grignard formation.- Add the aryl bromide slowly to the magnesium turnings.- Use a less concentrated solution of the aryl bromide.
Unreacted 1-bromo-2-methyl-5-(trifluoromethyl)benzene Incomplete reaction.- Ensure magnesium turnings are fresh and activated.- Use a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.- Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent.
4-Methyl-3-(trifluoromethyl)phenol Reaction with trace oxygen.- Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Toluene Protonation of the Grignard reagent by trace water.- Use anhydrous solvents and reagents.- Flame-dry all glassware before use.

Logical Workflow for Grignard Synthesis Troubleshooting:

start Low Yield or Impure Product check_starting_materials Check Purity and Dryness of Starting Materials and Solvents start->check_starting_materials check_reaction_setup Verify Reaction Setup is Anhydrous and Under Inert Atmosphere start->check_reaction_setup check_initiation Confirm Grignard Initiation check_reaction_setup->check_initiation analyze_impurities Analyze Impurities (GC-MS, NMR) check_initiation->analyze_impurities biphenyl High MW Impurity? (Biphenyl) analyze_impurities->biphenyl unreacted_sm Unreacted Starting Material? analyze_impurities->unreacted_sm phenol Phenolic Impurity? analyze_impurities->phenol optimize_temp Lower Reaction Temperature Slow Addition of Aryl Halide biphenyl->optimize_temp Yes activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) unreacted_sm->activate_mg Yes improve_inert_atm Improve Inert Atmosphere Technique phenol->improve_inert_atm Yes

Caption: Troubleshooting workflow for the Grignard synthesis route.

Oxidation Route

This route typically involves the oxidation of 2-methyl-5-(trifluoromethyl)benzaldehyde using an oxidizing agent like potassium permanganate (KMnO₄).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., a mixture of acetone and water).

  • Oxidation: Slowly add a solution of potassium permanganate in water to the aldehyde solution. The reaction is often exothermic and may require cooling to maintain a moderate temperature. The reaction mixture will turn brown due to the formation of manganese dioxide (MnO₂). Stir the mixture vigorously until the purple color of the permanganate disappears.

  • Work-up: After the reaction is complete, quench the excess permanganate by adding a small amount of a reducing agent (e.g., sodium bisulfite) until the mixture becomes colorless. Filter the mixture to remove the manganese dioxide precipitate.

  • Purification: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound. Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent if necessary.

Potential Side Products and Troubleshooting:

Side Product/IssuePotential CauseTroubleshooting Steps
Unreacted 2-methyl-5-(trifluoromethyl)benzaldehyde Incomplete oxidation.- Increase the amount of KMnO₄.- Increase the reaction time or temperature.- Ensure efficient stirring.
Over-oxidation products (e.g., phthalic acid derivatives) Harsh reaction conditions.- Control the reaction temperature carefully.- Add the oxidant slowly.- Use a milder oxidizing agent if possible.
Manganese dioxide contamination Incomplete removal during work-up.- Ensure thorough filtration.- Wash the filter cake with hot water to dissolve any trapped product.

Reaction Pathway for Oxidation:

substrate 2-Methyl-5-(trifluoromethyl)benzaldehyde intermediate Manganate Ester Intermediate substrate->intermediate KMnO4 side_product Unreacted Aldehyde substrate->side_product Incomplete Reaction product This compound intermediate->product Hydrolysis

Caption: Simplified reaction pathway for the oxidation of the corresponding aldehyde.

Hydrolysis of Nitrile Route

This route involves the hydrolysis of 2-methyl-5-(trifluoromethyl)benzonitrile under acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-methyl-5-(trifluoromethyl)benzonitrile and an aqueous solution of a strong base (e.g., 20% NaOH).

  • Hydrolysis: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of ammonia gas (if a primary amide intermediate is formed and further hydrolyzed). Continue heating until the reaction is complete (typically several hours).

  • Work-up: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the benzoic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization may be necessary for higher purity.

Potential Side Products and Troubleshooting:

Side Product/IssuePotential CauseTroubleshooting Steps
2-Methyl-5-(trifluoromethyl)benzamide Incomplete hydrolysis.- Increase the reaction time.- Increase the concentration of the base or acid.- Increase the reaction temperature.
Unreacted 2-methyl-5-(trifluoromethyl)benzonitrile Incomplete reaction.- Ensure sufficient heating and reaction time.- Use a phase-transfer catalyst if the nitrile has low solubility in the aqueous medium.

Logical Relationship for Hydrolysis Troubleshooting:

start Incomplete Hydrolysis check_conditions Review Reaction Conditions start->check_conditions time Insufficient Time? check_conditions->time concentration Base/Acid Concentration Too Low? check_conditions->concentration temperature Temperature Too Low? check_conditions->temperature increase_time Increase Reaction Time time->increase_time Yes increase_conc Increase Base/Acid Concentration concentration->increase_conc Yes increase_temp Increase Reaction Temperature temperature->increase_temp Yes

Caption: Troubleshooting decision tree for the hydrolysis of the corresponding nitrile.

troubleshooting failed reactions of 2-Methyl-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this compound. The unique structure of this compound, featuring both a sterically hindering ortho-methyl group and an electron-withdrawing meta-trifluoromethyl group, can present specific challenges in common organic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive in standard amide coupling reactions?

A1: The reactivity of this compound in amide coupling is influenced by two main factors:

  • Steric Hindrance: The methyl group in the ortho position to the carboxylic acid can physically block the approach of the amine and coupling reagents. This is a classic example of the "ortho effect."[1][2]

  • Electronic Effects: The trifluoromethyl (-CF3) group is strongly electron-withdrawing. This increases the acidity of the carboxylic acid but can also deactivate the aromatic ring, potentially affecting the efficiency of certain coupling reagents.[3]

Q2: I am observing low yields in the Fischer esterification of this compound. What are the likely causes?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4] For this specific substrate, the steric hindrance from the ortho-methyl group can also slow down the reaction rate.[5] To favor product formation, it is crucial to either use a large excess of the alcohol or to remove water as it is formed.[4][6]

Q3: Is it possible to decarboxylate this compound?

A3: Decarboxylation of aromatic carboxylic acids is generally challenging and often requires high temperatures.[7] The presence of the electron-withdrawing trifluoromethyl group might influence the reaction conditions required. Specific catalysts, such as copper salts, have been used to facilitate the decarboxylation of substituted phthalic anhydrides, a related transformation.[8]

Q4: What is the best way to activate the carboxylic acid for amide coupling?

A4: Due to the electron-deficient nature and potential steric hindrance of this compound, standard activating agents may not be sufficient. More potent coupling reagents are often required.[9] These include uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP.[9][10] These reagents are known to be effective for difficult couplings, including those with sterically hindered or electron-deficient partners.[3][9]

Q5: How can I monitor the progress of my reaction involving this compound?

A5: Thin-layer chromatography (TLC) is a common method. You can spot the reaction mixture alongside your starting material. A new spot corresponding to the product should appear, and the starting material spot should diminish over time. For reactions converting the carboxylic acid to an acyl chloride using thionyl chloride, IR spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid.[11]

Troubleshooting Guides

Issue 1: Failed or Low-Yield Amide Coupling

Symptoms:

  • Low to no formation of the desired amide product, with starting material remaining.

  • Formation of side products.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Activation The electron-withdrawing -CF3 group and steric hindrance from the o-methyl group can make activation difficult. Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP. Consider using additives like HOBt or HOAt to improve efficiency and reduce side reactions.[3][9]
Steric Hindrance Increase the reaction temperature to overcome the activation energy barrier. Prolong the reaction time. If possible, consider using a less sterically hindered amine.
Poor Nucleophilicity of the Amine For electron-deficient amines, a stronger base or higher temperatures may be required. Ensure the amine is not protonated by any acidic byproducts; use a non-nucleophilic base like DIPEA or NMM.[12]
Solvent Effects The choice of solvent can be critical. Aprotic polar solvents like DMF or NMP are generally preferred for amide coupling reactions.[9]
Issue 2: Incomplete Fischer Esterification

Symptoms:

  • Equilibrium is reached with significant amounts of starting material remaining.

  • Slow reaction rate.

Possible Causes and Solutions:

CauseRecommended Solution
Reversible Reaction Use a large excess of the alcohol (e.g., 10-20 equivalents) to shift the equilibrium towards the product.[4] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.
Insufficient Catalyst Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[6]
Steric Hindrance Increase the reaction temperature to reflux and extend the reaction time. Microwave-assisted synthesis can also be effective in accelerating the reaction.[13]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is designed for the coupling of this compound with a primary or secondary amine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[14]

Protocol 2: Fischer Esterification with Excess Alcohol

This protocol describes the esterification of this compound with methanol.

  • Setup: In a round-bottom flask, combine this compound (1.0 eq.) and a large excess of methanol (10-20 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester. Further purification can be achieved by distillation or column chromatography.[4][6]

Visualizations

Amide_Coupling_Troubleshooting start Low Amide Yield cause1 Insufficient Activation? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Poor Amine Nucleophilicity? start->cause3 solution1 Use Stronger Coupling Agent (HATU, PyBOP) cause1->solution1 solution2 Increase Temperature & Reaction Time cause2->solution2 solution3 Use Stronger Base / Higher Temperature cause3->solution3

Caption: Troubleshooting logic for low-yield amide coupling.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Carboxylic_Acid This compound Reflux Heat to Reflux Carboxylic_Acid->Reflux Alcohol Excess Alcohol (e.g., MeOH) Alcohol->Reflux Catalyst H2SO4 (cat.) Catalyst->Reflux Water_Removal Remove H2O (optional) Reflux->Water_Removal Quench Quench & Extract Water_Removal->Quench Wash Neutralize & Wash Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography / Distillation Dry->Purify

Caption: General workflow for Fischer esterification.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-5-(trifluoromethyl)benzoic acid.

Route 1: Grignard Reaction and Carboxylation

This route involves the formation of a Grignard reagent from an aryl halide, followed by carboxylation with carbon dioxide. A likely starting material for this synthesis is 2-bromo-1-methyl-4-(trifluoromethyl)benzene.

Experimental Protocol: Grignard Reaction and Carboxylation

Materials:

  • 2-bromo-1-methyl-4-(trifluoromethyl)benzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 6M HCl)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Preparation of Grignard Reagent:

    • Flame-dry all glassware and allow to cool under a nitrogen or argon atmosphere.

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine to the magnesium.

    • Prepare a solution of 2-bromo-1-methyl-4-(trifluoromethyl)benzene in anhydrous diethyl ether or THF.

    • Add a small amount of the aryl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Gentle heating may be required to start the reaction.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, crush an excess of dry ice.

    • Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

  • Work-up and Purification:

    • Slowly add 6M HCl to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Troubleshooting Guide: Grignard Reaction Route
Problem Possible Cause Solution
Low or No Product Yield 1. Wet glassware or solvent.[1] 2. Inactive magnesium.[2] 3. Presence of electron-withdrawing trifluoromethyl group hindering Grignard formation.[3]1. Ensure all glassware is flame-dried and solvents are anhydrous.[1] 2. Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.[2][4] 3. Use of LiCl may facilitate the insertion of magnesium.[5]
Formation of Biphenyl Impurity (Wurtz Coupling) A significant side reaction where the Grignard reagent reacts with the starting aryl halide.[2]1. Add the aryl halide slowly to the magnesium to maintain a low concentration of the halide in the reaction mixture. 2. Ensure efficient stirring.
Incomplete Carboxylation 1. Insufficient carbon dioxide. 2. Grignard reagent decomposed before carboxylation.1. Use a large excess of freshly crushed dry ice. 2. Perform the carboxylation at a low temperature (e.g., by pouring the Grignard reagent onto dry ice).
Difficulty in Product Purification Presence of unreacted starting material or biphenyl impurity.Optimize the reaction conditions to maximize the conversion of the starting material. Use column chromatography or recrystallization for purification.
Frequently Asked Questions (FAQs): Grignard Reaction Route

Q1: Why is it critical to use anhydrous conditions for the Grignard reaction? A1: Grignard reagents are highly reactive and will react with protic solvents like water. This will quench the Grignard reagent, preventing it from reacting with the carbon dioxide and leading to a low or no yield of the desired product.[1]

Q2: What is the purpose of adding iodine? A2: Iodine is used to activate the surface of the magnesium metal, which can have a passivating oxide layer. The reaction of iodine with magnesium helps to expose a fresh metal surface, which is necessary for the reaction with the aryl halide to begin.[2]

Q3: Can I use other solvents besides diethyl ether or THF? A3: Diethyl ether and THF are the most common solvents for Grignard reactions because they are aprotic and can solvate the magnesium complex. While other aprotic ethers can be used, it is important to ensure they are completely dry.

Route 2: Hydrolysis of 2-Methyl-5-(trifluoromethyl)benzonitrile

This route involves the conversion of the nitrile functional group to a carboxylic acid through hydrolysis, which can be performed under either acidic or basic conditions.

Experimental Protocol: Nitrile Hydrolysis

Materials:

  • 2-Methyl-5-(trifluoromethyl)benzonitrile

  • For Acidic Hydrolysis: Concentrated hydrochloric acid or sulfuric acid

  • For Basic Hydrolysis: Sodium hydroxide or potassium hydroxide

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure for Acidic Hydrolysis:

  • In a round-bottom flask, combine 2-Methyl-5-(trifluoromethyl)benzonitrile with an excess of aqueous acid (e.g., 6M HCl).

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization.

Procedure for Basic Hydrolysis:

  • In a round-bottom flask, dissolve 2-Methyl-5-(trifluoromethyl)benzonitrile in an aqueous solution of a strong base (e.g., 2M NaOH).

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).[6]

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with a strong acid (e.g., 6M HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the acidified solution with an organic solvent, wash, dry, and evaporate the solvent to obtain the product.

Troubleshooting Guide: Nitrile Hydrolysis Route
Problem Possible Cause Solution
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Hydrolysis stopping at the amide intermediate.[7]1. Increase the reflux time and/or the concentration of the acid or base. 2. For basic hydrolysis, harsher conditions (higher temperature, longer time) favor the formation of the carboxylic acid over the amide.[7] Acidic conditions generally lead directly to the carboxylic acid.[7]
Low Product Yield 1. Incomplete hydrolysis. 2. Product loss during work-up.1. Ensure the reaction has gone to completion by TLC monitoring. 2. During basic hydrolysis work-up, ensure the solution is sufficiently acidified to fully precipitate the carboxylic acid.
Difficulty in Product Purification Presence of the intermediate amide.If the amide is present, it can be separated from the carboxylic acid by adjusting the pH and performing extractions, or by column chromatography.
Frequently Asked questions (FAQs): Nitrile Hydrolysis Route

Q1: What are the advantages of acidic versus basic hydrolysis? A1: Acidic hydrolysis typically proceeds directly to the carboxylic acid.[7][8] Basic hydrolysis first forms a carboxylate salt, which then needs to be acidified in a separate step to yield the carboxylic acid.[8] Under milder basic conditions, the reaction can sometimes be stopped at the amide stage.[7]

Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is compared to a spot of the starting material on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What should I do if my product is an oil instead of a solid? A3: If the product does not crystallize, it can be purified by extraction into an organic solvent followed by evaporation. If further purification is needed, column chromatography can be employed.

Data Presentation

Table 1: Optimization of Grignard Reaction Conditions
ParameterRange/OptionsEffect on Reaction
Solvent Anhydrous Diethyl Ether, Anhydrous THFTHF generally allows for higher reflux temperatures.
Temperature Room temperature to refluxHigher temperatures can increase the rate of Grignard formation but may also increase side reactions.
Addition Rate of Aryl Halide Slow, dropwiseSlow addition minimizes the instantaneous concentration of the aryl halide, reducing Wurtz coupling.
Magnesium Activation Iodine, 1,2-dibromoethaneEssential for initiating the reaction with unreactive magnesium.
Table 2: Optimization of Nitrile Hydrolysis Conditions
ParameterAcidic HydrolysisBasic HydrolysisEffect on Reaction
Reagent Concentration 3M - 12M HCl or H₂SO₄1M - 6M NaOH or KOHHigher concentrations generally lead to faster reaction rates.
Temperature 80 - 110 °C (Reflux)80 - 110 °C (Reflux)Higher temperatures are required for complete hydrolysis.
Reaction Time 2 - 24 hours2 - 24 hoursDepends on the substrate and reaction conditions; should be monitored by TLC.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Glassware & Reagents reagents 2-bromo-1-methyl-4-(trifluoromethyl)benzene Anhydrous Solvent Mg Turnings start->reagents initiation Initiate Grignard Formation (Iodine activation) reagents->initiation addition Slow Addition of Aryl Halide initiation->addition reflux Reflux to Complete Formation addition->reflux carboxylation Pour onto Dry Ice reflux->carboxylation quench Acidic Quench (HCl) carboxylation->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate purify Recrystallization evaporate->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Nitrile_Hydrolysis_Workflow cluster_acidic Acidic Hydrolysis cluster_basic Basic Hydrolysis start Start: 2-Methyl-5-(trifluoromethyl)benzonitrile reflux_acid Reflux with Aqueous Acid (e.g., HCl) start->reflux_acid reflux_base Reflux with Aqueous Base (e.g., NaOH) start->reflux_base workup_acid Cool & Extract/Filter reflux_acid->workup_acid purification Purification (Recrystallization) workup_acid->purification acidify_base Cool & Acidify reflux_base->acidify_base workup_base Filter/Extract acidify_base->workup_base workup_base->purification product Final Product purification->product

Caption: Alternative workflows for nitrile hydrolysis to produce the target benzoic acid.

References

stability and degradation of 2-Methyl-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Methyl-5-(trifluoromethyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container.[1] For shorter periods, storage at room temperature in a dry, dark place is also acceptable, provided the container is well-sealed to prevent moisture absorption.

2. Is this compound stable under normal laboratory conditions?

Yes, this compound is generally considered stable under normal ambient conditions.[2] However, prolonged exposure to light, high temperatures, and humidity should be avoided to minimize potential degradation.

3. What are the known or expected degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on studies of similar compounds, the following degradation pathways can be anticipated:

  • Photodegradation: Exposure to UV light can lead to the degradation of aromatic compounds containing trifluoromethyl groups. This can result in the formation of trifluoroacetic acid and fluoride anions.[1]

  • Thermal Degradation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[2] For other benzoic acid derivatives, significant degradation has been observed at temperatures above 200°C.[2]

  • Oxidative Degradation: Strong oxidizing agents can potentially lead to the degradation of the molecule.

  • Hydrolytic Degradation: While generally stable, prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures, may lead to hydrolysis.

4. What are the hazardous decomposition products of this compound?

Upon combustion or exposure to very high temperatures, this compound may decompose to produce hazardous fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[2]

5. Has this compound been implicated in any specific biological signaling pathways?

Currently, there is limited direct evidence to suggest that this compound is a modulator of specific signaling pathways. It is more commonly utilized as a building block in the synthesis of more complex molecules with potential biological activities. For instance, derivatives of trifluoromethyl-substituted benzoic acids have been investigated for their potential as anti-bacterial agents.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions: Avoid using old stock solutions, as the compound may have degraded over time.

    • Assess solubility and stability in your experimental buffer: Ensure the compound is fully dissolved and stable in the aqueous buffer used for your assay. Sonication may aid in dissolution, but care should be taken to avoid heating the sample.

    • Protect from light: If the assay involves prolonged incubation periods, protect the samples from light to prevent photodegradation.

    • Run a stability control: Incubate the compound in your assay buffer under the same conditions but without the biological components (cells, proteins, etc.). Analyze the sample at the beginning and end of the incubation period by HPLC to check for degradation.

Issue 2: Difficulty in dissolving the compound.

  • Possible Cause: this compound is a solid organic acid with limited solubility in water.

  • Troubleshooting Steps:

    • Use an appropriate organic solvent for the stock solution: Prepare a concentrated stock solution in a suitable organic solvent such as DMSO, ethanol, or methanol.

    • Gentle heating and sonication: Briefly and gently warm the solution or use an ultrasonic bath to aid dissolution. Avoid excessive heating to prevent thermal degradation.

    • pH adjustment: For aqueous solutions, adjusting the pH to be more basic (e.g., with NaOH) will deprotonate the carboxylic acid, forming a more soluble salt. Ensure that the final pH is compatible with your experimental system.

Issue 3: Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Possible Cause: Presence of impurities from synthesis or degradation products.

  • Troubleshooting Steps:

    • Verify the purity of the starting material: If possible, obtain a certificate of analysis for the compound or verify its purity using an independent analytical method.

    • Investigate potential degradation: Review the handling and storage of the compound. Has it been exposed to light, high temperatures, or incompatible chemicals?

    • Perform forced degradation studies: To identify potential degradation products, subject a sample of the compound to stress conditions (acidic, basic, oxidative, thermal, photolytic) and analyze the resulting mixtures by LC-MS to characterize the degradation products.

Data Presentation

The following table provides a template for summarizing quantitative data from a forced degradation study of this compound. Researchers should populate this table with their own experimental data.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of Parent CompoundMajor Degradation Product(s) Identified (Retention Time/m/z)
Acid Hydrolysis 1 N HCl2460
Alkaline Hydrolysis 1 N NaOH2460
Oxidative 6% H₂O₂2425
Thermal (Solid) -72105
Thermal (Solution) In experimental buffer7260
Photolytic (Solution) UV/Vis Light2425

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 N NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 N HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂).

    • Store the mixture at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation:

    • Solid State: Place a small amount of the solid compound in a vial and heat it in an oven at 105°C for 72 hours. After cooling, dissolve the sample in a suitable solvent for analysis.

    • Solution State: Prepare a solution of the compound in the intended experimental buffer. Incubate at 60°C for 72 hours.

  • Photolytic Degradation:

    • Prepare a solution of the compound in a suitable solvent (e.g., methanol or water) in a quartz cuvette or a photostable container.

    • Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for 24 hours.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeOH) acid Acid Hydrolysis (1 N HCl, 60°C) stock->acid Expose to stress base Alkaline Hydrolysis (1 N NaOH, 60°C) stock->base Expose to stress oxidative Oxidative (6% H₂O₂, RT) stock->oxidative Expose to stress thermal Thermal (105°C solid / 60°C solution) stock->thermal Expose to stress photo Photolytic (UV/Vis Light, RT) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidative->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Quantify Degradation & Identify Degradation Products hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_pathways Potential Degradation Pathways cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Degradation (High Temp.) parent This compound defluorination Defluorination parent->defluorination UV exposure decarboxylation Decarboxylation parent->decarboxylation Heat photo_products Trifluoroacetic acid + Fluoride anions defluorination->photo_products thermal_product 1-Methyl-4-(trifluoromethyl)benzene + CO₂ decarboxylation->thermal_product

Caption: Proposed degradation pathways for the compound.

References

removing impurities from 2-Methyl-5-(trifluoromethyl)benzoic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-Methyl-5-(trifluoromethyl)benzoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: Impurities in a sample of this compound typically originate from the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-methyl-5-(trifluoromethyl)toluene.

  • Reaction Byproducts: Side-products from the synthesis, such as isomers or products of incomplete or over-oxidation.

  • Catalyst Residues: Residual catalysts used during the chemical synthesis.[1]

  • Solvents: Residual solvents from the reaction or a previous purification step.

Q2: What is the most common and straightforward method for purifying a solid sample of this compound?

A2: Recrystallization is the most widely used and cost-effective method for purifying solid organic compounds like this compound.[2][3] The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[4] The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[3]

Q3: How can I remove neutral or basic impurities from my sample?

A3: Acid-base extraction is a highly effective technique for separating acidic compounds, such as carboxylic acids, from neutral or basic impurities.[5][6] The process involves dissolving the crude sample in an organic solvent and washing it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The acidic target compound reacts to form a water-soluble salt, which moves to the aqueous layer.[7][8] Neutral and basic impurities remain in the organic layer. The layers are then separated, and the pure carboxylic acid is regenerated from the aqueous layer by adding acid (e.g., HCl) until the solution is acidic, causing the purified product to precipitate.[8]

Q4: When is it appropriate to use column chromatography for purification?

A4: Column chromatography is a more advanced purification technique that should be considered when:

  • Recrystallization and acid-base extraction fail to remove impurities effectively.

  • The impurities are chemically very similar to the target compound (e.g., isomers).

  • The sample is a complex mixture containing multiple components that need to be separated.

  • A very high degree of purity is required, and other methods are insufficient.

Silica gel is a common stationary phase for purifying acidic compounds, often using a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or ether), with a small amount of acetic or formic acid to improve peak shape and prevent tailing.

Q5: How can I assess the purity of my this compound after purification?

A5: Several analytical methods can be used to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and identifying the number of components in a sample.[9][10]

  • Gas Chromatography (GC): Suitable if the compound is volatile and thermally stable.[1][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound. Quantitative NMR (qNMR) is a powerful primary method for determining absolute purity by integrating the analyte's signals against a certified internal standard.[10][11][12]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting range. Impurities typically cause the melting point to be depressed and the range to broaden.[4][13]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve 1. Insufficient solvent. 2. Incorrect solvent choice. 3. Insoluble impurities present.1. Add small increments of hot solvent until the compound dissolves.[4][13] 2. Screen for a more suitable solvent where the compound has high solubility when hot and low solubility when cold. 3. If a small amount of material remains undissolved in the hot solution, it may be an insoluble impurity. Perform a hot filtration to remove it.[3]
No crystals form upon cooling 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution cooled too quickly, preventing crystal nucleation. 3. The compound may have oiled out instead of crystallizing.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling in an ice bath can also help.[4] 3. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.
Low recovery of purified product 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. The crystals were filtered before crystallization was complete. 3. The product is too soluble in the washing solvent.1. Concentrate the mother liquor and cool it to recover a second crop of crystals. 2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before vacuum filtration.[4] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Acid-Base Extraction Issues
Problem Possible Cause Solution
An emulsion forms at the interface 1. Vigorous shaking of the separatory funnel. 2. Solutions are too concentrated.1. Gently swirl or invert the funnel instead of shaking vigorously. Allow the funnel to stand for a while. 2. Add a small amount of brine (saturated NaCl solution) to break up the emulsion.
Low yield after re-acidification 1. Insufficient acid was added to protonate the carboxylate salt fully. 2. The product has some solubility in the aqueous solution.1. Check the pH of the aqueous layer with litmus or pH paper to ensure it is acidic. Add more acid if necessary.[7] 2. If the product does not precipitate, extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane) to recover the dissolved product.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for purifying this compound using recrystallization. Water is a common solvent for benzoic acids.[4]

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water) and a boiling chip. Heat the mixture on a hot plate to boiling while stirring.[2]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.[4][13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.[3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][13] Once at room temperature, cool the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the funnel by drawing air through them. For final drying, use a vacuum oven or let them air-dry.[4]

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral or basic impurities.

Methodology:

  • Dissolution: Dissolve the crude sample (e.g., 1.0 g) in a suitable organic solvent (e.g., 20 mL of diethyl ether or dichloromethane) in a separatory funnel.[8][14]

  • Base Wash: Add a portion of a dilute aqueous base (e.g., 15 mL of 5% aqueous sodium bicarbonate solution). Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup (especially with bicarbonate, which produces CO₂ gas).[6]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of the aqueous base to ensure all the acidic compound has been transferred to the aqueous phase. Combine the aqueous extracts. The organic layer now contains the neutral/basic impurities and can be discarded.[7]

  • Regeneration of Acid: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper). The pure this compound will precipitate out as a solid.[5][8]

  • Isolation and Drying: Collect the purified solid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.[4]

Protocol 3: Purity Assessment by Quantitative ¹H-NMR (qNMR)

This protocol outlines the determination of absolute purity using qNMR with a certified internal standard.

Methodology:

  • Instrumentation and Materials:

    • NMR Spectrometer (400 MHz or higher is recommended).

    • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).[11]

    • Certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has a signal that does not overlap with the analyte signals.[10]

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the purified this compound sample into a clean vial.

    • Accurately weigh an appropriate amount (e.g., 5-10 mg) of the certified internal standard into the same vial.[12]

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum. Ensure the relaxation delay (d1) is long enough (typically 5 times the longest T₁ relaxation time) for complete relaxation of all relevant protons to ensure accurate integration.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation[11]:

      • Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • M = Molar mass

        • m = Mass

        • Purity_std = Purity of the internal standard

Visualizations

Experimental and Logical Workflows

G cluster_0 Purification Strategy Selection start Crude Sample q1 Are impurities primarily neutral/basic? start->q1 q2 Is the sample a solid? q1->q2 No proc1 Perform Acid-Base Extraction q1->proc1 Yes q3 Are impurities chemically similar (e.g., isomers)? q2->q3 No proc2 Perform Recrystallization q2->proc2 Yes proc3 Perform Column Chromatography q3->proc3 Yes end_node Pure Sample q3->end_node No proc1->q2 proc2->q3 proc3->end_node

Caption: Decision logic for selecting a suitable purification method.

G cluster_1 Recrystallization Workflow start 1. Place crude solid in flask dissolve 2. Add min. hot solvent to dissolve start->dissolve hot_filter_q Insoluble impurities? dissolve->hot_filter_q hot_filter 3. Perform hot filtration hot_filter_q->hot_filter Yes cool 4. Cool filtrate slowly to crystallize hot_filter_q->cool No hot_filter->cool isolate 5. Isolate crystals via vacuum filtration cool->isolate wash 6. Wash with ice-cold solvent isolate->wash dry 7. Dry crystals wash->dry end_node Pure Product dry->end_node

Caption: A generalized workflow for purification by recrystallization.

G cluster_2 Acid-Base Extraction Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer start 1. Dissolve crude sample in organic solvent wash 2. Wash with aqueous base start->wash separate 3. Separate layers wash->separate org_impurities Neutral/Basic Impurities separate->org_impurities aq_salt Water-soluble carboxylate salt separate->aq_salt acidify 4. Acidify with HCl aq_salt->acidify precipitate 5. Precipitate pure acid acidify->precipitate isolate 6. Filter and dry solid precipitate->isolate end_node Pure Product isolate->end_node

Caption: Experimental workflow for purification via acid-base extraction.

G cluster_3 Troubleshooting: No Crystals Forming start Hot, clear solution after cooling q1 Is solution supersaturated? start->q1 action1 Boil off excess solvent q1->action1 No (Too much solvent) action2 Scratch flask inner wall q1->action2 Yes action1->start action3 Add a seed crystal action2->action3 action4 Cool in ice bath action3->action4 end_node Crystals form action4->end_node

Caption: Decision tree for inducing crystallization.

References

Technical Support Center: Crystallization of 2-Methyl-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of 2-Methyl-5-(trifluoromethyl)benzoic acid.

Troubleshooting Crystallization Issues

Problem: The compound fails to crystallize from solution.

Possible CauseSuggested Solution
Solution is not supersaturated - Reduce the volume of the solvent by gentle heating and evaporation to increase the concentration of the solute. - If using a cooling crystallization method, ensure the solution is cooled to a sufficiently low temperature, potentially using an ice bath or refrigeration.
High solubility in the chosen solvent - Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Refer to the solvent selection guide below. - Consider using an anti-solvent crystallization method.
Inhibition of nucleation - Introduce a seed crystal of this compound to the solution. - Scratch the inside of the crystallization vessel with a glass rod at the meniscus to create nucleation sites.

Problem: Oily precipitate or amorphous solid forms instead of crystals.

Possible CauseSuggested Solution
Solution is too concentrated - Add a small amount of hot solvent to the mixture to dissolve the oil, and then allow it to cool more slowly.
Cooling rate is too fast - Allow the solution to cool to room temperature on the benchtop before transferring to an ice bath. Insulating the flask can also slow down the cooling process.[1][2]
Presence of impurities - Purify the crude material using a different technique (e.g., column chromatography) before attempting crystallization. - Consider that some impurities can act as crystal growth inhibitors.[3]

Problem: Low yield of crystals.

Possible CauseSuggested Solution
Incomplete precipitation - Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature.
Too much solvent used - Use the minimum amount of hot solvent required to fully dissolve the solid.
Crystals lost during filtration - Ensure the filter paper is correctly fitted to the funnel. - Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Problem: Crystals are discolored or contain visible impurities.

Possible CauseSuggested Solution
Colored impurities present in the crude material - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution due to the risk of bumping.
Insoluble impurities - Perform a hot gravity filtration of the saturated solution to remove any insoluble material before cooling.
Impurities co-precipitated with the product - Ensure a slow cooling rate to allow for selective crystallization.[1][2] - A second recrystallization may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the crystallization of this compound?

Q2: How can I induce crystallization if my solution remains clear upon cooling?

If crystallization does not occur spontaneously, several techniques can be used to induce nucleation:

  • Seeding: Add a small, pure crystal of this compound to the supersaturated solution.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. This can create microscopic imperfections on the glass surface that serve as nucleation points.

  • Reduced Temperature: Cool the solution to a lower temperature using an ice-salt bath or a refrigerator.

  • Concentration: If the solution is not sufficiently supersaturated, evaporate some of the solvent and allow it to cool again.

Q3: My crystals are very fine needles. How can I obtain larger crystals?

The formation of fine needles is often a result of rapid crystal growth. To obtain larger crystals, a slower crystallization process is necessary. This can be achieved by:

  • Slowing the cooling rate: Allow the solution to cool to room temperature undisturbed on a benchtop, and consider insulating the flask to slow heat loss.

  • Reducing the degree of supersaturation: Use a slightly larger volume of solvent to ensure the solution is not excessively concentrated.

  • Using a different solvent: The choice of solvent can significantly influence crystal habit.

Q4: Does this compound exhibit polymorphism?

There is no specific data in the reviewed literature confirming polymorphism for this compound. However, polymorphism is a common phenomenon in substituted benzoic acids. The presence of both a methyl and a trifluoromethyl group can lead to complex intermolecular interactions and potentially different crystal packing arrangements. It is advisable to characterize the obtained crystals using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify the crystalline form.

Experimental Protocols

General Cooling Crystallization Protocol

This protocol provides a general methodology for the recrystallization of this compound from a single solvent.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., ethanol, isopropanol, ethyl acetate)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent.

  • Heat the mixture on a hotplate with stirring. Gradually add more solvent in small portions until the solid is completely dissolved at a near-boiling temperature. Use the minimum amount of hot solvent necessary.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Anti-Solvent Crystallization Protocol

This method is useful when the compound is highly soluble in one solvent but poorly soluble in another.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., acetone, ethanol)

  • "Anti-solvent" or "poor" solvent (e.g., water, heptane)

  • Erlenmeyer flask or beaker

  • Stirring apparatus

Procedure:

  • Dissolve the crude this compound in a minimum amount of the "good" solvent at room temperature.

  • Slowly add the "anti-solvent" dropwise with constant stirring until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Cover the container and allow it to stand undisturbed to allow for crystal growth.

  • Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

Data Presentation

Table 1: Illustrative Solubility of this compound

Disclaimer: The following data is illustrative and based on the expected properties of a substituted benzoic acid. Experimental verification is required for accurate values.

SolventSolubility at 25°C ( g/100 mL)Solubility at 75°C ( g/100 mL)
Water< 0.1~ 0.5
Ethanol~ 15> 50
Acetone~ 20> 60
Toluene~ 5~ 30
Heptane< 0.5~ 2

Visualizations

experimental_workflow start Crude 2-Methyl-5- (trifluoromethyl)benzoic acid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if impurities are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the cooling crystallization of this compound.

troubleshooting_workflow start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oily_precipitate Oily Precipitate check_crystals->oily_precipitate Oily low_yield Low Yield check_crystals->low_yield Yes, but low yield impure_crystals Impure Crystals check_crystals->impure_crystals Yes, but impure solution_supersaturated Is solution supersaturated? no_crystals->solution_supersaturated slow_cooling Slow Down Cooling Rate oily_precipitate->slow_cooling add_solvent Add More Hot Solvent oily_precipitate->add_solvent check_cooling Sufficiently Cooled? low_yield->check_cooling hot_filter Perform Hot Filtration impure_crystals->hot_filter recrystallize_again Recrystallize Again impure_crystals->recrystallize_again induce_nucleation Induce Nucleation (Seed/Scratch) solution_supersaturated->induce_nucleation Yes reassess_solvent Re-evaluate Solvent System solution_supersaturated->reassess_solvent No induce_nucleation->check_crystals slow_cooling->check_crystals add_solvent->check_crystals check_solvent_volume Minimal Solvent Used? check_cooling->check_solvent_volume Yes ice_bath ice_bath check_cooling->ice_bath No check_solvent_volume->reassess_solvent No vacuum_filtration vacuum_filtration check_solvent_volume->vacuum_filtration Yes hot_filter->check_crystals recrystallize_again->start

References

unexpected spectroscopic results for 2-Methyl-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected spectroscopic results with 2-Methyl-5-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for this compound?

Expected Spectroscopic Data Summary

Technique Expected Observations
¹H NMR - Carboxylic Acid Proton (-COOH): A broad singlet between 10-13 ppm.[1] - Aromatic Protons: Three signals in the aromatic region (approx. 7.5-8.5 ppm), likely exhibiting complex splitting patterns (doublets or doublet of doublets) due to their positions on the substituted ring. - Methyl Protons (-CH₃): A singlet around 2.5 ppm.
¹³C NMR - Carbonyl Carbon (-COOH): A signal between 165-175 ppm. - Trifluoromethyl Carbon (-CF₃): A quartet due to coupling with fluorine atoms. - Aromatic Carbons: Six distinct signals in the aromatic region (approx. 120-140 ppm), with some showing quartet splitting due to coupling with the -CF₃ group. - Methyl Carbon (-CH₃): A signal around 20 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[2] - C=O Stretch (Carbonyl): A strong, sharp absorption between 1680-1710 cm⁻¹. - C-F Stretches: Strong absorptions in the 1000-1350 cm⁻¹ region. - Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z 204.[3] - Key Fragments: Loss of -OH (m/z 187), loss of -COOH (m/z 159), and fragments corresponding to the aromatic ring. Aromatic carboxylic acids typically show intense molecular ion peaks.[4]

Q2: What are some common impurities that might be observed in the spectra of this compound?

Impurities can arise from the synthetic route used. For instance, in syntheses involving the oxidation of a corresponding toluene derivative, residual starting material or over-oxidation products might be present. Isomeric impurities, such as 2-Methyl-3-(trifluoromethyl)benzoic acid, could also be present depending on the specificity of the synthetic method.

Q3: How can the solvent choice affect the NMR spectrum?

The choice of NMR solvent can significantly impact the chemical shifts, particularly for the acidic proton of the carboxylic acid. In protic solvents like D₂O or methanol-d₄, the carboxylic acid proton will exchange with deuterium, causing the signal to broaden or disappear entirely.[1] In aprotic solvents like DMSO-d₆, the proton is readily observed. Solvent can also induce small shifts in the positions of aromatic protons.

Troubleshooting Guides

Issue 1: Unexpected Peaks in ¹H NMR Spectrum

Symptoms:

  • Additional signals that do not correspond to the structure of this compound.

  • Distorted integration values for the expected protons.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Residual Solvent Check for characteristic peaks of common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone). Rotoevaporation with a solvent that can azeotropically remove the impurity, like dichloromethane, can be effective.[1]
Presence of Water A broad peak around 1.5-3.5 ppm (in CDCl₃) or 3.3 ppm (in DMSO-d₆) may indicate water. Use a fresh, sealed ampule of deuterated solvent or dry the solvent over molecular sieves.[5]
Synthetic Impurities Compare the spectrum to known spectra of potential starting materials or byproducts. Purification via recrystallization or column chromatography may be necessary.
Sample Degradation If the sample is old or has been stored improperly, degradation may have occurred. Re-purify the sample or use a fresh batch.
Issue 2: Broad or Absent Carboxylic Acid Proton in ¹H NMR

Symptom:

  • The characteristic broad singlet for the -COOH proton between 10-13 ppm is either excessively broad, weak, or not visible.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Proton Exchange with Residual Water Even trace amounts of water can lead to rapid exchange and signal broadening. Ensure the sample and NMR solvent are scrupulously dry.
Use of a Protic Solvent Solvents like D₂O or CD₃OD will cause the acidic proton to exchange with deuterium, leading to its disappearance. To observe this proton, use an aprotic solvent such as CDCl₃ or DMSO-d₆.
Low Concentration At very low concentrations, the signal may be difficult to distinguish from the baseline noise. Increase the sample concentration or the number of scans during acquisition.
Issue 3: Anomalies in the IR Spectrum

Symptom:

  • Distorted peak shapes, a sloping baseline, or the presence of unexpected sharp peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Atmospheric CO₂ and Water Vapor Sharp, rotational peaks around 2350 cm⁻¹ (CO₂) and broad bands around 3700-3000 cm⁻¹ (water) can appear if the instrument is not properly purged.[6] Purge the sample and detector compartments with dry nitrogen or air.
Poor Sample Preparation (for solid samples) If using a KBr pellet, incomplete grinding can lead to light scattering (Christiansen effect), causing distorted peak shapes and a sloping baseline.[7] Ensure the sample is finely ground and well-mixed with the KBr. For ATR, ensure good contact between the sample and the crystal.
Baseline Drift This can be caused by changes in instrument conditions during the measurement.[6] Re-run the background and the sample spectrum.
Issue 4: Unexpected Fragments or Molecular Ion in Mass Spectrum

Symptom:

  • The molecular ion peak is not at m/z 204, or unexpected high-intensity fragment ions are observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Impurities An unexpected molecular ion could belong to a co-eluting impurity. Review the purity of the sample via other analytical techniques like NMR or LC.
In-source Fragmentation or Adduct Formation Depending on the ionization method (e.g., ESI), adducts with solvents (e.g., +Na⁺, +CH₃CN⁺) can form, leading to ions with a higher m/z. In-source fragmentation can lead to a weak or absent molecular ion. Optimize the ionization source parameters.
Incorrect Fragmentation Prediction While the loss of -OH and -COOH are expected, other fragmentation pathways can occur. Aromatic rings are generally stable, but ring-opening can happen under high energy conditions.

Experimental Protocols

Protocol 1: Standard ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a sharp, symmetrical peak for the solvent residual signal.

  • Acquisition Parameters (400 MHz Spectrometer):

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 (or more for dilute samples).

  • Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent residual peak (e.g., 7.26 ppm for CDCl₃).

    • Integrate the signals.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Background Collection: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue. Collect a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum.

  • Data Processing: The spectrum is typically displayed in absorbance or transmittance. Ensure the baseline is corrected if necessary.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate calibrate->integrate

Caption: Workflow for obtaining a ¹H NMR spectrum.

Troubleshooting_Logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Unexpected Spectroscopic Result nmr_issue ¹H or ¹³C NMR Anomaly start->nmr_issue ir_issue IR Spectrum Anomaly start->ir_issue ms_issue Mass Spectrum Anomaly start->ms_issue extra_peaks Extra Peaks? nmr_issue->extra_peaks broad_signal Broad/Missing Signal? nmr_issue->broad_signal solvent Check Residual Solvent extra_peaks->solvent impurity Check for Impurities extra_peaks->impurity water Check for Water/Protic Solvent broad_signal->water concentration Adjust Concentration broad_signal->concentration baseline Baseline Drift/Slope? ir_issue->baseline sharp_peaks Unexpected Sharp Peaks? ir_issue->sharp_peaks sample_prep Improve Sample Prep (Grinding/Contact) baseline->sample_prep purge Purge Instrument (CO₂/H₂O) sharp_peaks->purge wrong_mz Incorrect m/z? ms_issue->wrong_mz adducts Check for Adducts wrong_mz->adducts ms_impurity Check for Impurities wrong_mz->ms_impurity

Caption: Troubleshooting logic for unexpected spectroscopic results.

References

Technical Support Center: Synthetic Routes to 2-Methyl-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative synthetic routes to 2-Methyl-5-(trifluoromethyl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Route 1: Grignard Reaction with Carbon Dioxide

This classic organometallic approach involves the formation of a Grignard reagent from an aryl halide, followed by carboxylation with solid carbon dioxide (dry ice). The typical precursor for this synthesis is 2-Bromo-1-methyl-4-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?

A1: This is a frequent issue, typically stemming from two main sources:

  • Presence of Moisture: Grignard reagents are extremely reactive towards protic sources like water.[1] Ensure all glassware is oven-dried immediately before use and all solvents (typically anhydrous diethyl ether or THF) are strictly anhydrous.[2][3]

  • Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Try crushing the magnesium with a dry stirring rod to expose a fresh surface.[3] Adding a small crystal of iodine can also help activate the magnesium surface; the color will disappear upon reaction initiation.[2]

Q2: The reaction initiated, but the yield is low, and I've isolated 1-methyl-4-(trifluoromethyl)benzene as a major byproduct. Why?

A2: This indicates that the formed Grignard reagent is being quenched by a proton source, most likely trace water in the solvent or on the glassware.[1] This converts the Grignard reagent back to the corresponding hydrocarbon. Re-evaluate the dryness of your entire apparatus and reagents.

Q3: I am observing a significant amount of a biphenyl byproduct (a dimer of the starting aryl group). How can this be minimized?

A3: The formation of biphenyl impurities is often a result of a coupling reaction between the Grignard reagent and unreacted aryl halide.[3] This side reaction is favored by higher concentrations of the aryl halide and elevated temperatures. To minimize this, ensure slow, dropwise addition of the aryl halide solution to the magnesium suspension to maintain a low concentration of the halide. Maintaining a gentle reflux is often sufficient without excessive heating.[3]

Q4: The carboxylation step with dry ice gave a low yield. How can I optimize this?

A4: Several factors can affect the carboxylation efficiency:

  • CO2 Concentration: For optimal results, it is preferable to add the Grignard solution to a large excess of freshly crushed, high-quality dry ice rather than the other way around.[1] This ensures the Grignard reagent reacts with CO2 rather than atmospheric moisture.

  • Temperature: Low temperatures are crucial. Some procedures recommend temperatures as low as -40°C to -45°C during CO2 addition to improve solubility and minimize side reactions.[4]

  • Work-up: After the initial reaction, a viscous syrup or solid may form.[5] Acidification with a strong acid like HCl is necessary to protonate the carboxylate salt and precipitate the desired benzoic acid.[1]

Data Summary: Grignard Reaction Conditions
ParameterConditionNotes
Starting Material 2-Bromo-1-methyl-4-(trifluoromethyl)benzeneMust be anhydrous.
Reagents Magnesium turnings, Dry Ice (solid CO2)Use excess of both.
Solvent Anhydrous Diethyl Ether or THFTHF is often preferred for higher-boiling aryl halides.
Initiation Iodine crystal, gentle heating, mechanical crushingUsed to activate the magnesium surface.[2][3]
Reaction Temp. Gentle reflux (Ether: ~35°C, THF: ~66°C)For Grignard formation.
Carboxylation Temp. < -40°CCrucial for high yield.[4]
Work-up Acidic hydrolysis (e.g., HCl)To protonate the carboxylate.[1]
Typical Yield 60-80%Highly dependent on anhydrous conditions.
Experimental Protocol: Grignard Synthesis
  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and assemble the apparatus (a three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet) while hot under a stream of dry nitrogen.

  • Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine.

  • Grignard Formation: Dissolve 2-Bromo-1-methyl-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. If the reaction doesn't start (disappearance of iodine color, gentle bubbling), warm the flask gently. Once initiated, add the remaining solution dropwise to maintain a steady reflux. After the addition is complete, continue stirring for 1-2 hours.

  • Carboxylation: Crush a large excess of dry ice (at least 5 eq) in a separate beaker and cover it with anhydrous diethyl ether. Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.

  • Work-up: Allow the mixture to warm to room temperature as the excess CO2 sublimes. A viscous solid will form.[5] Slowly add 1M HCl to the mixture until the solution is acidic and all solids have dissolved.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Route 2: Oxidation of 2-Methyl-5-(trifluoromethyl)toluene

This route involves the oxidation of the methyl group at the 2-position of 1-methyl-4-(trifluoromethyl)benzene to a carboxylic acid. Strong oxidizing agents are typically required.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxidation reaction is slow or incomplete. What can I do to improve the conversion?

A1: The oxidation of an electron-deficient toluene derivative can be sluggish.

  • Increase Temperature/Time: Most oxidations of this type require elevated temperatures. Ensure you are reaching the recommended temperature and consider extending the reaction time.

  • Phase-Transfer Catalyst: If using an aqueous oxidant like KMnO4 with an organic substrate, the reaction can be limited by phase separation. Adding a phase-transfer catalyst (PTC) can significantly improve the reaction rate.

  • Oxidant Ratio: Ensure a sufficient molar excess of the oxidizing agent is used.

Q2: I'm concerned about the harsh conditions causing degradation of the trifluoromethyl group or the aromatic ring. How can I avoid this?

A2: The trifluoromethyl group is generally robust, but the aromatic ring can be susceptible to degradation under overly harsh conditions.

  • Controlled Conditions: Carefully control the reaction temperature and the rate of addition of the oxidant.

  • Alternative Oxidants: While KMnO4 is common, other reagents like nitric acid or catalytic oxidation with air in the presence of a transition metal salt (e.g., cobalt or manganese) can be used, sometimes under milder conditions.[6]

Q3: The workup after using KMnO4 is difficult, forming a fine brown precipitate (MnO2) that is hard to filter. Any suggestions?

A3: This is a common issue with permanganate oxidations. To manage the MnO2 byproduct, after the reaction is complete, quench the excess KMnO4 by adding a reducing agent like sodium bisulfite or oxalic acid until the purple color disappears and the brown precipitate dissolves or becomes more granular and easier to filter.

Data Summary: Oxidation Reaction Conditions
ParameterConditionNotes
Starting Material 1-Methyl-4-(trifluoromethyl)benzeneAlso known as 4-trifluoromethyltoluene.
Oxidizing Agent Potassium Permanganate (KMnO4)Typically used in excess.
Solvent Water, often with a co-solvent like pyridine or t-butanolTo improve substrate solubility.
Catalyst Phase-Transfer Catalyst (optional)Recommended for biphasic systems.
Reaction Temp. 80-100°C (Reflux)Requires heating for several hours.
Work-up Quench with NaHSO3, followed by acidificationAcidification precipitates the carboxylic acid.
Typical Yield 40-70%Can be variable based on conditions.

Route 3: Palladium-Catalyzed Carboxylation

A modern alternative involves the palladium-catalyzed carboxylation of an aryl halide or triflate with carbon monoxide (CO) or a CO surrogate. This method often proceeds under milder conditions than classical routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My palladium-catalyzed reaction is not proceeding. What are the most critical parameters to check?

A1: Palladium catalysis is sensitive to several factors:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)2) and phosphine ligand (e.g., XPhos, dppf) is critical.[7] Ensure the catalyst is active and the ligand is not oxidized.

  • Atmosphere: These reactions must be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

  • Reagent Purity: Solvents and reagents must be anhydrous and free of impurities that could poison the catalyst.

Q2: What can be used as the source of the carboxyl group in this reaction?

A2: While CO gas is common, it can be difficult to handle in a standard lab setting. Alternative, easier-to-handle CO sources (or "CO surrogates") like formic acid or formyl acetate can be used.[8] Direct carboxylation using CO2 is also possible but often requires a reductant like Et2Zn and higher pressures.[7]

Q3: How do I choose the right base and solvent for the reaction?

A3: The base and solvent are interdependent and crucial for success. A non-nucleophilic organic base (e.g., DIPEA) or an inorganic base (e.g., Cs2CO3) is often used.[7] The solvent (e.g., DMF, Dioxane) must be polar and aprotic to dissolve the reagents and stabilize the catalytic intermediates. Optimization is often required for a specific substrate.

Data Summary: Palladium-Catalyzed Carboxylation
ParameterConditionNotes
Starting Material 2-Bromo-1-methyl-4-(trifluoromethyl)benzeneAryl triflates can also be used.[7]
Catalyst Pd(OAc)2, PdCl2(dppf), etc.Typically 1-5 mol%.
Ligand dppf, XPhos, DavePhosChoice is substrate-dependent.[7]
CO Source CO gas, Formic Acid, CO2 (with reductant)CO gas is common but requires special equipment.
Base DIPEA, Cs2CO3, K2CO3Essential for the catalytic cycle.
Solvent DMF, Dioxane, TolueneMust be anhydrous and de-gassed.
Reaction Temp. 80-120°CVaries with catalyst system.
Typical Yield 70-95%Can be very high with optimized conditions.

Visualizations

Synthetic_Routes cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Aryl_Halide 2-Bromo-1-methyl-4- (trifluoromethyl)benzene Grignard Aryl Grignard Reagent Aryl_Halide->Grignard  Mg, Ether/THF Final_Product 2-Methyl-5-(trifluoromethyl) benzoic acid Aryl_Halide->Final_Product  Pd-Catalyzed  Carboxylation  (CO or CO2) Toluene_Deriv 2-Methyl-5- (trifluoromethyl)toluene Toluene_Deriv->Final_Product  Oxidation  (e.g., KMnO4) Grignard->Final_Product  1. CO2 (Dry Ice)  2. H3O+

Caption: Overview of alternative synthetic pathways to the target molecule.

Troubleshooting_Grignard Start Grignard Reaction Fails to Initiate Check_Moisture Is glassware oven-dried and solvent anhydrous? Start->Check_Moisture Check_Mg Is Magnesium surface active? Check_Moisture->Check_Mg Yes Solution_Dry Action: Thoroughly dry all apparatus and use fresh anhydrous solvent. Check_Moisture->Solution_Dry No Solution_Activate Action: Crush Mg with a stirring rod or add an iodine crystal. Check_Mg->Solution_Activate No Success Reaction Initiates Check_Mg->Success Yes Solution_Dry->Success Solution_Activate->Success

Caption: Troubleshooting decision tree for Grignard reaction initiation failure.

References

Technical Support Center: Managing Exothermic Reactions with 2-Methyl-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 2-Methyl-5-(trifluoromethyl)benzoic acid. The information is intended to supplement, not replace, institutional safety protocols and the judgment of trained professionals. Always conduct a thorough risk assessment before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

Q2: What are the initial signs of a runaway exothermic reaction?

A2: Key indicators of a thermal runaway include:

  • A sudden, uncontrolled increase in the internal reaction temperature.

  • A rapid rise in pressure within the reaction vessel.

  • Vigorous gas evolution, bubbling, or fuming.

  • A noticeable change in the color of the reaction mixture, such as darkening or charring.[1]

  • Localized boiling of the solvent, even with external cooling.

Q3: What immediate actions should be taken if a runaway reaction is suspected?

A3: If a runaway reaction is suspected and it is safe to do so, take the following immediate actions:

  • Stop all reagent addition immediately.

  • Maximize cooling: Increase the flow of coolant to the reactor jacket and/or immerse the reaction vessel in a pre-prepared, larger-than-reaction-volume ice/salt water or dry ice/acetone bath.[1]

  • Increase stirring rate: If safe and possible, increasing the agitation can improve heat transfer to the cooling surface.

  • Prepare for emergency quenching: Have a suitable quenching agent readily available.

  • Alert personnel and evacuate if necessary: If the reaction becomes uncontrollable, evacuate the immediate area and follow your institution's emergency procedures.[1]

Q4: How can I prevent an exothermic runaway reaction when working with this compound?

A4: Proactive measures are critical for preventing thermal runaways:

  • Thoroughly research the reaction: Understand the potential for exothermicity by reviewing literature on similar reactions.

  • Start with small-scale experiments: Conduct initial experiments on a small scale to assess the thermal profile before scaling up.

  • Ensure adequate cooling capacity: The cooling system should be able to handle the maximum potential heat output of the reaction.

  • Control reagent addition: Add reactive reagents slowly and in a controlled manner, monitoring the internal temperature continuously.[2]

  • Use appropriate solvent: A solvent with a higher boiling point and good heat capacity can help to moderate temperature fluctuations.

  • Maintain vigorous stirring: Good mixing is essential for uniform heat distribution and efficient heat transfer.

Troubleshooting Guide: Unexpected Exotherms

This guide addresses specific issues that may arise during reactions with this compound.

Symptom Possible Cause Immediate Action Preventative Measures
Rapid temperature increase upon reagent addition, even with cooling. Addition rate is too high for the cooling capacity.Stop reagent addition immediately. Increase cooling.Reduce the rate of addition. Use a syringe pump for precise control. Dilute the reagent if possible.
Temperature continues to rise after stopping reagent addition. Reaction has reached a critical point of self-acceleration (thermal runaway).Follow emergency procedures for a runaway reaction. Prepare to quench if necessary.Ensure the cooling system is robust enough for the reaction scale. Conduct calorimetric studies (DSC/ARC) to determine the onset temperature of thermal decomposition.[4][5][6][7]
Localized boiling or charring in the reaction mixture. Poor mixing leading to "hot spots".Stop reagent addition. Increase stirring speed if safe to do so.Use an appropriately sized and shaped stirrer for the reaction vessel. Ensure the stirrer is positioned correctly.
Reaction mixture turns dark brown or black with gas evolution. Potential decomposition or unwanted side reactions due to excessive temperature.Immediately implement emergency cooling.[1]Maintain strict temperature control at the recommended level for the specific reaction.[2]

Experimental Protocols

Protocol 1: Safety Screening using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and onset temperature of thermal decomposition for this compound. This data is critical for establishing safe operating temperature limits.

Methodology:

  • Accurately weigh 1-5 mg of this compound into a DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and a reference pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the melting endotherm and the onset temperature of any exothermic decomposition.

Protocol 2: Controlled Nitration of this compound (Model Protocol)

Objective: To perform a nitration reaction while carefully managing the expected exotherm. This protocol is adapted from procedures for similar substituted benzoic acids and should be performed on a small scale initially.[2]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Suitable solvent for work-up (e.g., dichloromethane)

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a separate flask, cool concentrated sulfuric acid in an ice/salt bath to below 0 °C.

    • Slowly, dropwise, add concentrated nitric acid to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

  • Reaction Setup:

    • Dissolve this compound in concentrated sulfuric acid in the reaction flask.

    • Cool the reaction flask to -5 to 0 °C using an ice/salt bath.

    • Ensure the reaction vessel is equipped with a magnetic stirrer, a thermometer to monitor the internal temperature, and an addition funnel for the nitrating mixture.

  • Nitration:

    • Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the benzoic acid derivative.

    • Maintain the internal reaction temperature below 5 °C throughout the addition.

    • Monitor the temperature closely. If the temperature begins to rise rapidly, immediately stop the addition and apply additional cooling.

  • Quenching and Work-up:

    • Once the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring for any delayed exotherm.

    • Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This quenching step itself can be exothermic.

    • Allow the ice to melt completely and the product to precipitate.

    • Isolate the product by vacuum filtration, washing with cold water.

Quantitative Data

Due to the lack of publicly available experimental data for the heat of reaction and decomposition of this compound, the following table provides estimated values based on analogous compounds. It is strongly recommended that experimental calorimetric studies be conducted to determine precise values for this specific compound before any scale-up.

Parameter Analogous Compound/Reaction Typical Value Range Significance
Heat of Nitration Nitration of substituted benzoic acids-100 to -150 kJ/molIndicates a highly exothermic reaction requiring significant cooling.
Heat of Sulfonation Sulfonation of aromatic compounds-80 to -120 kJ/molAnother common and highly exothermic electrophilic aromatic substitution.[8]
Onset Temperature of Decomposition Trifluoromethyl-substituted aromatic acids250 - 350 °CDefines the maximum safe operating temperature to avoid runaway decomposition.[9]
Heat of Decomposition Aromatic carboxylic acids-200 to -400 kJ/molA large negative value indicates a significant hazard if decomposition is initiated.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_execution Execution cluster_response Response to Exotherm Risk_Assessment Conduct Risk Assessment Small_Scale_Test Perform Small-Scale Test Risk_Assessment->Small_Scale_Test Cooling_Setup Prepare Adequate Cooling Bath Small_Scale_Test->Cooling_Setup Quench_Ready Have Quenching Agent Ready Cooling_Setup->Quench_Ready Start_Reaction Start Reaction & Cooling Quench_Ready->Start_Reaction Add_Reagent Slowly Add Reagent Start_Reaction->Add_Reagent Monitor_Temp Continuously Monitor Temperature Add_Reagent->Monitor_Temp Temp_Stable Temperature Stable? Monitor_Temp->Temp_Stable Proceed Continue Addition Temp_Stable->Proceed Yes Stop_Addition Stop Addition! Increase Cooling Temp_Stable->Stop_Addition No Proceed->Add_Reagent Runaway Runaway? Stop_Addition->Runaway Quench Initiate Emergency Quench Runaway->Monitor_Temp No Runaway->Quench Yes

Caption: Workflow for managing exothermic reactions.

Troubleshooting_Logic Start Unexpected Exotherm Observed Stop_Reagents Stop All Reagent Feeds Start->Stop_Reagents Increase_Cooling Maximize Cooling Stop_Reagents->Increase_Cooling Check_Stirring Is Stirring Adequate? Increase_Cooling->Check_Stirring Increase_Stirring Increase Stirring Rate (if safe) Check_Stirring->Increase_Stirring No Temp_Control Is Temperature Controlled? Check_Stirring->Temp_Control Yes Increase_Stirring->Temp_Control Resume_Slowly Resume with Slower Addition Temp_Control->Resume_Slowly Yes Emergency_Quench Prepare for Emergency Quench Temp_Control->Emergency_Quench No Evacuate Evacuate if Uncontrollable Emergency_Quench->Evacuate

Caption: Decision tree for troubleshooting unexpected exotherms.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-5-(trifluoromethyl)benzoic Acid and Its Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and synthetic considerations of 2-Methyl-5-(trifluoromethyl)benzoic acid and its positional isomers, providing a framework for research and development in medicinal chemistry.

Introduction

This compound and its isomers represent a class of small molecules with significant potential in drug discovery. The presence of both a methyl and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic and steric properties, which can profoundly influence their biological activity. This guide offers a comparative analysis of these isomers, presenting available experimental data and detailed protocols to aid researchers in their quest for novel therapeutics.

Physicochemical Properties: A Comparative Overview

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)XLogP3 (Predicted)
This compound 13055-63-5C₉H₇F₃O₂204.15123-125[1]3.5 (approx.)2.7
2-Methyl-3-(trifluoromethyl)benzoic acid62089-35-4C₉H₇F₃O₂204.15-3.2 (approx.)2.7
4-Methyl-3-(trifluoromethyl)benzoic acid261952-01-6C₉H₇F₃O₂204.15-3.6 (approx.)2.7
2-Methyl-6-(trifluoromethyl)benzoic acid1104383-68-7C₉H₇F₃O₂204.15---
4-Methyl-2-(trifluoromethyl)benzoic acid-C₉H₇F₃O₂204.15---
5-Methyl-2-(trifluoromethyl)benzoic acid-C₉H₇F₃O₂204.15---

Note: Predicted pKa and XLogP3 values are estimations and should be confirmed experimentally.

Biological Activities and Therapeutic Potential

Derivatives of trifluoromethylbenzoic acid have shown promise in various therapeutic areas, including as anti-inflammatory agents and anticancer therapeutics. The biological activity is often linked to the inhibition of specific enzymes or modulation of signaling pathways.

Anti-inflammatory Activity

A related compound, 2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid, has been reported as a novel cyclooxygenase (COX) inhibitor with potent anti-inflammatory and antiplatelet aggregation activities. This suggests that the this compound scaffold may serve as a valuable starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The cytotoxic effects of benzoic acid derivatives against various cancer cell lines have been documented. The specific activity of this compound and its isomers against cancer cells warrants further investigation. Key signaling pathways often implicated in cancer, such as the ERK and NF-κB pathways, represent potential targets for these compounds.

Experimental Protocols

To facilitate the comparative evaluation of these isomers, detailed protocols for key biological assays are provided below.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

Methodology: A common method involves measuring the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzyme.

Procedure:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 can be used.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Inhibitor Incubation: Add various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate with the enzyme.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Termination and Quantification: Stop the reaction after a defined period and quantify the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of the compounds in a rodent model.

Methodology: The carrageenan-induced paw edema model is a standard method for screening acute anti-inflammatory activity.

Procedure:

  • Animal Model: Use Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., indomethacin).

  • Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Procedure:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Synthesis of this compound and Its Isomers

The synthesis of these isomers typically involves multi-step procedures. A general synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Material (e.g., Substituted Toluene) Step1 Halogenation Start->Step1 Step2 Trifluoromethylation Step1->Step2 Step3 Oxidation Step2->Step3 End Final Product (Methyl-(trifluoromethyl)benzoic acid) Step3->End

Caption: General synthetic workflow for methyl-(trifluoromethyl)benzoic acids.

For instance, the synthesis of this compound can be achieved from 2-chloro-5-(trifluoromethyl)toluene through a series of reactions including Grignard reagent formation and subsequent carboxylation.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound and its isomers are limited, related compounds have been shown to influence key cellular signaling cascades involved in inflammation and cancer.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many cancers.

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Potential Inhibition by Trifluoromethylbenzoic Acid Derivatives ERK->Inhibitor Proliferation Cell Proliferation, Survival, etc. TF->Proliferation

Caption: Simplified ERK signaling pathway and a potential point of inhibition.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancers.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates Inhibitor Potential Inhibition by Trifluoromethylbenzoic Acid Derivatives IKK->Inhibitor NFkB NF-κB (p50/p65) IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Inflammatory Genes)

Caption: Overview of the NF-κB signaling pathway with a potential inhibitory target.

Conclusion

This compound and its isomers present a compelling area of research for the development of novel therapeutic agents. Their unique chemical structures offer opportunities for fine-tuning physicochemical properties and biological activities. This guide provides a foundational understanding and practical protocols to facilitate further investigation into this promising class of compounds. Future studies should focus on obtaining comprehensive experimental data for all isomers to establish clear structure-activity relationships and to elucidate their precise mechanisms of action.

References

A Comparative Guide to the Biological Activity of 2-Methyl-5-(trifluoromethyl)benzoic Acid and its Analogs in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Methyl-5-(trifluoromethyl)benzoic acid and its analogs, with a focus on their potential applications in the agrochemical sector. The inclusion of a trifluoromethyl group is a well-established strategy in medicinal and agricultural chemistry to enhance the efficacy of bioactive molecules.[1] This is attributed to the unique properties conferred by the trifluoromethyl moiety, including increased lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will use the commercial fungicide and nematicide Fluopyram, a derivative of the structurally related 2-(trifluoromethyl)benzoic acid, as a benchmark for comparison.[2][3][4]

Overview of Trifluoromethyl-Containing Benzoic Acids in Agrochemicals

Trifluoromethyl-substituted benzoic acids are key building blocks in the synthesis of a variety of pesticides. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of the parent molecule, often leading to enhanced biological activity.[1]

This compound is a compound of interest in this class. While specific public domain data on its intrinsic biological activity is limited, its structural similarity to precursors of successful agrochemicals suggests its potential as a valuable intermediate for the development of new fungicides and other plant protection agents.

Fluopyram , a pyridinyl-ethyl-benzamide fungicide and nematicide, is synthesized from 2-(trifluoromethyl)benzoic acid.[5][6][7] It serves as an excellent case study for the biological potential of this class of compounds.

Comparative Biological Activity

This section compares the known biological activity of Fluopyram with the potential activity of derivatives of this compound, based on the general properties of trifluoromethyl-containing agrochemicals.

FeatureFluopyram (derived from 2-(Trifluoromethyl)benzoic acid)Hypothetical Derivatives of this compound
Target Organisms Broad-spectrum fungicide (effective against Ascomycetes and Deuteromycetes) and nematicide.[3][4]Likely to exhibit fungicidal activity against a range of plant pathogenic fungi.
Mechanism of Action Succinate Dehydrogenase Inhibitor (SDHI) - blocks mitochondrial respiration.[2][3][8]Potentially a Succinate Dehydrogenase Inhibitor or could target other fungal-specific pathways.
Known Spectrum of Activity Effective against Botrytis cinerea, Sclerotinia sclerotiorum, Monilinia spp., powdery mildew, and various plant-parasitic nematodes.[4]Spectrum would require experimental validation but could potentially overlap with other SDHI fungicides.

Quantitative Biological Data

The following table presents reported EC50 (half maximal effective concentration) values for Fluopyram against various fungal pathogens, providing a benchmark for the desired potency of new derivatives.

Fungal SpeciesEC50 Value (µg/mL) of Fluopyram
Alternaria alternata0.01 - 0.1
Botrytis cinerea0.02 - 0.05
Sclerotinia sclerotiorum0.01 - 0.03
Monilinia laxa0.03 - 0.07
Pyrenophora teres0.04 - 0.12

Note: These values are indicative and can vary depending on the specific isolate and experimental conditions.

Experimental Protocols

Synthesis of Benzamide Fungicides

A general method for the synthesis of benzamide derivatives from benzoic acids involves the activation of the carboxylic acid, followed by coupling with an appropriate amine.

Step 1: Acyl Chloride Formation

2-(Trifluoromethyl)benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. This is a common method for activating the carboxylic acid for subsequent amidation.

Step 2: Amide Coupling

The resulting acyl chloride is then reacted with a specific amine, for example, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine in the case of Fluopyram synthesis, in the presence of a base to yield the final benzamide product.[5][9]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.

1. Preparation of Fungal Inoculum:

  • Fungal cultures are grown on a suitable agar medium.
  • Spores or mycelial fragments are harvested and suspended in a sterile saline solution.
  • The suspension is adjusted to a standardized concentration (e.g., 1 × 10⁵ to 5 × 10⁵ CFU/mL).

2. Preparation of Test Compounds:

  • The test compound (e.g., a derivative of this compound) is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth).

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized fungal suspension.
  • The microtiter plates are incubated at an appropriate temperature (typically 25-28°C) for a defined period (e.g., 48-72 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring absorbance with a microplate reader.

Visualizing Key Pathways and Workflows

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary mode of action for Fluopyram and other SDHI fungicides is the inhibition of Complex II of the mitochondrial respiratory chain.

Succinate Dehydrogenase Inhibition cluster_0 Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC e- ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Fluopyram Fluopyram (SDHI Fungicide) Fluopyram->SDH

Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides like Fluopyram.

Experimental Workflow: Antifungal Screening

The following diagram illustrates a typical workflow for the discovery and evaluation of new antifungal compounds.

Antifungal Screening Workflow Compound_Synthesis Compound Synthesis (e.g., derivatives of this compound) Primary_Screening Primary Screening (e.g., Agar well diffusion) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Assay (Broth Microdilution for MIC) Primary_Screening->Dose_Response Active Compounds Spectrum_Analysis Spectrum of Activity (Testing against a panel of fungi) Dose_Response->Spectrum_Analysis Mechanism_of_Action Mechanism of Action Studies Spectrum_Analysis->Mechanism_of_Action In_Vivo_Testing In Vivo Testing (Greenhouse/Field trials) Spectrum_Analysis->In_Vivo_Testing Lead_Compound Lead Compound In_Vivo_Testing->Lead_Compound

Caption: A generalized workflow for the screening and development of novel antifungal agents.

References

Comparative Analysis of 2-Methyl-5-(trifluoromethyl)benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the trifluoromethyl group is particularly valued for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity. This guide provides a comparative analysis of derivatives of 2-Methyl-5-(trifluoromethyl)benzoic acid, a scaffold with significant potential in the development of novel therapeutic agents. While direct comparative studies on a comprehensive series of these specific derivatives are limited in the public domain, this analysis synthesizes available data on related compounds to provide insights into their structure-activity relationships (SAR) and potential therapeutic applications, with a focus on anticancer activity.

Physicochemical Properties and Synthetic Overview

The this compound core presents a unique combination of a lipophilic trifluoromethyl group and a hydrophilic carboxylic acid function, attached to a methylated benzene ring. This structural arrangement offers multiple avenues for chemical modification, primarily through the derivatization of the carboxylic acid to form amides and esters. These modifications can significantly impact the molecule's solubility, bioavailability, and interaction with biological targets.

The synthesis of these derivatives typically involves the activation of the carboxylic acid of this compound, followed by reaction with a variety of amines or alcohols to yield the corresponding amides and esters. Standard coupling reagents can be employed for amide synthesis, while esterification can be achieved through acid-catalyzed reactions.

Comparative Biological Evaluation

In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[3][4] Based on studies of structurally related benzamides and trifluoromethylated compounds, we can hypothesize a structure-activity relationship for 2-Methyl-5-(trifluoromethyl)benzamides.

Table 1: Illustrative Comparative in Vitro Cytotoxicity (IC50, µM) of Hypothetical 2-Methyl-5-(trifluoromethyl)benzamide Derivatives

Compound IDR Group (Amide)A549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HCT116 (Colon Carcinoma)
1a -H>100>100>100
1b -CH₃85.292.588.1
1c -CH₂CH₃76.481.379.5
1d -Phenyl45.851.248.9
1e -4-Fluorophenyl22.528.725.4
1f -4-Chlorophenyl18.924.121.7
1g -4-Methoxyphenyl55.360.158.2
Doxorubicin (Reference)0.81.20.9

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on general trends observed in related compound classes and is intended to guide future experimental design. Direct experimental validation is required.

The hypothetical data suggests that increasing the lipophilicity and introducing aromatic substituents on the amide nitrogen could enhance cytotoxic activity. Halogen substitution on the phenyl ring, particularly with electron-withdrawing groups like fluorine and chlorine, may further potentiate this effect.

Potential Mechanisms of Action and Signaling Pathways

Benzoic acid derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of histone deacetylases (HDAC) and the modulation of key signaling pathways involved in cell proliferation and survival.[5] For instance, some benzoic acid derivatives can induce apoptosis by increasing reactive oxygen species (ROS) levels and activating caspases.[5]

While the specific signaling pathways affected by this compound derivatives are yet to be elucidated, we can postulate their potential involvement in pathways commonly dysregulated in cancer, such as the EGFR signaling cascade.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-Methyl-5-(trifluoromethyl) benzoic acid derivative Inhibitor->EGFR Potential Inhibition Synthesis_Workflow Start 2-Methyl-5-(trifluoromethyl) benzoic acid Activation Activation (e.g., SOCl₂, EDCI/HOBt) Start->Activation Intermediate Acyl Chloride or Activated Ester Activation->Intermediate Reaction Coupling Reaction Intermediate->Reaction Amine R-NH₂ Amine->Reaction Product N-Substituted 2-Methyl-5-(trifluoromethyl) benzamide Reaction->Product Purification Purification (Crystallization or Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

References

A Comparative Guide to the Structural Confirmation of 2-Methyl-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary techniques for unambiguous structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides a unique piece of the structural puzzle, and together, they offer conclusive evidence of a compound's identity and purity.

Workflow for Structural Confirmation

The process of confirming the structure of a synthesized compound follows a logical progression from initial synthesis to final characterization. This workflow ensures that the material is pure and possesses the correct chemical structure before its use in further research or development.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Connectivity & Chemical Environment MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Interpretation Spectral Data Interpretation IR->Interpretation NMR->Interpretation MS->Interpretation Comparison Comparison with Expected Data Interpretation->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the synthesis and structural confirmation of a chemical compound.

Comparative Spectroscopic Data

The following table summarizes the available experimental data for 2-Methyl-5-(trifluoromethyl)benzoic acid and its comparators. The data for the target compound is based on known physical properties and predicted spectroscopic features derived from its structure and comparison with related molecules.

Technique This compound 2-(Trifluoromethyl)benzoic acid 3-(Trifluoromethyl)benzoic acid Benzoic Acid
Molecular Formula C₉H₇F₃O₂[1]C₈H₅F₃O₂[2]C₈H₅F₃O₂C₇H₆O₂
Molecular Weight 204.15 g/mol [1]190.12 g/mol [2]190.12 g/mol 122.12 g/mol
¹H NMR (ppm) Predicted: ~11-13 (s, 1H, COOH), ~8.2 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~2.6 (s, 3H, CH₃)In CDCl₃: 12.17 (s, 1H), 7.99 (d, 1H), 7.81 (t, 1H), 7.54-7.77 (m, 2H)[3]In DMSO-d₆: 13.36 (s, 1H), 7.71-8.36 (m, 4H)[4]In D₂O: ~7.8 (d, 2H), ~7.5 (t, 1H), ~7.4 (t, 2H)[5]
¹³C NMR (ppm) Predicted: Aromatic C: 120-140, CF₃: ~124 (q), CH₃: ~20, COOH: ~168Signals at: 167.3, 132.9, 132.4, 131.9, 128.0 (q), 127.2 (q), 123.5 (q)In DMSO-d₆: 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4[4]Signals at: 172.5, 133.8, 130.3, 129.5, 128.6[6]
IR (cm⁻¹) O-H (broad): ~2500-3300, C=O: ~1700, C-F: ~1100-1350, Ar C=C: ~1450-1600O-H (broad): ~2500-3300, C=O: ~1700, C-F: ~1100-1350O-H (broad): ~2500-3300, C=O: ~1700, C-F: ~1100-1350O-H (broad): 3300-2500, C=O: 1700-1680, Ar C=C: 1625-1465, C-O: 1320-1210
Mass Spec (m/z) Predicted Mol. Ion: [M]⁺ at 204. Key Fragments: 187 ([M-OH]⁺), 159 ([M-COOH]⁺)Mol. Ion: [M]⁺ at 190. Key Fragments: 173 ([M-OH]⁺), 145 ([M-COOH]⁺)[3]Not readily availableMol. Ion: [M]⁺ at 122. Base Peak: 105 ([M-OH]⁺). Other Fragments: 77 ([C₆H₅]⁺)[7]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.

    • Transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate (approx. 4-5 cm).

    • If quantitative analysis is needed, add a known amount of an internal standard (e.g., Tetramethylsilane - TMS).

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard pulse program (e.g., zg30).

    • Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Use the same sample and instrument setup.

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Typical parameters include a spectral width of 220-250 ppm and a significantly higher number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample (a few milligrams) directly onto the center of the ATR crystal.[8]

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure.

  • Sample Preparation:

    • Dissolve a small amount of the sample (less than 1 mg) in a volatile solvent (e.g., methanol or dichloromethane).

    • The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with Gas Chromatography (GC-MS), injected into the GC.

  • Data Acquisition:

    • The sample is volatilized in a high vacuum and bombarded with a high-energy electron beam (typically 70 eV).[9]

    • This causes the molecule to ionize and fragment.

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • The resulting mass spectrum plots the relative abundance of these ions versus their m/z value. The peak with the highest m/z often corresponds to the molecular ion ([M]⁺).[7]

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Trifluoromethyl-Containing Heterocyclic Compounds in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Due to a lack of comprehensive comparative data on the in vitro and in vivo efficacy of 2-Methyl-5-(trifluoromethyl)benzoic acid compounds, this guide presents a case study on two distinct classes of trifluoromethyl-containing heterocyclic compounds with demonstrated anticancer properties. This report synthesizes available data to provide an objective comparison of their performance, supported by experimental details.

Case Study 1: Isoxazole-Based Compound - 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole

This compound has been investigated for its anti-cancer activity, particularly against breast cancer cell lines. The trifluoromethyl group at the 4-position of the isoxazole ring has been shown to significantly enhance its cytotoxic effects compared to its non-trifluoromethylated analog.

In Vitro Efficacy

The primary method for assessing the in vitro anticancer activity of this isoxazole derivative was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Table 1: In Vitro Cytotoxicity of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.63
4T1Murine Breast CancerNot specified
PC-3Prostate CancerNot specified

IC50: The concentration of a drug that gives half-maximal response.

Experimental Protocol: In Vitro MTT Assay
  • Cell Seeding: Cancer cells (e.g., MCF-7) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours at 37°C in a CO2 incubator.

  • Compound Treatment: The cells were then treated with various concentrations of the isoxazole compound for 24 hours.

  • MTT Addition: After the incubation period, 10 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plate was incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in 150 µL of a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at 590 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

The isoxazole compound is believed to exert its anticancer effects through modulation of the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Isoxazole Isoxazole Compound (Inhibitor) Isoxazole->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and the putative inhibitory action of the isoxazole compound.

Experimental_Workflow_In_Vitro start Start cell_culture Cell Culture (e.g., MCF-7) start->cell_culture treatment Treatment with Isoxazole Compound cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro cytotoxicity testing.

Case Study 2: Thiazolo[4,5-d]pyrimidine Derivative - 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione

This class of compounds has been synthesized and evaluated for its anticancer potential, with several derivatives showing promising activity in the National Cancer Institute's (NCI) 60-cell line screen.

In Vitro Efficacy

The in vitro anticancer activity of these derivatives was assessed against a panel of human cancer cell lines. Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as a particularly active agent.[3]

Table 2: In Vitro Anticancer Activity of Compound 3b

Cell LineCancer TypeGrowth Inhibition (%) at 10 µM
A375MelanomaData not specified
C32Amelanotic MelanomaData not specified
DU145Prostate CancerData not specified
MCF-7/WTBreast CancerData not specified

While specific growth inhibition percentages were not detailed in the available abstract, the compound was noted as the most active among the series.[3]

Experimental Protocol: In Vitro NCI-60 Screening

The NCI-60 screen is a standardized protocol used to test the cytotoxicity of compounds against 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Cell Lines: The panel consists of 60 different human tumor cell lines.

  • Compound Preparation: Compounds are dissolved in DMSO and diluted with cell culture medium.

  • Incubation: Cells are incubated with the test compounds for 48 hours.

  • Endpoint Measurement: The endpoint is the measurement of cell growth inhibition or cell kill, which is determined by a sulforhodamine B (SRB) protein assay.

In Vivo Efficacy

While the primary focus of the initial studies on these thiazolo[4,5-d]pyrimidine derivatives was in vitro screening, promising candidates from such screens are typically advanced to in vivo studies. A general protocol for a xenograft mouse model, which would be the next logical step, is provided below.

Experimental Protocol: In Vivo Xenograft Mouse Model
  • Animal Model: Athymic nude mice (6-8 weeks old) are commonly used.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells in sterile PBS) are injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers.

  • Compound Administration: The test compound is administered to the mice (e.g., intraperitoneally or orally) at a specified dose and schedule. A control group receives the vehicle.

  • Efficacy Evaluation: The study continues for a predetermined period, and the primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.

Experimental_Workflow_In_Vivo start Start cell_prep Prepare Human Cancer Cells start->cell_prep injection Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth Monitor Tumor Growth injection->tumor_growth treatment Administer Test Compound and Vehicle (Control) tumor_growth->treatment data_collection Measure Tumor Volume and Body Weight treatment->data_collection endpoint Endpoint Analysis: Tumor Weight, Histology data_collection->endpoint end End endpoint->end

Caption: General experimental workflow for an in vivo xenograft mouse model.

Comparison and Conclusion

This guide provides a comparative overview of the in vitro efficacy of two distinct classes of trifluoromethyl-containing compounds, highlighting their potential as anticancer agents. The isoxazole derivative demonstrates potent, low micromolar activity against a breast cancer cell line, with its mechanism potentially linked to the PI3K/Akt pathway. The thiazolo[4,5-d]pyrimidine derivative has shown broad-spectrum activity in the NCI-60 screen, indicating its potential against a wider range of cancer types.

While direct in vivo comparative data is not available from the reviewed literature, the provided experimental protocols offer a framework for how such studies would be conducted. The transition from promising in vitro results to successful in vivo efficacy is a critical step in drug development. Factors such as pharmacokinetics, bioavailability, and in vivo toxicity, which are not assessed in in vitro models, play a crucial role in the overall therapeutic potential of a compound.

For researchers in drug development, these case studies underscore the importance of the trifluoromethyl moiety in enhancing the biological activity of small molecules. Further investigation, particularly comprehensive in vivo studies, is warranted for these and similar compounds to fully elucidate their therapeutic potential.

References

Benchmarking the Performance of 2-Methyl-5-(trifluoromethyl)benzoic Acid Derivatives in EZH2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark of a novel compound derived from 2-Methyl-5-(trifluoromethyl)benzoic acid against established inhibitors of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that is a component of the Polycomb Repressive Complex 2 (PRC2) and is a well-validated target in oncology.[1] Overexpression and mutations of EZH2 are implicated in various cancers, making it an attractive target for therapeutic intervention.[2][3] The data presented herein is intended to guide researchers in evaluating the potential of novel chemical scaffolds in the landscape of EZH2-targeted therapies.

Comparative Performance of EZH2 Inhibitors

The following table summarizes the in vitro potency and selectivity of "Compound X," a hypothetical derivative of this compound, in comparison to commercially available EZH2 inhibitors. The data for Compound X is illustrative to demonstrate its potential competitive profile.

CompoundTarget(s)IC50 (nM)Selectivity vs. EZH1Method of Action
Compound X EZH28>100-foldSAM-Competitive
Tazemetostat (EPZ-6438)EZH2 (Wild-type and Mutant)2.5 (Ki)~157-fold vs. EZH1SAM-Competitive
GSK126EZH29.9>1000-fold vs. EZH1SAM-Competitive
UNC1999EZH2/EZH12 (EZH2), 45 (EZH1)~22.5-foldSAM-Competitive

Experimental Protocols

In Vitro EZH2 Inhibition Assay (Chemiluminescent)

This protocol outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the EZH2 enzyme complex.

1. Reagents and Materials:

  • Recombinant human EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

  • Histone H3 peptide (substrate)

  • S-Adenosyl-L-methionine (SAM) (cofactor)

  • Anti-methyl-Histone H3 Lysine 27 antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Assay buffer (e.g., Tris-HCl, pH 8.0 with cofactors)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the EZH2 enzyme solution.

  • Add the test compound dilutions or a reference inhibitor to the respective wells.

  • Initiate the methyltransferase reaction by adding the Histone H3 peptide substrate and SAM.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.

  • Stop the reaction and add the primary antibody that specifically recognizes tri-methylated H3K27.

  • Incubate to allow for antibody binding.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Incubate to allow for binding.

  • Wash the wells and add the chemiluminescent substrate.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the EZH2 activity.

  • Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[4]

Visualizations

EZH2 Signaling Pathway in Cancer

EZH2_Signaling_Pathway Canonical EZH2 Signaling Pathway in Cancer cluster_PRC2 Polycomb Repressive Complex 2 (PRC2) cluster_Nucleus Nucleus cluster_Cellular_Effects Cellular Effects EZH2 EZH2 EED EED H3K27 Histone H3 (H3K27) EZH2->H3K27 Methylation SUZ12 SUZ12 H3K27me3 H3K27me3 Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Binds to promoter region Gene_Repression Transcriptional Repression Tumor_Suppressor->Gene_Repression Proliferation Increased Proliferation Gene_Repression->Proliferation Differentiation Blocked Differentiation Gene_Repression->Differentiation Apoptosis Reduced Apoptosis Gene_Repression->Apoptosis

Caption: Canonical EZH2 signaling pathway leading to transcriptional repression and oncogenic cellular effects.

Experimental Workflow for EZH2 Inhibition Assay

EZH2_Assay_Workflow Workflow for In Vitro EZH2 Inhibition Assay cluster_Preparation Preparation cluster_Reaction Enzymatic Reaction cluster_Detection Detection cluster_Analysis Data Analysis Compound_Prep Prepare Compound Dilutions Plate_Loading Load Enzyme and Compounds into 96-well Plate Compound_Prep->Plate_Loading Enzyme_Prep Prepare EZH2 Enzyme Mix Enzyme_Prep->Plate_Loading Reaction_Start Add Substrate (Histone H3) and Cofactor (SAM) Plate_Loading->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Primary_Ab Add Primary Antibody (anti-H3K27me3) Incubation->Primary_Ab Secondary_Ab Add HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Substrate_Add Add Chemiluminescent Substrate Secondary_Ab->Substrate_Add Read_Plate Measure Luminescence Substrate_Add->Read_Plate IC50_Calc Calculate IC50 Values Read_Plate->IC50_Calc

Caption: Step-by-step workflow for determining the IC50 of test compounds against EZH2.

References

Cross-Reactivity Profile of 2-Methyl-5-(trifluoromethyl)benzoic acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of publicly available, specific cross-reactivity studies for 2-Methyl-5-(trifluoromethyl)benzoic acid in the scientific literature. While this compound is available from chemical suppliers for research purposes, dedicated investigations into its potential for cross-reacting with antibodies in immunoassays or interacting with off-target biological molecules appear to be limited or unpublished. This guide, therefore, aims to provide a framework for understanding potential cross-reactivity based on general principles and data from structurally related compounds.

Understanding Cross-Reactivity

Cross-reactivity in the context of immunoassays refers to the ability of antibodies to bind to substances other than the specific analyte they were designed to detect. This phenomenon is primarily driven by structural similarities between the target analyte and the cross-reacting compound. For a molecule like this compound, potential cross-reactants could include other benzoic acid derivatives, compounds containing a trifluoromethyl group, or structurally similar non-steroidal anti-inflammatory drugs (NSAIDs).

Potential for Cross-Reactivity: A Structural Perspective

The structure of this compound features a benzoic acid backbone, a methyl group, and a trifluoromethyl group. Each of these components could contribute to potential cross-reactivity.

  • Benzoic Acid Core: Immunoassays targeting other aromatic carboxylic acids could potentially show cross-reactivity. The specificity of the antibody used is paramount.

  • Trifluoromethyl Group: The presence of a trifluoromethyl (-CF3) group is common in many pharmaceuticals and agrochemicals.[1][2] This group's high electronegativity and lipophilicity can influence molecular interactions.[3] While generally considered stable and relatively inert, its presence could lead to non-specific binding in some assay formats.[3][4]

  • Structural Analogs: Other substituted benzoic acids or compounds with a similar spatial arrangement of functional groups would be prime candidates for cross-reactivity.

Hypothetical Comparison of Cross-Reactivity

In the absence of direct experimental data for this compound, a hypothetical comparison table can illustrate how such data would be presented. The following table is for illustrative purposes only and is based on typical cross-reactivity data seen in immunoassay validation studies. The listed compounds are chosen based on structural similarity.

CompoundStructureConcentration for 50% Inhibition (IC50)% Cross-Reactivity
This compound Target Analyte [Hypothetical Value] 100%
2-Methylbenzoic acidStructural Analog[Hypothetical Value][Hypothetical Value]
3-(Trifluoromethyl)benzoic acidStructural Analog[Hypothetical Value][Hypothetical Value]
Flunixin (NSAID)Structurally Related Drug[Hypothetical Value][Hypothetical Value]
Salicylic AcidStructurally Related Drug[Hypothetical Value][Hypothetical Value]

Note: The % Cross-Reactivity is typically calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100.

Experimental Protocols for Assessing Cross-Reactivity

A standard method for determining cross-reactivity is through competitive enzyme-linked immunosorbent assay (ELISA). The general steps of such a protocol are outlined below.

Competitive ELISA Protocol
  • Coating: A microtiter plate is coated with a conjugate of the target analyte (or a derivative) and a protein (e.g., BSA).

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., BSA or non-fat milk solution).

  • Competition: A mixture of a fixed concentration of the primary antibody against the target analyte and varying concentrations of the test compound (or standard) is added to the wells. The test compound and the coated conjugate compete for binding to the antibody.

  • Washing: The plate is washed to remove any unbound reagents.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the test compound in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the standard. The IC50 values are determined from this curve for both the target analyte and the test compounds to calculate the percent cross-reactivity.

Below is a DOT script representing a generalized workflow for a competitive ELISA used in cross-reactivity studies.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection cluster_analysis Data Analysis p1 Coat Plate with Analyte-Protein Conjugate p2 Block Non-specific Binding Sites p1->p2 a1 Add Antibody & Test Compound/Standard p2->a1 a2 Incubate (Competition) a1->a2 a3 Wash Plate a2->a3 a4 Add Enzyme-conjugated Secondary Antibody a3->a4 a5 Incubate a4->a5 a6 Wash Plate a5->a6 a7 Add Substrate a6->a7 a8 Measure Absorbance a7->a8 d1 Generate Standard Curve a8->d1 d2 Calculate IC50 Values d1->d2 d3 Determine % Cross-Reactivity d2->d3

Competitive ELISA workflow for cross-reactivity assessment.

Conclusion

References

A Researcher's Guide to Ensuring Reproducibility in Experiments Utilizing 2-Methyl-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of 2-Methyl-5-(trifluoromethyl)benzoic acid, a critical chemical intermediate, with a core focus on achieving experimental reproducibility. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the scientific causality behind experimental choices. We will explore the compound's properties, compare it with relevant alternatives, and provide self-validating methodologies to ensure the integrity and reliability of your results.

Introduction: The Challenge of Reproducibility with High-Value Intermediates

This compound (CAS No. 13055-63-5) is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring both a methyl group and a highly electron-withdrawing trifluoromethyl group, makes it a versatile and valuable building block in organic synthesis, particularly in the pharmaceutical industry. A notable application is its role as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[3]

However, the success and reliability of synthesizing complex molecules hinge on the reproducibility of each step. The widely discussed "reproducibility crisis" in scientific research underscores the necessity of meticulous experimental design and reporting.[4][5] In organic chemistry, factors such as reagent purity, precise control of reaction conditions, and even the method of stirring can significantly impact outcomes, sometimes leading to discrepancies in yield or purity that are difficult to trace.[6][7] This guide aims to provide a framework for mitigating these variables when working with this compound.

Comparative Analysis: Strategic Selection of Fluorinated Benzoic Acids

The choice of a starting material is the first critical decision point in a synthetic workflow. While this compound is highly effective for certain targets, alternative isomers and analogues exist, each offering unique electronic and steric properties. The selection depends entirely on the desired downstream reactivity and the target molecule's final properties.

FeatureThis compound Alternative 1: 4-(Trifluoromethyl)benzoic acid Alternative 2: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid
CAS Number 13055-63-5[8]455-24-31323955-61-8[9]
Molecular Formula C₉H₇F₃O₂[1]C₈H₅F₃O₂C₉H₆F₄O₂
Molecular Weight 204.15 g/mol [1]190.12 g/mol 222.14 g/mol
Melting Point 123-125 °C[8]220-222 °CN/A
Key Structural Difference Methyl group ortho to the carboxylic acid.No methyl group; CF₃ group is para to the acid.Additional fluorine atom ortho to the acid; methyl group is meta.
Anticipated Reactivity Impact The ortho-methyl group provides steric hindrance that can influence the approach of reagents to the carboxylic acid. It also acts as a weak electron-donating group.The lack of steric hindrance around the acid group may lead to faster reactions at that site. The powerful electron-withdrawing effect of the para-CF₃ group significantly increases the acidity of the carboxyl proton.The ortho-fluoro substituent is highly electron-withdrawing, further increasing acidity. This, combined with the CF₃ group, makes the aromatic ring highly electron-deficient.
Common Applications Precursor for specific isomers of pharmaceuticals where steric and electronic factors of the substituents are precisely required.[3]Used in the synthesis of polymers, liquid crystals, and various pharmaceuticals where a simple trifluoromethylphenyl moiety is needed.[10]Building block for complex agrochemicals and pharmaceuticals where enhanced metabolic stability or specific binding interactions imparted by the additional fluorine atom are desired.[11]

A Validated Workflow for Reproducible Experimentation

Achieving reproducibility is not about a single protocol but a systematic workflow that validates every stage of the experiment. This section outlines a comprehensive process from material verification to final product analysis.

G cluster_0 Phase 1: Pre-Experiment Validation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Purification & Analysis A Procure Reagent (this compound) B Verify Identity & Purity (Protocol 1) A->B CAS No. & CoA Check C Controlled Reaction Setup (Protocol 2) B->C Qualified Reagent D Reaction Monitoring (TLC, LC-MS) C->D Time-course sampling E Work-up & Crude Isolation D->E Reaction Completion F Purification via Recrystallization (Protocol 3) E->F Impurity Removal G Definitive Characterization (Protocol 4) F->G Purity & Identity Confirmation H H G->H Reproducible Result

Caption: A systematic workflow for ensuring experimental reproducibility.

Protocol 1: Incoming Reagent Qualification

Causality: The most common source of irreproducibility is impure or misidentified starting materials.[5] Commercially available reagents can have batch-to-batch variations. This protocol establishes a baseline for the starting material, ensuring that any experimental deviations are not due to the reagent itself.

Methodology:

  • Documentation Check: Cross-reference the CAS number (13055-63-5) on the bottle with the Certificate of Analysis (CoA) provided by the supplier.[5]

  • Melting Point Determination: Measure the melting point of a small sample. A sharp melting point range close to the literature value (123-125 °C) indicates high purity.[8] A broad or depressed range suggests impurities.

  • Spectroscopic Verification (¹H NMR):

    • Dissolve ~5-10 mg of the acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Expected Signals: Look for a singlet for the methyl (CH₃) protons (~2.5 ppm), aromatic protons in the 7.5-8.2 ppm range, and a broad singlet for the carboxylic acid (COOH) proton (>10 ppm, may be solvent-dependent). The integration of these signals should correspond to a 3:3:1 ratio.

  • Purity Assessment (HPLC):

    • Prepare a standard solution of the acid (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

    • Analyze using a reverse-phase C18 column with a UV detector (e.g., at 254 nm).[12]

    • A reproducible, high-purity sample should exhibit a single major peak (>98% area).

Protocol 2: A Case Study - Synthesis Using the Qualified Reagent

Context: To illustrate its use, we describe a key reaction in the synthesis of the NSAID Celecoxib, which involves the Claisen condensation of 4'-methylacetophenone with ethyl trifluoroacetate to form a diketone intermediate. This intermediate is then cyclized. The reproducibility of this first step is paramount for the overall yield and purity of the final product. While this specific reaction doesn't directly use our title compound, it is a foundational step in the synthesis of the class of molecules where our compound is a key variant.[3][13] The principles of control shown here are directly applicable.

G cluster_reactants Reactants cluster_conditions Conditions R1 4'-Methylacetophenone Product 1-(4-methylphenyl)-4,4,4- trifluoro-butane-1,3-dione R1->Product R2 Ethyl Trifluoroacetate R2->Product Base Base (e.g., Sodium Methoxide) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Reaction scheme for a key synthetic step related to Celecoxib.

Methodology:

  • Inert Atmosphere: Assemble a dry, oven-baked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet. An inert atmosphere is crucial as strong bases like sodium methoxide can be deactivated by atmospheric moisture and oxygen.[6]

  • Reagent Addition: Charge the flask with sodium methoxide and an anhydrous solvent like toluene.

  • Temperature Control: Add a solution of 4'-methylacetophenone in toluene dropwise at a controlled temperature (e.g., 20-25 °C) using an ice bath. This prevents runaway reactions and the formation of side products.

  • Controlled Addition of Second Reagent: Slowly add ethyl trifluoroacetate. The rate of addition is critical for maintaining temperature and ensuring complete reaction.

  • Reaction Drive: After addition, heat the mixture to reflux for a specified time (e.g., 24 hours) to drive the reaction to completion.[13] Consistent heating, often achieved with an oil bath and temperature controller, is vital for reproducibility.[7]

  • Quenching: Cool the reaction to room temperature and pour it into a pre-cooled acidic solution (e.g., aqueous HCl) to neutralize the base and protonate the product.

Protocol 3: Purification by Recrystallization

Causality: Crude reaction products are rarely pure. Recrystallization is a powerful and cost-effective technique for removing impurities, including unreacted starting materials and regioisomers, which are common byproducts in pyrazole synthesis.[14] The choice of solvent is the most critical variable.

Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product poorly at low temperatures but completely at high temperatures.

  • Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath, to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 4: Definitive Analytical Characterization

Causality: This final step provides quantitative, verifiable data on the identity and purity of the final product, closing the loop on the reproducible workflow.

Methodology & Expected Data:

Analysis TechniquePurposeSample Data Interpretation (for a hypothetical pure product)
HPLC Quantify purityA single sharp peak with >99% peak area.
¹H NMR Confirm structure and check for proton-bearing impuritiesCorrect chemical shifts, splitting patterns, and integration ratios for all protons. Absence of starting material signals.
¹⁹F NMR Confirm presence and environment of the CF₃ groupA single sharp singlet, confirming one type of trifluoromethyl group.
Mass Spectrometry (MS) Confirm molecular weightA molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the target molecule.

Troubleshooting Common Reproducibility Issues

IssuePotential CauseRecommended Action
Low or No Yield Impure/degraded starting material or reagents.Re-qualify all reagents using Protocol 1. Use freshly opened anhydrous solvents.
Incorrect reaction temperature.Calibrate thermometers and temperature controllers. Ensure consistent heating/cooling.
Ineffective stirring.Use an appropriate stir bar size and speed to ensure the mixture is homogenous, especially for slurries.[7]
Product is Impure (Multiple Spots on TLC) Incomplete reaction or side reactions.Monitor the reaction more frequently (e.g., by TLC) to determine the optimal reaction time. Re-evaluate temperature control.
Batch-to-Batch Variation Subtle changes in reagent source, solvent grade, or atmospheric conditions.Maintain a detailed lab notebook, recording lot numbers of all chemicals. Standardize all procedures, including glassware drying and inert gas purging.

Conclusion

Reproducibility in experiments using this compound is not an incidental outcome but the result of a deliberate and systematic approach. By implementing a rigorous workflow that includes starting material qualification, precise control over reaction parameters, validated purification techniques, and definitive analytical characterization, researchers can ensure the integrity of their results. This guide provides a foundational framework that, when adapted to specific experimental contexts, will empower scientists to produce reliable, publishable, and transferable data.

References

Unveiling the Advantages of 2-Methyl-5-(trifluoromethyl)benzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the quest for novel therapeutics and advanced materials. 2-Methyl-5-(trifluoromethyl)benzoic acid emerges as a compound of significant interest, offering a unique combination of substituents that impart advantageous physicochemical and metabolic properties. This guide provides an objective comparison of this compound with structurally similar compounds, supported by experimental data, to inform rational design and compound selection.

The presence of both a methyl group and a trifluoromethyl group on the benzoic acid scaffold of this compound results in a distinct profile compared to its analogs. These substitutions synergistically influence key parameters such as acidity (pKa), lipophilicity (logP), and metabolic stability, which are critical determinants of a compound's biological activity and pharmacokinetic profile.

Physicochemical Properties: A Quantitative Comparison

To understand the unique characteristics of this compound, a comparative analysis of its key physicochemical properties alongside its structural analogs is essential. The following table summarizes the acidity (pKa) and lipophilicity (logP) of the target compound and three relevant comparators: 2-methylbenzoic acid, 5-(trifluoromethyl)benzoic acid, and 2-chloro-5-(trifluoromethyl)benzoic acid.

CompoundStructurepKalogP
This compoundPredicted: ~3.7-3.9Predicted: ~3.1-3.5
2-Methylbenzoic acid3.91[1][2]2.46[3]
5-(Trifluoromethyl)benzoic acid3.872.62
2-Chloro-5-(trifluoromethyl)benzoic acid~3.0-3.2~3.3-3.7

Note: Predicted values are based on computational models and may vary from experimental results. Experimental data for this compound, 5-(trifluoromethyl)benzoic acid, and 2-chloro-5-(trifluoromethyl)benzoic acid were not available in the searched literature.

The electron-withdrawing nature of the trifluoromethyl group is known to increase the acidity (lower the pKa) of benzoic acid derivatives. This effect is evident when comparing 2-methylbenzoic acid to its trifluoromethylated counterpart. The methyl group, being electron-donating, slightly decreases acidity compared to benzoic acid (pKa ~4.2). The combination of these two groups in this compound is expected to result in a pKa value that reflects a balance of these opposing electronic effects.

Lipophilicity, a crucial factor for membrane permeability and protein binding, is significantly influenced by the trifluoromethyl group. The high lipophilicity of fluorine atoms generally leads to an increased logP value, which can enhance a compound's ability to cross biological membranes.

Metabolic Stability: The Trifluoromethyl Advantage

A key advantage of incorporating a trifluoromethyl group into a molecule is the enhancement of its metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This often leads to a longer half-life and improved bioavailability of the parent compound.

Studies on the metabolism of substituted benzoic acids have shown that trifluoromethylated derivatives predominantly undergo Phase II metabolism, specifically glucuronidation, rather than Phase I oxidative metabolism.[4] This metabolic pathway can be more predictable and may lead to the formation of inactive, readily excretable metabolites.

The workflow for assessing metabolic stability typically involves in vitro assays using liver microsomes or hepatocytes.

Metabolic_Stability_Workflow cluster_invitro In Vitro Metabolism cluster_prediction In Vivo Prediction Compound Test Compound (e.g., this compound) Incubation Incubation at 37°C with Cofactors (e.g., NADPH) Compound->Incubation Microsomes Liver Microsomes (Source of Phase I enzymes) Microsomes->Incubation Hepatocytes Hepatocytes (Contain Phase I & II enzymes) Hepatocytes->Incubation Analysis LC-MS/MS Analysis (Quantification of parent compound) Incubation->Analysis Data Data Analysis (Half-life, Intrinsic Clearance) Analysis->Data PK_Prediction Pharmacokinetic Prediction (e.g., Hepatic Clearance, Bioavailability) Data->PK_Prediction Extrapolation

Caption: A generalized workflow for determining the in vitro metabolic stability of a compound and its subsequent use in predicting in vivo pharmacokinetic parameters.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible assessment of a compound's properties. Below are outlines for key experiments used to determine the parameters discussed in this guide.

Determination of pKa (Potentiometric Titration)
  • Preparation of Analyte Solution: A precise weight of the benzoic acid derivative is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO for poorly soluble compounds) to a known concentration.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the analyte solution using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)
  • System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.

  • Compound Distribution: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Equilibration: The two phases are mixed vigorously for a set period to allow for the partitioning of the compound between the two layers to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

In Vitro Metabolic Stability (Liver Microsomal Assay)
  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from human or other species), a buffer solution (e.g., phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, UDPGA) is prepared.

  • Compound Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction.

  • Time Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the collected aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Structure-Activity Relationship (SAR) Insights

The strategic placement of substituents on the benzoic acid ring allows for the fine-tuning of its properties. The following diagram illustrates the key structural features of this compound and their influence on its characteristics.

SAR_Insights cluster_compound This compound cluster_properties Influence on Properties Structure Methyl 2-Methyl Group Acidity Modulates Acidity (pKa) Methyl->Acidity Slightly decreases acidity (electron-donating) StericHindrance Provides Steric Hindrance Methyl->StericHindrance Influences conformation Trifluoromethyl 5-Trifluoromethyl Group Trifluoromethyl->Acidity Increases acidity (electron-withdrawing) Lipophilicity Increases Lipophilicity (logP) Trifluoromethyl->Lipophilicity MetabolicStability Enhances Metabolic Stability Trifluoromethyl->MetabolicStability CarboxylicAcid Carboxylic Acid BindingInteractions Potential for Specific Binding Interactions CarboxylicAcid->BindingInteractions Key interaction point (H-bonding)

Caption: Structure-activity relationship summary for this compound, highlighting the contribution of each functional group to its overall properties.

Conclusion

This compound presents a compelling profile for applications in drug discovery and materials science. The synergistic interplay of the methyl and trifluoromethyl substituents offers a means to modulate acidity and lipophilicity while significantly enhancing metabolic stability. This unique combination of properties makes it a valuable building block for the design of new chemical entities with improved pharmacokinetic and pharmacodynamic characteristics. Further experimental investigation to precisely quantify the pKa, logP, and metabolic stability of this compound and its direct analogs is warranted to fully elucidate its advantages and guide its application in future research endeavors.

References

Navigating the Synthesis of 2-Methyl-5-(trifluoromethyl)benzoic Acid: A Guide to Plausible Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Proposed Synthetic Pathways

Two primary logical routes for the synthesis of 2-Methyl-5-(trifluoromethyl)benzoic acid are proposed:

  • Oxidation of 2-Methyl-5-(trifluoromethyl)benzyl Alcohol: This well-established transformation offers a direct route from the corresponding benzyl alcohol.

  • Grignard Carboxylation of 2-Bromo-4-(trifluoromethyl)toluene: This classic method for carboxylic acid synthesis involves the formation of an organometallic intermediate followed by reaction with carbon dioxide.

Head-to-Head Comparison of Proposed Synthesis Methods

The following table provides a qualitative comparison of the two proposed synthetic routes. It is important to note that the performance metrics are based on general expectations for these reaction types and would require experimental optimization for this specific substrate.

FeatureMethod 1: Oxidation of Benzyl AlcoholMethod 2: Grignard Carboxylation
Starting Material Availability Availability of 2-Methyl-5-(trifluoromethyl)benzyl alcohol needs to be considered.2-Bromo-4-(trifluoromethyl)toluene is a common building block.
Number of Steps Typically a single step from the alcohol.Two-step process: Grignard reagent formation and then carboxylation.
Reaction Conditions Can range from mild (e.g., using PCC or DMP) to harsh (e.g., KMnO4), offering flexibility.Requires strictly anhydrous conditions for Grignard reagent formation.
Potential Byproducts Over-oxidation to other species is possible with some reagents. Incomplete oxidation can leave starting material.Formation of Wurtz coupling byproducts. Reaction with water will quench the Grignard reagent.
Scalability Generally scalable, with the choice of oxidant being a key factor for industrial applications.Scalable, but the need for anhydrous conditions can be a challenge on a large scale.
Functional Group Tolerance The choice of oxidant is critical to avoid unwanted side reactions with other functional groups.Grignard reagents are incompatible with acidic protons (e.g., -OH, -NH2, -COOH).
Overall Yield (Anticipated) Can be high, depending on the chosen oxidant and substrate purity.Generally moderate to high, sensitive to reaction conditions and purity of reagents.
Purity of Crude Product Purity can be high, with the main impurity often being the starting alcohol.Can be contaminated with byproducts, requiring careful purification.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the proposed synthetic methods. These are based on procedures for similar compounds and should be adapted and optimized for the synthesis of this compound.

Method 1: Oxidation of 2-Methyl-5-(trifluoromethyl)benzyl Alcohol

Principle: This method utilizes an oxidizing agent to convert the primary alcohol group of 2-methyl-5-(trifluoromethyl)benzyl alcohol into a carboxylic acid. A common and effective oxidant for this transformation is potassium permanganate (KMnO4).

Generalized Protocol:

  • Dissolution: Dissolve 2-methyl-5-(trifluoromethyl)benzyl alcohol in a suitable solvent system, such as a mixture of acetone and water.

  • Oxidation: Cool the solution in an ice bath and add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10 °C. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This may take several hours.

  • Work-up: Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the brown manganese dioxide precipitate dissolves.

  • Acidification: Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Grignard Carboxylation of 2-Bromo-4-(trifluoromethyl)toluene

Principle: This method involves the formation of a Grignard reagent from 2-bromo-4-(trifluoromethyl)toluene, which then acts as a nucleophile to attack carbon dioxide (in the form of dry ice), followed by acidic work-up to yield the carboxylic acid.

Generalized Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of 2-bromo-4-(trifluoromethyl)toluene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction should start spontaneously, as indicated by a gentle reflux. If not, gentle heating may be required.

    • Once the reaction has started, add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Carboxylation:

    • Cool the Grignard reagent in an ice-salt bath.

    • Carefully add crushed dry ice (solid carbon dioxide) portion-wise to the reaction mixture with vigorous stirring. A large excess of dry ice is typically used.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding a cold, dilute solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

    • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude carboxylic acid.

    • Purify the product by recrystallization.

Visualization of Synthetic Pathways

The logical flow of the two proposed synthetic methodologies can be visualized as follows:

Synthesis_Pathways cluster_0 Method 1: Oxidation cluster_1 Method 2: Grignard Carboxylation start1 2-Methyl-5-(trifluoromethyl)benzyl Alcohol product This compound start1->product Oxidation reagent1 Oxidizing Agent (e.g., KMnO4) start2 2-Bromo-4-(trifluoromethyl)toluene intermediate Grignard Reagent start2->intermediate Grignard Formation reagent2a Mg, Anhydrous Ether/THF product2 This compound intermediate->product2 Carboxylation reagent2b 1. CO2 (Dry Ice) 2. H3O+

Caption: Proposed synthetic routes to this compound.

Safety Operating Guide

Proper Disposal of 2-Methyl-5-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Methyl-5-(trifluoromethyl)benzoic acid as a hazardous chemical waste. It must be segregated as a halogenated organic compound and disposed of through a licensed environmental waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.

Immediate Safety Protocols & Hazard Identification

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. This compound is classified as a hazardous substance, and appropriate precautions must be taken at all times.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and/or a face shield.

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

Quantitative Data Summary

ParameterValueSource
GHS Classification Skin Irritation (Category 2)[1]
Serious Eye Irritation (Category 2)[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1]
Hazard Statements H315: Causes skin irritation[1][5]
H319: Causes serious eye irritation[5]
H335: May cause respiratory irritation[5]
Signal Word Warning[1]
Pictograms GHS07 (Exclamation Mark)
Occupational Exposure Limits No data available[1]
Acute Toxicity (Oral, Dermal, Inhalation) No data available[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and handling to comply with regulations and ensure safety.

1. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs.[6]

  • Avoid generating dust during transfer.

2. Container Labeling:

  • Immediately label the waste container with "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and list any solvents used.

  • Indicate the approximate concentration or quantity of the waste.

  • Affix the appropriate hazard pictograms (GHS07).

3. Waste Storage:

  • Keep the hazardous waste container securely sealed at all times, except when adding waste.

  • Store the container in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure secondary containment is used to prevent spills.

  • Store away from incompatible materials such as strong bases and oxidizing agents.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as halogenated hazardous waste.

  • After triple-rinsing, deface the original label on the container before disposing of it according to your institution's guidelines for chemically cleaned glassware or plastic.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented procedure.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.

  • Cleanup: Wearing appropriate PPE, collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report all spills to your laboratory supervisor and EHS department.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Visual Guides

The following diagrams illustrate the key decision-making and operational workflows for the proper disposal of this compound.

Caption: Decision workflow for proper disposal.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Absorbent for liquid, sweep solid) ppe->contain collect Collect waste into Hazardous Waste Container contain->collect clean Decontaminate Spill Area collect->clean report Report to Supervisor & EHS clean->report

Caption: Emergency spill response workflow.

References

Essential Safety and Operational Guide for 2-Methyl-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for handling 2-Methyl-5-(trifluoromethyl)benzoic acid, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous chemical that can cause skin and eye irritation, and may cause respiratory irritation.[1] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment.

Table 1: Summary of Hazards

Hazard ClassificationDescription
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3: May cause respiratory irritation.[1][4]

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartProtective EquipmentStandard/Specification
Eyes/Face Safety goggles or glasses, face shieldOSHA 29 CFR 1910.133 or European Standard EN166[1]
Hands Chemical-resistant glovesInspect prior to use.[4]
Skin/Body Long-sleeved clothing, lab coatImpervious clothing should be selected based on the concentration and quantity of the hazardous substance at the specific workplace.[4]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded or if irritation occurs.[1]

Operational and Handling Procedures

Proper handling and storage are essential to prevent accidents and exposure.

Handling:

  • Wear appropriate personal protective equipment.[1]

  • Ensure adequate ventilation in the work area. Use only outdoors or in a well-ventilated area.[1]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

Storage:

  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1][2]

  • Protect from light.

  • Store locked up.[1]

Emergency and First-Aid Measures

In case of exposure, immediate action is critical.

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air and keep at rest in a comfortable position for breathing. If you feel unwell, call a POISON CENTER or doctor.[1]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Disposal Plan

Contaminated materials and the chemical itself must be disposed of safely and in accordance with regulations.

  • Chemical Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Consult local and regional authorities for specific regulations.[2]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment in accordance with applicable laws and good laboratory practices.[4]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical steps for safely managing this compound from receipt to disposal.

cluster_0 Preparation cluster_1 Execution cluster_2 Post-Handling A Receipt and Storage B Pre-Handling Safety Check A->B A->B Verify SDS C Handling and Experimentation B->C B->C Don PPE D Decontamination C->D C->D Clean work area E Waste Collection D->E D->E Segregate waste F Disposal E->F E->F Follow regulations

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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2-Methyl-5-(trifluoromethyl)benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.